molecular formula C17H15BrO4 B106047 Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate CAS No. 27475-14-5

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Cat. No.: B106047
CAS No.: 27475-14-5
M. Wt: 363.2 g/mol
InChI Key: AKWQRVIQUREMOK-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5) is a high-value chemical building block with a molecular weight of 363.20 g/mol and the formula C17H15BrO4 . This compound is characterized as a white to yellowish solid that requires cold-chain storage and transport under an inert atmosphere between 2-8°C . Its primary research value lies in its role as a key synthetic intermediate, specifically its 2-bromoacetyl moiety which acts as an electrophilic center for nucleophilic substitution reactions. A prominent and recent application demonstrated in the scientific literature is its use in efficient multicomponent syntheses to create novel heterocyclic systems . For instance, it serves as a crucial starting material in a one-pot condensation with thiosemicarbazide and 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes to produce complex methyl 2-benzyloxy-5-[2-(2-{[3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinyl)-1,3-thiazol-4-yl]benzoates, showcasing its utility in constructing molecular libraries for pharmaceutical research . Researchers should note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please handle with care; it may cause skin and serious eye irritation and may cause respiratory irritation (H315, H319, H335) .

Properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQRVIQUREMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228929
Record name Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
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Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27475-14-5
Record name Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
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Record name Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles, justify experimental choices, and highlight the compound's broader utility as a versatile synthetic building block.

Compound Identification and Physicochemical Properties

This compound is a high-value chemical intermediate recognized for its bifunctional nature, incorporating both a protected phenol and a reactive α-bromo ketone.[1] These features make it a strategic precursor in multi-step syntheses.

CAS Number: 27475-14-5[1][2][3][4][5]

Synonyms:

  • Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester[5]

  • Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate[5]

  • 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester[5]

Table 1: Physicochemical and Safety Data

PropertyValueReference(s)
Molecular Formula C₁₇H₁₅BrO₄[2][3]
Molecular Weight 363.20 g/mol [1][2]
Appearance White to yellowish solid/powder[1][2]
Storage Conditions Store in a tightly sealed container in a cool, dry, and ventilated area at 2-8°C. Protect from light, moisture, and heat.[1][2]
Solubility Data not widely available, but typically soluble in organic solvents like dichloromethane and chloroform.[2][6]
Stability Stable under recommended storage conditions. Sensitive to light and moisture.[1][2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
Precautionary Statements P260 (Do not breathe dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[2][7][8]

Strategic Synthesis and Mechanistic Causality

The preparation of this compound is a well-documented two-step process commencing from Methyl 5-acetyl-2-hydroxybenzoate.[6][9] Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring high yield and purity.

Step 1: Benzylation of the Phenolic Hydroxyl Group

The initial step involves the protection of the reactive phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis adapted for a phenolic substrate.

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetone), add potassium carbonate (K₂CO₃, 2.0–3.0 eq.) as the base.[1][10]

  • Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.1–0.3 eq.).[1][10]

  • Add benzyl chloride (1.2–1.5 eq.) dropwise to the stirred suspension.[1][10]

  • Heat the mixture to 60–70°C for 8–12 hours, monitoring completion by TLC.[1][10]

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-acetyl-2-(benzyloxy)benzoate.[10]

  • Potassium Carbonate (Base): The phenolic proton is acidic and is readily deprotonated by a moderately strong base like K₂CO₃ to form the potassium phenoxide. This deprotonation is essential as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, enabling it to attack the electrophilic benzyl chloride.

  • Phase-Transfer Catalyst (PTC): The reaction involves two phases: a solid inorganic phase (K₂CO₃, potassium phenoxide) and an organic phase (solvent, benzyl chloride). The PTC, typically a quaternary ammonium salt like TBAB, is crucial for overcoming the mutual insolubility of the reactants.[11] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the solid/aqueous interface into the organic phase where it can react with benzyl chloride.[11][12] This dramatically increases the reaction rate and allows for milder conditions.

Benzylation_Workflow cluster_flask Reaction Vessel (Polar Aprotic Solvent) A Methyl 5-acetyl-2-hydroxybenzoate R1 Reaction Mixture (60-70°C, 8-12h) A->R1 B K₂CO₃ (Base) B->R1 C TBAB (PTC) C->R1 D Benzyl Chloride D->R1 P1 Crude Product Methyl 5-acetyl-2-(benzyloxy)benzoate R1->P1 Workup (Quench, Extract) P2 Pure Intermediate P1->P2 Purification

Caption: Workflow for the PTC-catalyzed benzylation.

Step 2: α-Bromination of the Acetyl Group

The second step introduces the bromine atom at the position alpha to the ketone, transforming the intermediate into the final, highly reactive product. This is an acid-catalyzed electrophilic substitution reaction.

  • Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.[6]

  • Cool the solution to 0–5°C in an ice bath. This temperature control is critical to prevent potential side reactions like dibromination.[1]

  • In the presence of an acid catalyst (e.g., catalytic H₂SO₄ or acetic acid), add a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise.[2][6]

  • Stir the reaction at low temperature for 2–4 hours, monitoring progress by TLC.

  • Upon completion, the reaction is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by washing with water and brine.

  • The organic layer is dried and concentrated to yield the final product, this compound.

The α-bromination of a ketone under acidic conditions does not proceed by direct attack on the ketone. Instead, the acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile.[2][3]

  • Protonation: The carbonyl oxygen is first protonated by the acid catalyst. This makes the α-protons more acidic.[2][9]

  • Enolization: A weak base (like water or the conjugate base of the acid) removes an α-proton, leading to the formation of the electron-rich enol intermediate.[1][2]

  • Nucleophilic Attack: The π-bond of the enol is nucleophilic and attacks the electrophilic bromine (Br₂), forming a new C-Br bond and a resonance-stabilized oxocarbenium ion.[2]

  • Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone product and HBr.[2]

Under acidic conditions, the reaction reliably stops after monobromination because the newly introduced electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enolization less favorable.[3]

Bromination_Mechanism cluster_mech Acid-Catalyzed α-Bromination Ketone Ketone Intermediate ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ Bromonium Oxocarbenium Ion Enol->Bromonium + Br₂ - Br⁻ Product α-Bromo Ketone Product Bromonium->Product - H⁺

Caption: Simplified mechanism of acid-catalyzed ketone bromination.

Analytical Validation and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its successful use in subsequent synthetic steps. A standard Certificate of Analysis (CoA) should include data from multiple analytical techniques.[3]

Table 2: Key Analytical Characterization Data

TechniqueExpected Results / PurposeReference(s)
¹H NMR Confirms the presence of key structural motifs. Expect signals for: benzyloxy CH₂ (~5.1–5.3 ppm), bromoacetyl CH₂ (~4.3–4.5 ppm), methyl ester CH₃, and distinct aromatic protons. Used for structural confirmation.[1]
¹³C NMR Confirms the carbon skeleton. Expect characteristic peaks for the ester carbonyl (~168 ppm) and the bromoacetyl carbonyl (~190 ppm).[1]
HPLC Determines purity. A high-purity sample (typically ≥98%) is required for pharmaceutical applications to avoid side reactions from impurities like unreacted starting material or dibrominated byproducts.[1][3]
Mass Spec Confirms the molecular weight (363.20 g/mol ) and provides fragmentation patterns consistent with the structure.[3]
IR Spec Shows characteristic absorption bands for the functional groups, particularly the C=O stretching frequencies for the ester and ketone.[3]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its reactive 2-bromoacetyl moiety.[1] The bromine atom is an excellent leaving group, making the α-carbon a potent electrophile for nucleophilic substitution reactions.

Key Intermediate in Salmeterol Synthesis

The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and COPD.[9][13] In this synthesis, the bromoacetyl group reacts with a primary or secondary amine to form the aminoketone side chain of the final drug molecule.

Versatile Synthon for Heterocyclic Chemistry

Beyond Salmeterol, α-halo ketones are foundational building blocks in medicinal chemistry for the synthesis of a wide array of N, S, and O-containing heterocyclic compounds.[7][14] The bromoacetyl group can react with various dinucleophilic reagents to construct complex ring systems, making this compound a valuable starting material for generating novel molecular libraries for drug screening.[15]

  • Thiazoles: Reaction with thiourea or thioamides.

  • Imidazoles: Reaction with amidines.

  • Pyrazoles: Reaction with hydrazines.[14]

  • Benzofurans: Cyclo-condensation with o-hydroxycarbonyl compounds.[14]

Applications cluster_compound cluster_reactions Reaction with Nucleophiles (Nu:) cluster_products Product Scaffolds Compound Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate R1 Amine (R₂NH) Compound->R1 SN2 Reaction R2 Thiourea Compound->R2 Hantzsch Synthesis R3 Hydrazine Compound->R3 Cyclocondensation R4 General Nucleophile Compound->R4 General Alkylation P1 Salmeterol Precursor (Aminoketone) R1->P1 P2 Thiazole Derivatives R2->P2 P3 Pyrazole Derivatives R3->P3 P4 Diverse Heterocycles R4->P4

Caption: Synthetic utility of the α-bromo ketone moiety.

References

  • Muby Chemicals. This compound Manufacturers, SDS. [Link]

  • Arctom. CAS NO. 27475-14-5 | this compound. [Link]

  • Google Patents.
  • Google Patents.
  • GSRS. This compound. [Link]

  • Al-Hiari, Y. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-839. [Link]

  • precisionFDA. This compound. [Link]

  • PharmaCompass. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Lupine Publishers. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

Sources

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Introduction

This compound (CAS No. 27475-14-5) is a polyfunctional organic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its unique molecular architecture, featuring a protected phenol, a methyl ester, and a reactive α-bromo ketone, establishes it as a high-value intermediate for constructing complex molecular frameworks.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in drug discovery, most notably as a key precursor in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist.[3][4]

Part 1: Molecular Structure and Physicochemical Properties

The compound's structure is defined by a central benzene ring substituted with four distinct functional groups. The interplay between the electron-donating benzyloxy group and the electron-withdrawing acetyl and ester groups dictates its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this compound are summarized below. It is characterized as a white to yellowish solid that requires refrigerated storage to maintain its integrity.[1][2]

PropertyValueSource(s)
CAS Number 27475-14-5[1][5][6]
Molecular Formula C₁₇H₁₅BrO₄[1][5][7]
Molecular Weight 363.20 g/mol [1][5][6]
Appearance White to yellowish solid/powder[1][2]
IUPAC Name methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate[1]
Boiling Point ~501.7 °C (Predicted)[4]
Density ~1.414 g/cm³ (Predicted)[4]
Solubility Soluble in Dichloromethane (DCM)[4]
Storage 2-8°C, under inert atmosphere[1][6]
SMILES COC(=O)c1cc(ccc1OCc2ccccc2)C(=O)CBr[5][7]
InChIKey AKWQRVIQUREMOK-UHFFFAOYSA-N[5][7][8]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust two-step sequence starting from methyl 5-acetyl-2-hydroxybenzoate. This pathway is notable for its efficiency and scalability.[1][3]

Synthesis_Workflow Start Methyl 5-acetyl-2-hydroxybenzoate Step1 Step 1: Benzylation Start->Step1 Reagent1 Benzyl Chloride (BnCl) K₂CO₃, Phase-Transfer Catalyst Reagent1->Step1 Intermediate Methyl 5-acetyl-2-(benzyloxy)benzoate Step1->Intermediate Step2 Step 2: α-Bromination Intermediate->Step2 Reagent2 Bromine (Br₂) or NBS CH₂Cl₂, 0-5 °C Reagent2->Step2 Product This compound Step2->Product

Caption: Two-step synthesis pathway for the target compound.

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis adapted for this specific substrate.

  • Causality: The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile. A phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for shuttling the anionic phenoxide from the solid phase (or aqueous interface) into the organic solvent where the benzyl chloride electrophile resides, thereby dramatically accelerating the reaction rate. A polar aprotic solvent like DMF is used to solubilize the reagents.[3]

  • To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0-3.0 eq.) and tetrabutylammonium bromide (0.1-0.3 eq.).

  • Stir the suspension vigorously. Add benzyl chloride (1.2-1.5 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield Methyl 5-acetyl-2-(benzyloxy)benzoate.

Step 2: α-Bromination of the Acetyl Group

The second step introduces the bromoacetyl moiety, which is the key functional handle for subsequent transformations.

  • Causality: This reaction is an acid-catalyzed α-bromination of a ketone. In the presence of a Lewis acid (e.g., AlCl₃) or a protic acid catalyst, the acetyl carbonyl is activated towards enolization. The resulting enol, an electron-rich species, then attacks the electrophilic bromine (from Br₂ or a similar source like NBS), leading to the selective formation of the α-bromo ketone. The reaction is conducted at low temperatures (0-5 °C) to control selectivity and minimize side reactions.[1][3]

  • Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a brominating agent, such as bromine (Br₂), portion-wise in the presence of an acid catalyst (e.g., a catalytic amount of aluminum chloride).

  • Stir the reaction at low temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to consume excess bromine.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Part 3: Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from its bromoacetyl group, which serves as a potent electrophile.

Nucleophilic Substitution

The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom.[1] This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, thiols, and carbanions, making it an invaluable building block for creating diverse molecular libraries.[1]

Reactivity_Applications cluster_0 Core Reagent cluster_1 Reaction Pathways cluster_2 Pharmaceutical Products & Scaffolds Core Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate Reaction1 Nucleophilic Substitution (e.g., with Amine R-NH₂) Core->Reaction1 Electrophilic Site Reaction2 Multicomponent Condensation (e.g., with Thiosemicarbazide) Core->Reaction2 Product1 Salmeterol Precursor Reaction1->Product1 Product2 Novel Thiazole Derivatives Reaction2->Product2

Caption: Reactivity and applications in pharmaceutical synthesis.

Key Applications in Drug Development
  • Synthesis of Salmeterol: The compound is a well-documented intermediate in the synthesis of Salmeterol.[3][4] The bromoacetyl group allows for the attachment of the complex amino alcohol side chain that is critical for the drug's therapeutic activity.

  • Heterocyclic Chemistry: It is a crucial starting material in efficient multicomponent reactions. For instance, a one-pot condensation with thiosemicarbazide and various aldehydes can produce complex thiazole-containing molecules, which are scaffolds of high interest in medicinal chemistry.[1]

  • Biological Activity: Preliminary in-vitro studies have indicated that the parent compound may possess antimicrobial and anticancer properties, suggesting its potential as a lead structure for further optimization.[1]

Part 4: Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Hazard ClassGHS CodeStatementSource(s)
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
Respiratory Irritation H335May cause respiratory irritation.[1][2]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[2]

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture, light, and excessive heat.[2]

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined synthesis and predictable reactivity, centered on the electrophilic bromoacetyl group, provide researchers and drug development professionals with a reliable platform for the synthesis of complex, biologically active molecules. From its foundational role in the production of established drugs like Salmeterol to its use in generating novel heterocyclic libraries, this compound continues to be a cornerstone intermediate in the landscape of modern organic and medicinal chemistry.

References

  • Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem. [Link]

  • Process for the preparation of salmeterol and its intermediates - Google P
  • This compound - gsrs. [Link]

  • This compound - precisionFDA. [Link]

  • 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • This compound, CAS No : 27475-14-5 | Pharmaffiliates. [Link]

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A Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Physicochemical Properties, Synthesis, and Key Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key organic intermediate. We will explore its fundamental physicochemical properties, with a core focus on its molecular weight, delve into a detailed synthesis protocol, and examine its critical role as a versatile building block in the landscape of pharmaceutical research and development.

Core Physicochemical Properties

This compound is a substituted aromatic ketone that serves as a high-value building block in organic synthesis.[1] Its structure incorporates a methyl ester, a benzyl ether, and a reactive α-bromo ketone, making it particularly useful for constructing more complex molecular architectures.

Molecular Structure and Identity

The precise arrangement of atoms defines the compound's reactivity and properties. Its canonical SMILES representation is O=C(OC)C1=CC(C(CBr)=O)=CC=C1OCC2=CC=CC=C2, and its IUPAC name is methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate.[1][2]

Diagram: Chemical Structure of this compound

A 2D representation of the title compound.

Molecular Formula and Weight

The empirical formula for this compound is C₁₇H₁₅BrO₄ .[1][3][4] Based on this formula, the molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization by mass spectrometry.

ParameterValueSource
Molecular Formula C₁₇H₁₅BrO₄[1][3][4][5]
Average Molecular Weight 363.20 g/mol [1][3][4][6]
Monoisotopic Mass 362.01502 DaPubChem CID 13837911
CAS Number 27475-14-5[1][4][6]

The average molecular weight (363.20 g/mol ) is calculated using the natural isotopic abundance of each element. This value is essential for gravimetric measurements and for preparing solutions of a specific molarity. In contrast, the monoisotopic mass (362.01502 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁶O) and is the value observed in high-resolution mass spectrometry.

Physical and Chemical Properties

This compound is typically a white to yellowish solid.[1][6] It is stable under recommended storage conditions, which include maintaining an inert atmosphere and refrigeration between 2-8°C.[1][5] The presence of the bromoacetyl group makes the compound a potent lachrymator and an alkylating agent. Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[1][6]

The key to its synthetic utility is the reactivity of the 2-bromoacetyl moiety, which serves as a strong electrophilic site for nucleophilic substitution reactions.[1]

Synthesis and Manufacturing

The preparation of this compound is a multi-step process that is well-documented in chemical literature and patents, often as a key intermediate in the synthesis of pharmaceuticals like Salmeterol.[7][8] The typical route involves the benzylation of a hydroxybenzoate precursor followed by a selective bromination of the acetyl group.

Diagram: Synthetic Workflow

G cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Bromination A Methyl 5-acetyl-2-hydroxybenzoate (Starting Material) B Methyl 5-acetyl-2-(benzyloxy)benzoate (Intermediate VII) A->B Benzyl Chloride K₂CO₃, Catalyst Polar Aprotic Solvent (DMF) C This compound (Final Product V) B->C Brominating Agent (e.g., NBS) Acid Catalyst Solvent (DCM)

High-level overview of the synthesis pathway.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative synthesis adapted from established methods.[7][8][9]

Step 1: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate (Intermediate)

  • Setup: To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (approx. 2.5 eq.).[8]

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (approx. 0.2 eq.), to the mixture.[8]

  • Benzylation: Add benzyl chloride (approx. 1.3 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60–70°C and maintain for 8–12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Workup: After completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield the benzylated intermediate.[8]

Step 2: Bromination to Yield this compound

  • Setup: Dissolve the Methyl 5-acetyl-2-(benzyloxy)benzoate intermediate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) and cool the solution to 0–5°C in an ice bath.[9]

  • Reagent Preparation: In a separate flask, prepare a slurry of a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of an acid catalyst (e.g., AlCl₃) in DCM.[9]

  • Bromination: Slowly add the NBS slurry to the solution of the intermediate, ensuring the temperature is maintained below 5°C.[9]

  • Reaction: Stir the reaction mixture at this low temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction by carefully adding ice-water. Separate the organic layer.

  • Purification: Wash the organic layer with brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the final product, this compound.[9]

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] The bromoacetyl group is a powerful electrophile, making it an ideal handle for introducing amine side chains through nucleophilic substitution, a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs).

A prominent example is its use in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and COPD.[7][8] In this synthesis, the bromoacetyl group reacts with a large amine-containing side chain to form the final drug molecule.

Diagram: Role as a Synthetic Intermediate

G A Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate C Complex Molecule / API Precursor A->C Nucleophilic Substitution B Nucleophile (e.g., R-NH₂) B->C

Functional role in complex molecule synthesis.

Its utility extends to the construction of novel heterocyclic systems for drug discovery libraries.[1] By reacting it with various nucleophiles, such as thiosemicarbazide, chemists can efficiently generate complex thiazole derivatives and other scaffolds for screening and lead optimization.[1] This highlights its importance in creating molecular diversity for pharmaceutical research.

Conclusion

This compound is more than a chemical with a molecular weight of 363.20 g/mol . It is a strategically designed molecule whose distinct functional groups provide a robust platform for advanced organic synthesis. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a key intermediate in the production of APIs like Salmeterol solidify its importance for professionals in the fields of chemical synthesis and drug development. Proper handling and an understanding of its reactivity are paramount to leveraging its full potential in the laboratory.

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Structure Elucidation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5) is a pivotal intermediate in medicinal chemistry, notably in the synthesis of long-acting β2-adrenergic agonists like Salmeterol.[1] Its precise molecular architecture, containing a bromoacetyl moiety, a methyl ester, and a benzyloxy protecting group, makes it highly valuable for constructing complex pharmaceutical agents.[1][2] Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for its use in GMP (Good Manufacturing Practice) environments and drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, leveraging an integrated workflow of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and chromatography. We delve into the causality behind experimental choices, presenting self-validating protocols designed for immediate application by researchers and analytical scientists.

Introduction: The Analytical Imperative

The subject molecule, with the chemical formula C₁₇H₁₅BrO₄ and a molecular weight of 363.2 g/mol , is a functionalized aryl ketone derivative.[3][4][5] Its synthesis typically involves the benzylation of a phenolic hydroxyl group followed by the bromination of an acetyl group, or a Friedel-Crafts acylation of a protected precursor.[6] Each synthetic step carries the risk of side-reactions or incomplete conversion, potentially generating process-related impurities. Therefore, a robust analytical framework is essential not only to confirm the identity of the final product but also to ensure its purity, which directly impacts the quality and safety of the subsequent Active Pharmaceutical Ingredient (API).

This guide presents a logical workflow, beginning with the confirmation of mass and elemental formula, proceeding to the identification of functional groups, and culminating in the definitive mapping of the molecule's atomic connectivity.

Foundational Analysis: Mass Spectrometry (MS)

The initial and most critical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a definitive isotopic signature that is a primary validation checkpoint.[7]

Expected Mass Spectrum Features
  • Molecular Ion Peak (M⁺): A characteristic doublet of peaks of nearly equal intensity, separated by approximately 2 Da.

    • [M]⁺ for C₁₇H₁₅⁷⁹BrO₄ at m/z ≈ 362.02

    • [M+2]⁺ for C₁₇H₁₅⁸¹BrO₄ at m/z ≈ 364.02

  • Key Fragmentation Patterns: Electron Impact (EI) ionization will induce fragmentation, providing structural clues. The C-Br bond is relatively weak and prone to cleavage.[8]

    • Alpha Cleavage: Scission of the bond between the carbonyl carbon and the bromo-methylene carbon is expected, yielding an acylium ion.

    • Loss of Bromine: A peak corresponding to [M-Br]⁺ is highly probable.

    • Benzyloxy Fragments: A prominent peak at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyloxy group is a classic indicator.

Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically effective.

  • Analysis:

    • Acquire a full scan MS1 spectrum.

    • Verify the presence of the [M]⁺ and [M+2]⁺ isotopic pattern with the expected m/z values and ~1:1 intensity ratio.

    • Perform MS/MS (tandem mass spectrometry) on the precursor ions to observe the characteristic fragmentation patterns described above.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. The spectrum is dominated by the presence of two distinct carbonyl groups (ketone and ester), which is a critical diagnostic feature.

Expected IR Absorption Bands
  • ~1720-1740 cm⁻¹: C=O stretch of the methyl ester. Esters typically absorb at higher wavenumbers than ketones.[9]

  • ~1680-1700 cm⁻¹: C=O stretch of the α-bromo aryl ketone. Conjugation with the aromatic ring and the electronic effect of the α-halogen typically lower the stretching frequency compared to a simple aliphatic ketone.[10][11][12]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretch (from methyl and methylene groups).

  • ~1600, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1300-1100 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups. The presence of two distinct, strong carbonyl peaks is a primary confirmation point.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate, unambiguous evidence of the molecular structure by mapping the carbon-hydrogen framework. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of all protons and carbons.

¹H NMR Spectroscopy

This experiment provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Signals (in CDCl₃)
  • δ ~3.9 ppm (Singlet, 3H): The three protons of the methyl ester (-OCH₃). It is a singlet as there are no adjacent protons.

  • δ ~4.4 ppm (Singlet, 2H): The two protons of the bromoacetyl methylene group (-COCH₂Br). This signal is shifted downfield due to the strong deshielding effects of both the adjacent carbonyl and the bromine atom. It appears as a singlet.[2]

  • δ ~5.2 ppm (Singlet, 2H): The two protons of the benzyloxy methylene group (-OCH₂Ph). It is a singlet as it is insulated from other protons by the oxygen and the aromatic ring.[2]

  • δ ~7.0-8.2 ppm (Multiplets, 8H): The aromatic protons. This region will be complex. The five protons of the unsubstituted benzyl ring will appear around δ 7.3-7.5 ppm. The three protons on the substituted benzoate ring will be split into a more complex pattern due to their different electronic environments, likely appearing further downfield (δ ~7.0-8.2 ppm).[2]

¹³C NMR Spectroscopy

This provides information on the number of non-equivalent carbons in the molecule.

Expected ¹³C NMR Signals (in CDCl₃)
  • δ ~190 ppm: The carbonyl carbon of the bromoacetyl ketone. Ketone carbonyls are typically found in this downfield region.[2][13]

  • δ ~165 ppm: The carbonyl carbon of the methyl ester.[2][13]

  • δ ~110-160 ppm: Aromatic carbons. There will be multiple signals in this region.

  • δ ~71 ppm: The benzyloxy methylene carbon (-OCH₂Ph).

  • δ ~52 ppm: The methyl ester carbon (-OCH₃).

  • δ ~30 ppm: The bromoacetyl methylene carbon (-CH₂Br).

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to meet stringent regulatory requirements, 2D NMR is employed.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which would confirm the connectivity within the aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the proton signals for the -OCH₃, -CH₂Br, and -OCH₂Ph groups to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the most powerful experiment for piecing the molecular fragments together. Key expected correlations include:

    • The methyl protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm).

    • The bromoacetyl methylene protons (~4.4 ppm) to the ketone carbonyl carbon (~190 ppm).

    • The benzyloxy methylene protons (~5.2 ppm) to the aromatic carbon bearing the ether linkage.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform standard COSY, HSQC, and HMBC experiments.

  • Analysis: Process the spectra and assign all signals based on their chemical shift, integration, multiplicity, and 2D correlations to build the final structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms identity, chromatography is the gold standard for assessing purity.[14][15] A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Protocol: Reverse-Phase HPLC
  • System: An HPLC system with a UV detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid.

  • Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 15-20 minutes.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for use as a key intermediate.[2]

Summary and Workflow Visualization

The conclusive identification of this compound is achieved not by a single technique, but by the synergistic integration of data from multiple orthogonal analytical methods. Each technique provides a unique and essential piece of the structural puzzle.

Data Summary Table
TechniqueFeatureExpected ObservationRationale
HRMS Molecular IonIsotopic doublet at m/z ~362.02 / ~364.02Presence of ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio.[7]
IR C=O (Ester)Strong absorption at ~1720-1740 cm⁻¹Characteristic stretch for an ester carbonyl.[9]
IR C=O (Ketone)Strong absorption at ~1680-1700 cm⁻¹Aryl ketone stretch, frequency lowered by conjugation.[11][12]
¹H NMR -OCH₃~3.9 ppm (s, 3H)Methyl ester protons.
¹H NMR -COCH₂Br~4.4 ppm (s, 2H)Methylene protons deshielded by C=O and Br.[2]
¹H NMR -OCH₂Ph~5.2 ppm (s, 2H)Benzylic methylene protons.[2]
¹³C NMR C=O (Ketone)~190 ppmCharacteristic chemical shift for a ketone carbon.[2][13]
¹³C NMR C=O (Ester)~165 ppmCharacteristic chemical shift for an ester carbon.[2][13]
HPLC PuritySingle major peak >98% areaChromatographic separation of the analyte from impurities.[2]
Molecular Structure Diagram

Caption: Molecular structure of the target compound.

Integrated Analytical Workflow Diagram

G cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Characterization cluster_result Conclusion Sample Synthesized Product (Unknown Purity/Identity) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) Sample->MS Step 1 Confirm Mass HPLC HPLC - Purity Assay - Impurity Profile Sample->HPLC Parallel Step Assess Purity IR Infrared (IR) Spec - Functional Groups (C=O, C-O) MS->IR Step 2 Identify Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Final Structure IR->NMR Step 3 Map Structure Result Confirmed Structure: This compound (Purity ≥ 98%) NMR->Result Step 4 Integrate Data HPLC->Result Step 4 Integrate Data

Caption: A logical workflow for the comprehensive structural analysis.

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An In-depth Technical Guide to Benzoic Acid, 5-(bromoacetyl)-2-(phenylmethoxy)-, Methyl Ester: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of benzoic acid, 5-(bromoacetyl)-2-(phenylmethoxy)-, methyl ester, a key intermediate in pharmaceutical synthesis. We will delve into its systematic nomenclature, detailed synthetic pathways with mechanistic insights, characteristic reactivity, and pivotal role in the development of therapeutic agents.

Systematic Nomenclature and Structural Elucidation

The compound, with the chemical formula C₁₇H₁₅BrO₄ and a molecular weight of 363.2 g/mol , is systematically named methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate according to IUPAC nomenclature.[1][2][3]

Structural Breakdown:

  • Benzoic acid, methyl ester: The core structure is a benzene ring with a carboxylic acid group, where the acidic proton is replaced by a methyl group, forming a methyl ester.

  • 2-(phenylmethoxy)-: A phenylmethoxy (or benzyloxy) group is attached to the benzene ring at the C2 position. This group consists of a benzyl group (C₆H₅CH₂–) linked via an oxygen atom. In synthetic chemistry, the benzyloxy group often serves as a robust protecting group for hydroxyl functionalities.[4][5]

  • 5-(bromoacetyl)-: An acetyl group (–C(O)CH₃) is attached to the benzene ring at the C5 position. The methyl group of this acetyl moiety is substituted with a bromine atom, forming a bromoacetyl group. This functional group is a reactive α-haloketone.[6][7]

Alternative Names:

  • Methyl 5-(bromoacetyl)-2-(benzyloxy)benzoate

  • 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester[8]

  • 5-Bromoacetyl-2-benzyloxybenzoic acid methyl ester[1]

Compound Property Value
Molecular Formula C₁₇H₁₅BrO₄
Molecular Weight 363.2 g/mol [1][2]
Appearance White to yellowish solid[5]
Storage 2°C - 8°C in an inert atmosphere[5][9]

Synthesis and Mechanism

The synthesis of methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is a multi-step process that leverages fundamental organic reactions. A common and patented synthetic route starts from methyl 5-acetyl-2-hydroxybenzoate.[10]

Synthetic Workflow

The overall synthetic strategy involves two key transformations:

  • Protection of the phenolic hydroxyl group: The hydroxyl group at the C2 position is protected as a benzyl ether.

  • α-Halogenation of the acetyl group: The methyl group of the acetyl moiety is brominated to introduce the reactive bromoacetyl functionality.

G A Methyl 5-acetyl-2-hydroxybenzoate B Step 1: Benzylation (Williamson Ether Synthesis) A->B C Methyl 5-acetyl-2-(phenylmethoxy)benzoate B->C D Step 2: α-Bromination C->D E Methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate D->E

Caption: Synthetic workflow for methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established synthetic transformations.

Step 1: Synthesis of Methyl 5-acetyl-2-(phenylmethoxy)benzoate (Benzylation)

  • To a solution of methyl 5-acetyl-2-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • To this mixture, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 5-acetyl-2-(phenylmethoxy)benzoate.

Step 2: Synthesis of Methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate (α-Bromination)

  • Dissolve methyl 5-acetyl-2-(phenylmethoxy)benzoate in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), and an acid catalyst (e.g., a catalytic amount of HBr in acetic acid).[11]

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate by recrystallization.

Reaction Mechanisms

Benzylation (Williamson Ether Synthesis): This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion to form the benzyl ether.

G Phenoxide Ar-O⁻ Transition State [Ar---O---CH₂(C₆H₅)---Br]⁻ Phenoxide->Transition State Benzyl Bromide C₆H₅CH₂-Br Benzyl Bromide->Transition State Product Ar-O-CH₂C₆H₅ Transition State->Product Bromide Br⁻ Transition State->Bromide

Caption: Sₙ2 mechanism for the benzylation step.

α-Bromination of the Ketone: Under acidic conditions, the ketone undergoes tautomerization to its enol form.[11] The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of the α-bromoketone and regeneration of the acid catalyst.[12]

G Ketone Ar-C(O)-CH₃ Protonation + H⁺ Ketone->Protonation Protonated Ketone Ar-C(OH⁺)-CH₃ Protonation->Protonated Ketone Enol Ar-C(OH)=CH₂ Protonated Ketone->Enol Intermediate [Ar-C(OH)-CH₂Br]⁺ Enol->Intermediate Attack on Br₂ Bromine Br₂ Deprotonation - H⁺ Intermediate->Deprotonation Product Ar-C(O)-CH₂Br Deprotonation->Product

Caption: Acid-catalyzed α-bromination mechanism.

Reactivity and Applications

The chemical reactivity of methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is dominated by the electrophilic nature of the α-carbon in the bromoacetyl group. This makes it a valuable alkylating agent in organic synthesis.[13]

Reactivity of the α-Halo Ketone

The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[6] This enhanced reactivity allows for facile substitution of the bromine atom by a variety of nucleophiles. It is important to use less basic nucleophiles, as strongly basic conditions can lead to enolate formation and side reactions.[14]

Application in the Synthesis of Salmeterol

A primary application of this compound is as a key intermediate in the synthesis of Salmeterol, a long-acting β₂-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[8][15]

In the synthesis of Salmeterol, methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is reacted with a long-chain amine, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[1] The nucleophilic secondary amine attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide and forming a new carbon-nitrogen bond.[1] This reaction is a critical step in assembling the core structure of the Salmeterol molecule.

G A Methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate C Nucleophilic Substitution A->C B N-benzyl-6-(4-phenylbutoxy)hexan-1-amine B->C D Salmeterol Precursor C->D

Caption: Role in the synthesis of a Salmeterol precursor.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 6.8-8.2 ppm. The protons on the benzoate ring will appear as a complex multiplet, while the protons of the benzyl group will also be in this region.

  • Bromomethyl Protons (-CH₂Br): A characteristic singlet around δ 4.5-5.0 ppm.

  • Benzylic Protons (-OCH₂Ph): A singlet around δ 5.0-5.5 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: The ketone and ester carbonyl carbons will appear in the downfield region, typically between δ 165-195 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.

  • Benzylic Carbon (-OCH₂Ph): A signal around δ 70-75 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretching (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C=O Stretching (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretching (Ether and Ester): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-Br Stretching: A weak to medium absorption in the lower frequency region of the fingerprint, around 500-600 cm⁻¹.

Safety and Handling

Methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is an irritant.[16] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and light and should be stored in a cool, dry place under an inert atmosphere.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water.

References

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Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 27475-14-5). It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure a high standard of scientific integrity and occupational safety.

Compound Identification and Physicochemical Properties

This compound is a complex organic molecule utilized as a chemical building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] Its structure incorporates several functional groups that dictate its reactivity and toxicological profile.

PropertyValueSource(s)
CAS Number 27475-14-5[2][3][4][5]
Molecular Formula C₁₇H₁₅BrO₄[1][5][6][7]
Molecular Weight 363.2 g/mol [1][6][7]
Appearance White to yellowish powder/solid[1][2]
Purity >97% (Typical)[5]
Storage Conditions 2-8°C, under an inert atmosphere[1][4][8]

Hazard Identification and Mechanistic Analysis

The primary hazards associated with this compound are directly linked to its chemical structure, specifically the α-bromoacetyl moiety . This functional group renders the molecule a potent electrophile and alkylating agent, capable of reacting with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA.[1] This reactivity is the underlying cause of its irritant and toxic properties.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3][8]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][3][8]

  • Serious Eye Irritation (Category 2/2A), H319: Causes serious eye irritation.[2][3][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[2][3][8]

In-depth Analysis:

  • Lachrymatory Properties: Like many α-haloketones, this compound is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[9][10][11] This is an immediate and potent warning sign of exposure.

  • Skin and Respiratory Irritation: The electrophilic nature of the α-bromoacetyl group allows it to alkylate proteins in the skin and mucous membranes, leading to an inflammatory response, irritation, and potential chemical burns with prolonged contact.[9][12] Inhalation of the dust can cause similar irritation to the entire respiratory tract.[2][12]

  • Reactivity Hazards: The compound is incompatible with strong oxidizing agents.[2] Upon thermal decomposition, it can release toxic and corrosive fumes, including carbon oxides and hydrogen bromide.[2]

Engineering Controls and Designated Work Areas

Given the hazardous nature of this compound, physical containment is the first and most critical line of defense.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[3][11]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][3]

  • Designated Area: It is best practice to designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments and work surfaces.

Safe Handling and Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The principle of "as low as reasonably achievable" (ALARA) exposure should be followed at all times.

Required Personal Protective Equipment
  • Gloves: Double gloving with nitrile gloves tested for use with chemicals is required.[13][14] The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still in the fume hood. The inner glove is removed after exiting the work area. This minimizes the spread of contamination.

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[13] Due to the severe irritation potential, a full-face shield must be worn over the goggles whenever there is a risk of splashing or dust generation.[14][15]

  • Lab Coat/Gown: A poly-coated, disposable gown with long sleeves and tight-fitting elastic or knit cuffs is required.[14][15] This provides a superior barrier to powders and potential splashes compared to standard cotton lab coats. The gown must close in the back.[15]

  • Respiratory Protection: If there is any risk of the fume hood failing or for procedures with a high potential for aerosolization, a fit-tested NIOSH-certified N95 respirator or higher should be worn.[15][16]

Step-by-Step Handling Protocol (Weighing and Transfer)
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE (double gloves, gown, goggles, face shield).

  • Staging: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.

  • Weighing: Use an anti-static weigh boat if possible. Carefully open the container. Do not create a "plume" of dust. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid tapping or dropping the material from a height.

  • Transfer: Carefully add the weighed solid to the receiving vessel. If dissolving, add the solvent to the solid slowly to avoid splashing.

  • Clean-up: Tightly cap the source container. Decontaminate the spatula with a suitable solvent (e.g., ethanol or isopropanol) by rinsing it into a designated halogenated waste container. Dispose of the weigh boat and outer gloves into a sealed, labeled hazardous waste bag inside the fume hood.

  • Post-Handling: Wipe down the work surface with a damp cloth (the cloth should be disposed of as hazardous waste). Remove PPE in the correct order (face shield, outer gloves, gown, goggles, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water.[3]

Emergency Procedures

Prompt and correct action is critical in the event of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][17][18] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[8][19]

  • Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water.[2][8] If irritation persists, seek medical attention.[19]

  • Inhalation: Move the person to fresh air immediately.[2][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[3][20]

Spill Response Protocol
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[3][17]

    • Carefully sweep or scoop the material into a designated, labeled container for halogenated waste.[8] Avoid creating dust.

    • Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.[8]

    • Close the laboratory doors to contain vapors.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety). Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste according to local, state, and federal regulations.

  • Waste Stream: Collect in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste".[21][22]

  • Compatibility: Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[23]

  • Decontamination: All glassware and equipment used must be thoroughly decontaminated before being removed from the fume hood. Rinsate from cleaning should be collected as halogenated waste.

Visual Workflow: Emergency Response

The following diagram outlines the critical steps to take in response to an accidental exposure.

G cluster_Initial Initial Event & Response cluster_Triage First Aid Triage cluster_Action Specific First Aid Actions cluster_FollowUp Medical & Reporting Exposure Accidental Exposure (Spill, Splash, Inhalation) Alert Alert others in the lab Ensure scene is safe Exposure->Alert Remove Remove victim from contaminated area Alert->Remove Triage Assess Exposure Type Remove->Triage Skin Skin Contact Triage->Skin Dermal Eyes Eye Contact Triage->Eyes Ocular Inhale Inhalation Triage->Inhale Respiratory FlushSkin Remove contaminated clothing Wash with soap & water Skin->FlushSkin FlushEyes Flush with water for 15+ minutes Remove contact lenses Eyes->FlushEyes FreshAir Move to fresh air Provide respiratory support if needed Inhale->FreshAir Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical Report Report incident to Supervisor and EHS Medical->Report

Caption: Emergency response workflow for accidental exposure.

References

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 14, 2026, from [Link]

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved January 14, 2026, from [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved January 14, 2026, from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 14, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved January 14, 2026, from [Link]

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  • PubChem. (n.d.). Bromoacetyl bromide. Retrieved January 14, 2026, from [Link]

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Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 27475-14-5, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its molecular structure incorporates three distinct functional groups: a methyl ester, a benzyl ether, and an α-bromoacetyl group. This unique combination makes it a versatile building block but also introduces specific challenges regarding its stability and storage. This guide provides a comprehensive analysis of the chemical stability of this compound, outlining the scientific principles behind its degradation pathways and offering evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling and storage.

PropertyValue
CAS Number 27475-14-5
Molecular Formula C17H15BrO4
Molecular Weight 363.20 g/mol [3][4]
Appearance White to yellowish solid[1][5]
Storage Temperature 2-8°C (Refrigerator)[3][4][5]
Shipping Conditions Ambient[4]

Core Stability Considerations and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its three primary functional groups. Degradation can occur through several mechanisms, primarily hydrolysis, sensitivity to light, and oxidation.

The α-Bromoacetyl Group: A Locus of Reactivity

The α-bromoacetyl moiety is the most reactive site on the molecule. α-haloketones are known to be potent alkylating agents and are susceptible to degradation, particularly in the presence of nucleophiles, moisture, and light.[6][7]

  • Hydrolysis: In the presence of moisture, the bromoacetyl group can undergo hydrolysis to form the corresponding α-hydroxyketone. This reaction is often accelerated by acidic or basic conditions.

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles. This reactivity is fundamental to its utility in synthesis but also a primary source of degradation if exposed to nucleophilic contaminants.

  • Light Sensitivity: α-haloketones can be light-sensitive, potentially leading to the formation of radical species that can initiate further degradation.[6]

The Methyl Ester: Susceptibility to Hydrolysis

The methyl ester group is prone to hydrolysis, a common degradation pathway for many pharmaceutical compounds.[8] This reaction can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and methanol.[1][8][9] The rate of hydrolysis is significantly influenced by the pH of the environment.

The Benzyl Ether: General Robustness with an Achilles' Heel

Benzyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their general stability in both acidic and basic conditions.[10][11] However, they are not without their vulnerabilities.

  • Oxidative Degradation: Over extended periods, benzyl ethers can undergo oxidative degradation, especially when exposed to air (oxygen) at room temperature.[12][13] This process can lead to the formation of benzaldehyde and benzoic acid derivatives.[13]

  • Reductive Cleavage: While not a typical storage concern, it is important to note that the benzyl ether linkage is susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.[10]

The following diagram illustrates the potential degradation pathways of this compound.

G main This compound hydrolysis_ester Hydrolysis (Acid/Base) main->hydrolysis_ester H₂O, H⁺/OH⁻ hydrolysis_keto Hydrolysis (Moisture) main->hydrolysis_keto H₂O oxidation Oxidation (Air/Light) main->oxidation O₂, hv nucleophilic_sub Nucleophilic Substitution main->nucleophilic_sub Nu⁻ product_acid Carboxylic Acid Derivative hydrolysis_ester->product_acid product_hydroxy α-Hydroxyketone Derivative hydrolysis_keto->product_hydroxy product_ox Oxidative Degradation Products (e.g., Benzaldehyde) oxidation->product_ox product_sub Substituted Product nucleophilic_sub->product_sub

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of hydrolysis, oxidation, and other degradation pathways.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)[3][4][5]Reduces the rate of chemical degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][3]Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Protect from light (Amber vial)[5]Prevents light-induced degradation of the α-haloketone moiety.
Container Tightly sealed container[5][14]Prevents ingress of moisture and air.
Incompatibilities Store away from strong oxidizing agents, strong bases, and nucleophiles.[5][14]Avoids direct chemical reactions that would degrade the compound.
Handling Procedures
  • Personal Protective Equipment (PPE): Due to its irritant nature, always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Dispensing: When dispensing the compound, minimize its exposure to the atmosphere. If possible, work under a blanket of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants that could initiate degradation.

Experimental Workflow for Stability Assessment

For critical applications in drug development, it may be necessary to perform a stability study. The following is a general workflow for assessing the stability of this compound under various conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Obtain high-purity This compound B Aliquot into separate vials A->B C Expose to different conditions: - Elevated Temperature - High Humidity - UV/Visible Light - Acidic/Basic pH B->C D Sample at defined time points C->D E Analyze by HPLC for purity and degradation products D->E F Characterize major degradants by LC-MS, NMR E->F G Determine degradation rate and pathways F->G H Establish optimal storage and handling conditions G->H

Caption: Experimental workflow for assessing the stability of the compound.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the interplay of its constituent functional groups. The α-bromoacetyl group is the most sensitive moiety, being susceptible to hydrolysis and nucleophilic attack. The methyl ester can undergo hydrolysis, and the benzyl ether is liable to long-term oxidative degradation. By understanding these intrinsic chemical properties, researchers can implement appropriate storage and handling protocols to ensure the compound's integrity. Adherence to storage at 2-8°C under an inert atmosphere and protection from light and moisture are paramount for preserving the purity and reactivity of this important chemical building block.

References

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A Technical Guide to the Synthesis, Reactivity, and Potential Biological Activities of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its structure is characterized by a benzyloxy group, a methyl ester, and a highly reactive bromoacetyl moiety. This α-haloketone feature makes it a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and predicted biological activities, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent through covalent enzyme inhibition. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and application in the development of novel therapeutics.

Introduction

The quest for novel therapeutic agents often hinges on the exploration of unique chemical scaffolds and reactive functional groups. This compound (CAS No: 27475-14-5) has emerged as a compound of interest due to its potential as a precursor for complex molecules and as a biologically active agent in its own right.[1] Its utility is primarily derived from the presence of an α-bromoacetyl group, a well-known reactive moiety in drug design.

Chemical Identity and Physicochemical Properties

This compound is a white to yellowish solid that requires refrigerated storage (2-8°C) under an inert atmosphere to maintain its stability.[1][2]

PropertyValue
CAS Number 27475-14-5[3][4][5]
Molecular Formula C17H15BrO4[1][3][6]
Molecular Weight 363.2 g/mol [1][6][7]
Appearance White to yellowish solid/powder[1][2]
Solubility Soluble in polar aprotic solvents like DMF and DMSO[1]
The α-Haloketone Motif: A Reactive Pharmacophore for Covalent Inhibition

The defining feature of this compound is the α-haloketone functional group. This structural motif consists of a ketone with a halogen atom on the adjacent carbon. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[8] This reactivity is a cornerstone of its potential biological activity, as it can readily form covalent bonds with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) within the active sites of enzymes, leading to irreversible inhibition.[9]

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

While not a benzofuran itself, this compound is a derivative of a benzoic acid structure that can be a precursor to or share structural similarities with benzofuran derivatives. Benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry, as they are found in a wide range of biologically active compounds.[10] These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[11][12] The exploration of compounds like this compound is therefore grounded in the proven therapeutic potential of related chemical classes.

Synthesis and Characterization

This compound is primarily known as a key intermediate in the synthesis of more complex molecules, such as the long-acting β2-adrenergic receptor agonist, Salmeterol.[13][14][15] Its synthesis is well-documented and can be achieved through a few reliable routes.

Synthetic Pathways

A common and efficient method for the synthesis of this compound involves the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate.[16] An alternative pathway begins with the benzylation of methyl 2-hydroxy-5-(2-bromoacetyl)benzoate.[1]

Synthesis_Pathway cluster_0 Route 1 cluster_1 Route 2 A Methyl 5-acetyl-2-(benzyloxy)benzoate B This compound A->B Brominating Agent Acid Catalyst C Methyl 2-hydroxy-5-(2-bromoacetyl)benzoate D This compound C->D Benzyl Bromide Base (e.g., K2CO3)

Caption: Synthetic routes to this compound.

Step-by-Step Laboratory Scale Synthesis Protocol (Route 1)

This protocol is based on the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Dissolution: Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate in a suitable solvent, such as a polar aprotic solvent.

  • Addition of Brominating Agent: Slowly add a suitable brominating agent in the presence of an acid catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, for example by recrystallization or column chromatography.

  • Isolation: Isolate the purified this compound.[16]

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity.

  • IR (Infrared Spectroscopy): To identify the functional groups.

Predicted Biological Activities and Mechanistic Rationale

The presence of the reactive α-bromoacetyl group is the primary driver of the predicted biological activities of this compound. This moiety is an electrophilic "warhead" that can covalently modify biological targets.

Covalent Enzyme Inhibition via the α-Bromoacetyl Moiety

The α-bromoacetyl group is a classic electrophile used for the targeted covalent modification of enzymes. It reacts with nucleophilic amino acid residues, most commonly cysteine and histidine, through an SN2 mechanism. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme's activity.

Covalent_Inhibition Compound This compound Complex Initial Non-covalent Binding Complex Compound->Complex Binding Enzyme Enzyme Active Site (with Cysteine residue) Enzyme->Complex Covalent_Adduct Covalently Modified Inactive Enzyme Complex->Covalent_Adduct SN2 Reaction (Cys-S- attack on α-carbon)

Caption: Covalent modification of a cysteine residue in an enzyme active site.

Potential Anticancer Activity

Many anticancer drugs function by inhibiting enzymes crucial for cancer cell proliferation and survival. Given that benzofuran derivatives have shown promise as anticancer agents[17][12], it is plausible that this compound could exhibit cytotoxic effects against cancer cells. Its mechanism could involve the irreversible inhibition of key enzymes in cancer-related signaling pathways. For instance, many kinases, which are often dysregulated in cancer, have a conserved cysteine residue near the ATP-binding pocket that can be targeted by covalent inhibitors.

Potential Antimicrobial Activity

The compound has been noted for its potential antimicrobial properties.[1] The mechanism is likely the covalent inhibition of essential bacterial enzymes. For example, enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways could be targeted. The bromoacetyl moiety can react with active site cysteine residues in enzymes like FabH in fatty acid synthesis or certain β-lactamases, leading to bacterial cell death.

Potential Anti-inflammatory Activity

Similar to its potential anticancer effects, the anti-inflammatory activity could stem from the irreversible inhibition of pro-inflammatory enzymes. Key targets could include cyclooxygenases (COX) or various kinases involved in inflammatory signaling cascades like the NF-κB pathway.

Experimental Protocols for Biological Evaluation

General Handling and Safety Precautions

This compound is an irritant and a reactive alkylating agent.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol: In vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a model cysteine protease like papain.

  • Reagent Preparation: Prepare a buffer solution, a solution of the enzyme (papain), and a solution of a fluorogenic substrate (e.g., Z-FR-AMC).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the enzyme with various concentrations of this compound for different time intervals to assess time-dependent inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value. Time-dependent inhibition is indicative of covalent modification.

Future Directions and Therapeutic Potential

This compound represents a valuable starting point for the development of targeted covalent inhibitors. The high reactivity of the α-bromoacetyl group, while beneficial for potent inhibition, may also lead to off-target effects. Future research should focus on modifying the core structure to enhance selectivity for a specific biological target. By incorporating moieties that increase binding affinity for the target of interest, it is possible to develop highly specific and potent therapeutic agents. Furthermore, its role as a versatile synthetic intermediate will continue to be valuable in the creation of a diverse range of complex molecules for drug discovery programs.[1]

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The Bromoacetyl Moiety: A Versatile Electrophile for Covalent Targeting in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bromoacetyl moiety is a powerful and versatile electrophilic functional group extensively utilized by researchers, medicinal chemists, and drug development professionals. Its precisely tuned reactivity, primarily directed towards soft nucleophiles, has established it as a cornerstone for applications ranging from fundamental biochemical research to the development of targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of the bromoacetyl group. We will delve into the mechanistic underpinnings of its reactions, explore the critical factors that modulate its reactivity, and provide detailed, field-proven protocols for its application in bioconjugation, affinity labeling, and the design of covalent inhibitors. This guide is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental strategies.

Introduction: The Strategic Importance of Covalent Modification

In the landscape of chemical biology and drug discovery, the ability to form stable, covalent bonds with specific biomolecules is of paramount importance. Covalent modification allows for the irreversible labeling of proteins for imaging and diagnostic purposes, the stabilization of peptide structures, and the development of highly potent and durable therapeutic agents. The bromoacetyl group, an α-haloacetyl functionality, has emerged as a key player in this arena due to its predictable and selective reactivity profile.[1] This guide will illuminate the chemical principles that make the bromoacetyl moiety an indispensable tool for the discerning scientist.

The Heart of Reactivity: Chemical Structure and Electronic Properties

The reactivity of the bromoacetyl moiety is a direct consequence of its electronic structure. The presence of a bromine atom, a good leaving group, alpha to a carbonyl carbon creates a highly electrophilic center.[2][3] The electron-withdrawing nature of the adjacent carbonyl group further enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[4]

The SN2 Mechanism: A Foundation of Bromoacetyl Chemistry

The primary reaction mechanism through which the bromoacetyl group engages with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this concerted process, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion in a single step.[7] The stability of the resulting bromide anion makes it an excellent leaving group, a critical factor for the reaction to proceed efficiently.[8][9][10]


}

Figure 1: SN2 reaction mechanism of a bromoacetyl moiety.

Selectivity in a Biological Milieu: Targeting Specific Amino Acid Residues

The true utility of the bromoacetyl group in a biological context lies in its selective reactivity towards specific amino acid residues. This selectivity is primarily dictated by the nucleophilicity of the amino acid side chains.

Cysteine: The Primary Target

The thiol group of cysteine is the most potent nucleophile among the proteinogenic amino acids at physiological pH.[11] The thiolate anion (S⁻), which is present in equilibrium with the protonated thiol (SH), is a particularly strong nucleophile and readily attacks the electrophilic carbon of the bromoacetyl group to form a stable thioether bond.[1][12] This high reactivity and the relatively low abundance of free cysteine residues on protein surfaces make the bromoacetyl moiety an excellent tool for site-specific protein modification.[11]

Histidine and Other Nucleophiles

While cysteine is the preferred target, the imidazole ring of histidine can also be alkylated by bromoacetyl groups, particularly at slightly alkaline pH where the imidazole nitrogen is more nucleophilic.[13][14] Reactions with other nucleophilic residues such as lysine (ε-amino group) and methionine (thioether sulfur) are generally slower and require higher pH conditions or a large excess of the bromoacetyl reagent.[5][14]

Modulating Reactivity: The Critical Role of Reaction Conditions

The outcome of a reaction involving a bromoacetyl moiety is highly dependent on the experimental conditions. Careful control of these parameters is essential to achieve the desired selectivity and yield.

The Influence of pH

The pH of the reaction medium is arguably the most critical factor influencing the reactivity of the bromoacetyl group with biological nucleophiles.[15]

  • For Cysteine Alkylation: The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. A pH range of 7.5 to 8.5 is often optimal for selective cysteine modification.[5]

  • For Histidine Alkylation: The reaction with histidine also becomes more favorable at higher pH values, typically above pH 6, as the imidazole ring is deprotonated.

The differential pH dependence of the reactions with cysteine and histidine can be exploited to achieve selective labeling. For instance, performing the reaction at a lower pH (e.g., 6.5) can favor modification of highly reactive cysteines while minimizing off-target labeling of histidines.[16]


}

Figure 2: Influence of pH on the nucleophilicity of Cysteine and Histidine.

Temperature and Reaction Time

As with most chemical reactions, the rate of alkylation by bromoacetyl groups increases with temperature. However, elevated temperatures can also lead to decreased selectivity and potential degradation of sensitive biomolecules. Reactions are typically carried out at room temperature or 4°C for more controlled modifications. The reaction time should be optimized to ensure complete labeling of the target residue while minimizing side reactions.

Practical Applications and Experimental Protocols

The unique reactivity of the bromoacetyl moiety has led to its widespread use in a variety of applications.

Affinity Labeling

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins, such as enzyme active sites or receptor ligand-binding pockets.[17] In this approach, a bromoacetyl group is incorporated into a molecule that has a high affinity for the target protein.[18] The ligand directs the reactive bromoacetyl moiety to the binding site, where it forms a covalent bond with a nearby nucleophilic residue, thereby irreversibly labeling the site.[19]

  • Protein Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The buffer should be free of nucleophiles like Tris or thiols.[13]

  • Reagent Preparation: Prepare a stock solution of the bromoacetyl-containing affinity label in an organic solvent such as DMSO or DMF.

  • Labeling Reaction: Add the affinity label stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours), with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule nucleophile, such as L-cysteine or β-mercaptoethanol, to scavenge any unreacted affinity label.

  • Analysis: Analyze the labeled protein by techniques such as mass spectrometry to identify the site of modification.[5]

Bioconjugation and Peptide Cyclization

The bromoacetyl group is extensively used for the conjugation of peptides to carrier proteins, surfaces, or other molecules.[20] It is also a key reagent for the synthesis of cyclic peptides, where a bromoacetylated N-terminus reacts with a cysteine residue within the same peptide to form a stable thioether linkage.[1][21]

This protocol describes the manual bromoacetylation of a peptide synthesized on a solid support.[21]

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard solid-phase peptide synthesis (SPPS) protocols. After the final coupling step, remove the N-terminal protecting group.

  • Preparation of Bromoacetic Anhydride: In a separate vessel, dissolve bromoacetic acid (2.0 mmol) in dichloromethane (CH₂Cl₂). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol) in CH₂Cl₂.

  • Bromoacetylation Reaction: Filter the bromoacetic anhydride solution to remove the dicyclohexylurea (DCU) byproduct. Add the filtered solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at 25°C.[1]

  • Washing: Filter the resin and wash it thoroughly with CH₂Cl₂ and methanol to remove excess reagents and byproducts.[1]

  • Cleavage and Deprotection: Cleave the bromoacetylated peptide from the resin and remove the side-chain protecting groups using standard procedures (e.g., treatment with trifluoroacetic acid).


}

Figure 3: Workflow for N-terminal bromoacetylation of a solid-phase synthesized peptide.

Role in Drug Design: Covalent Inhibitors

The development of covalent inhibitors is a rapidly growing area in drug discovery. By forming a covalent bond with their target, these drugs can achieve prolonged duration of action and high potency. The bromoacetyl moiety has been incorporated into various molecular scaffolds to create covalent inhibitors that target specific nucleophilic residues in the active sites of enzymes.[22][23] The introduction of a bromine atom into a drug candidate can also favorably alter its pharmacokinetic and pharmacodynamic properties.[22][23][24]

Quantitative Comparison of Thiol-Reactive Reagents

While the bromoacetyl group is highly effective, it is important to consider its properties in comparison to other commonly used thiol-reactive reagents, such as maleimides.

ParameterBromoacetyl / HaloacetamidesMaleimides
Reaction Mechanism SN2 Nucleophilic Substitution[5]Michael Addition[5]
Primary Target Residue Cysteine (thiol group)[5]Cysteine (thiol group)[5]
Optimal Reaction pH 7.5 - 8.5[5]6.5 - 7.5[5]
Bond Formed Thioether[5]Thiosuccinimide[5]
Bond Stability Highly stable, irreversible[5]Susceptible to hydrolysis and retro-Michael reaction (thiol exchange), potentially reversible[5]
Off-Target Residues Histidine, Lysine, Methionine (at higher pH and excess reagent)[5]Primarily Lysine (at higher pH)

Conclusion

The bromoacetyl moiety is a powerful and versatile tool in the arsenal of the modern researcher and drug developer. Its well-defined reactivity, primarily targeting cysteine residues via an SN2 mechanism, allows for a wide range of applications, from fundamental studies of protein structure and function to the creation of novel therapeutics. A thorough understanding of the factors that influence its reactivity, particularly pH, is crucial for designing and executing successful experiments. By leveraging the principles and protocols outlined in this guide, scientists can effectively harness the power of the bromoacetyl group to advance their research and development goals.

References

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  • Robey, F. A., et al. (1989). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry. [Link]

  • Shao, M., et al. (1995). Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-Containing Peptides Derived from Human Bone Sialoprotein. Bioconjugate Chemistry. [Link]

  • Shao, M., & Gant, T. G. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry. [Link]

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Methodological & Application

Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive α-bromo ketone, makes it a versatile building block for introducing specific pharmacophores.[1] The synthesis of this compound from the readily available methyl 5-acetyl-2-hydroxybenzoate involves a strategic two-step process: the protection of the phenolic hydroxyl group via benzylation, followed by the selective α-bromination of the acetyl moiety. This application note provides a comprehensive, in-depth guide to this synthetic route, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations to ensure high yield and purity.

Synthetic Strategy

The overall synthetic pathway is outlined below. The initial step is crucial for preventing unwanted side reactions at the phenolic hydroxyl group during the subsequent bromination.

Synthesis_Workflow A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B Step 1: Benzylation (Protection) C This compound B->C Step 2: α-Bromination (Functionalization)

Caption: Overall synthetic workflow.

Part 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

The protection of the phenolic hydroxyl group as a benzyl ether is a common and effective strategy in multi-step organic synthesis. This is typically achieved via a Williamson ether synthesis, where the phenoxide, generated in situ by a base, acts as a nucleophile, attacking an electrophilic benzylating agent.[2]

Reaction Mechanism

The reaction proceeds through a standard SN2 mechanism. The base deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the benzylating agent (e.g., benzyl chloride), displacing the leaving group (chloride) to form the benzyl ether.

Experimental Protocol: Benzylation

This protocol is adapted from established procedures for the benzylation of phenolic compounds.[3]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add benzyl chloride (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 5-acetyl-2-(benzyloxy)benzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.[3]

Part 2: α-Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

The second step involves the selective bromination at the α-position of the acetyl group. This transformation is a classic example of the acid-catalyzed halogenation of a ketone.[4][5] The introduction of the bromine atom at this position significantly enhances the molecule's reactivity, making it an excellent electrophile for subsequent nucleophilic substitution reactions.[1]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds through an enol intermediate, which is the active nucleophile.[6]

Bromination_Mechanism cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Electrophilic Attack Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ Enol Enol Protonated_Ketone->Enol -H+ Bromine Br-Br Enol->Bromine Nucleophilic Attack Intermediate Brominated Intermediate Product α-Bromo Ketone Intermediate->Product -H+

Caption: Mechanism of acid-catalyzed α-bromination.

  • Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol.[1]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule.[6]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.[1]

Experimental Protocol: α-Bromination

This protocol is based on a documented industrial process for the preparation of this compound.[7][8][9][10]

Materials:

  • Methyl 5-acetyl-2-(benzyloxy)benzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (CH₃CN)

  • Acetone

  • Activated Charcoal

Equipment:

  • Round-bottom flask

  • Magnetic stirrer or overhead stirrer

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 g of Methyl 5-acetyl-2-(benzyloxy)benzoate in 300 mL of acetonitrile at 35°C with stirring until a clear solution is obtained (approximately 10 minutes).[7]

  • Acid Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the reaction mixture.[7]

  • Brominating Agent Addition: In a separate flask, prepare a solution of 75 g of N-bromosuccinimide in 200 mL of acetone.

  • Add the NBS solution to the reaction mixture dropwise over a period of 30-45 minutes, maintaining the reaction temperature between 35-40°C.

  • Reaction Monitoring: Stir the reaction mixture at 35-40°C for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 10-15°C. The product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold acetonitrile.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Quantitative Data Summary

ParameterBenzylationα-Bromination
Starting Material Methyl 5-acetyl-2-hydroxybenzoateMethyl 5-acetyl-2-(benzyloxy)benzoate
Reagents Benzyl chloride, K₂CO₃N-Bromosuccinimide, H₂SO₄
Solvent DMFAcetonitrile, Acetone
Reaction Temperature 60-70 °C35-40 °C
Reaction Time 4-6 hours2-3 hours
Typical Yield >90%>85%
Product Appearance White to off-white solid[3]Crystalline solid
Molecular Formula C₁₇H₁₆O₄[3]C₁₇H₁₅BrO₄[11]
Molecular Weight 284.31 g/mol [3]363.2 g/mol [11]

Safety and Handling

  • α-Bromo ketones are lachrymators and skin irritants. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Benzyl chloride is a lachrymator and a potential carcinogen. Handle in a fume hood.

  • Always follow general laboratory safety practices.[13][14][15]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation (Bromination) 1. Inactive brominating agent. 2. Insufficient catalyst. 3. Reaction temperature too low.1. Use a fresh batch of NBS. 2. Ensure the correct stoichiometry of the acid catalyst.[16] 3. Gradually increase the reaction temperature while monitoring by TLC.[16]
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Add a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents).[16] 2. Extend the reaction time and continue monitoring by TLC.[16]
Formation of Dibrominated Byproduct 1. Excess of brominating agent. 2. Reaction temperature too high.1. Use a controlled amount of the brominating agent (1.0 to 1.05 equivalents). 2. Maintain the reaction temperature within the recommended range.

Conclusion

The synthesis of this compound from methyl 5-acetyl-2-hydroxybenzoate is a robust and scalable two-step process. Careful control of reaction conditions and adherence to the detailed protocols outlined in this guide are essential for achieving high yields of the desired product with excellent purity. This versatile intermediate serves as a valuable starting point for the development of novel therapeutic agents.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Salmeterol via Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate in Salmeterol Synthesis

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its unique molecular structure, featuring a lipophilic side chain that anchors the molecule at the receptor site, enabling prolonged bronchodilation. The synthesis of Salmeterol is a multi-step process where the careful selection and handling of intermediates are paramount to ensuring high purity and yield of the final active pharmaceutical ingredient (API).

Among the key intermediates, this compound stands out as a critical building block. This molecule provides the core aromatic ring and a reactive α-bromoacetyl group, which serves as an electrophilic handle for the strategic introduction of the characteristic amino-alkoxy side chain of Salmeterol. The benzyloxy and methyl ester moieties act as protecting groups that are removed in later synthetic stages. The purity and reactivity of this intermediate directly influence the outcome of the subsequent coupling reaction and, ultimately, the quality of the final Salmeterol product.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as an intermediate in the synthesis of Salmeterol. We will delve into detailed protocols, the rationale behind experimental choices, and critical process parameters to ensure a robust and reproducible synthetic route.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 27475-14-5[1][2][3][4]
Molecular Formula C₁₇H₁₅BrO₄[1][5]
Molecular Weight 363.20 g/mol [1][5]
Appearance White to yellowish solid/powder[3]
Storage Conditions 2°C - 8°C in an inert atmosphere[3]
Stability Stable under recommended storage conditions.[3]
Solubility Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).
Incompatibilities Strong oxidizing agents.[3]

Safety and Handling Precautions:

This compound, as an α-bromoacetyl compound, is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6][7] Therefore, stringent safety measures are imperative.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety goggles, a face shield, and chemically resistant gloves.[6][7]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6][7] All waste materials should be disposed of in accordance with local regulations.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6][7] If skin contact occurs, wash off immediately with soap and plenty of water.[6][7] If inhaled, move to fresh air.[6][7]

The Synthetic Pathway: From Precursor to Salmeterol

The overall synthesis of Salmeterol from its precursors via this compound can be conceptually divided into three key stages:

  • Synthesis of the Key Intermediate: Preparation of this compound.

  • Coupling Reaction: Nucleophilic substitution of the bromide with the Salmeterol side chain amine.

  • Reduction and Deprotection: Conversion of the keto group to a hydroxyl group and removal of the benzyl protecting groups to yield Salmeterol.

Salmeterol_Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling cluster_2 Stage 3: Final Steps A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B Benzylation C This compound B->C Bromination E Coupled Intermediate C->E Nucleophilic Substitution D N-benzyl-6-(4-phenylbutoxy)hexan-1-amine D->E F Reduced Intermediate E->F Reduction G Salmeterol F->G Debenzylation

Caption: Overall synthetic workflow for Salmeterol.

Part 1: Synthesis of this compound

This crucial intermediate is typically prepared in a two-step process starting from Methyl 5-acetyl-2-hydroxybenzoate.

Step 1.1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent it from interfering with subsequent reactions. This is a standard protecting group strategy in organic synthesis.

Protocol:

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium carbonate (2-3 equivalents) as a base.[8][9]

  • Add a catalytic amount of potassium iodide (0.1 equivalents). The iodide facilitates the reaction through the in-situ formation of benzyl iodide, which is a better alkylating agent.

  • Slowly add benzyl chloride (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, Methyl 5-acetyl-2-(benzyloxy)benzoate, can be purified by recrystallization from a solvent system like acetone/water to yield a white to off-white solid.

Step 1.2: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

Rationale: The acetyl group is converted to an α-bromoacetyl group, creating the electrophilic center necessary for the subsequent coupling reaction. The reaction proceeds via an enol or enolate intermediate, which then attacks the bromine source.[10]

Protocol:

  • Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents) or bromine in acetic acid.

  • The reaction can be initiated with a catalytic amount of an acid like sulfuric acid or a radical initiator such as azobisisobutyronitrile (AIBN).[8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound. This intermediate is often used in the next step without further purification, but can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane if necessary.[8]

Part 2: Coupling of this compound with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

This is the key bond-forming step where the Salmeterol side chain is introduced. The reaction is a nucleophilic substitution where the secondary amine of the side chain displaces the bromide of the α-bromoacetyl group.

Caption: Mechanism of the coupling reaction.

Protocol:

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[11]

  • Add N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (1 equivalent) to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), to neutralize the HBr formed during the reaction and to facilitate the nucleophilic attack.[11]

  • Stir the reaction mixture at ambient temperature for several hours. The progress of the reaction should be monitored by TLC or HPLC until the starting materials are consumed.[11]

  • After completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product. This product can be purified by column chromatography if necessary.

Part 3: Reduction and Deprotection to Yield Salmeterol

The final steps of the synthesis involve the reduction of the ketone to a secondary alcohol and the removal of the benzyl protecting groups.

Step 3.1: Reduction of the Ketone

Rationale: The ketone group in the coupled intermediate is selectively reduced to a hydroxyl group. The choice of reducing agent is critical to avoid the reduction of the ester group.

Protocol:

  • Dissolve the coupled intermediate from the previous step in a suitable solvent like toluene or methanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a reducing agent. Common choices include:

    • Sodium borohydride (NaBH₄): A mild and selective reducing agent.

    • Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride): A powerful reducing agent that can be used at low temperatures.[11]

    • Lithium aluminum hydride (LiAlH₄): A very strong and pyrophoric reducing agent that requires careful handling.[11]

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the reduction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the reduced intermediate.

Step 3.2: Debenzylation to Salmeterol

Rationale: The two benzyl protecting groups (one on the phenol and one on the amine) are removed simultaneously via catalytic hydrogenation to yield the final Salmeterol base.

Protocol:

  • Dissolve the reduced intermediate in a polar solvent such as methanol or ethanol.

  • Add a palladium on carbon catalyst (10% Pd/C).[11]

  • Subject the reaction mixture to a hydrogen atmosphere (typically 2-4 kg/cm ² pressure) in a hydrogenation apparatus.[11]

  • Stir the reaction at room temperature until the debenzylation is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Salmeterol base.

  • The crude Salmeterol can be purified by recrystallization from a suitable solvent to yield a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these values can vary depending on the specific reaction scale and conditions.

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)Purity (by HPLC)
Benzylation Benzyl chloride, K₂CO₃DMF60-708-1285-95>98%
Bromination NBS, H₂SO₄ (cat.)DCMRoom Temp.2-490-98>95%
Coupling DIEADCMRoom Temp.4-680-90>95%
Reduction NaBH₄Methanol0-51-285-95>98%
Debenzylation 10% Pd/C, H₂MethanolRoom Temp.4-870-85>99%

Analytical Methods for Process Monitoring

Consistent and reliable analytical methods are crucial for monitoring the progress of the synthesis and ensuring the quality of the intermediates and the final product.

  • Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of each reaction step. A typical mobile phase would be a mixture of hexane and ethyl acetate in varying ratios.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the intermediates and the final Salmeterol product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is commonly used.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of all intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

Conclusion

The use of this compound is a well-established and efficient strategy for the synthesis of Salmeterol. By carefully controlling the reaction conditions and employing robust analytical methods, researchers and drug development professionals can achieve high yields and purity of this important API. The protocols and insights provided in these application notes are intended to serve as a comprehensive guide to facilitate the successful synthesis of Salmeterol, from the laboratory bench to potential scale-up operations.

References

  • Process for the preparation of salmeterol and its intermediates. (2012). Google Patents.
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  • Method Development and Validation of Salmeterol xinofoate by HPLC. (2019). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 4(8). Retrieved from [Link]

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Application Notes and Protocol for the Selective α-Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective α-bromination of the acetyl group in methyl 5-acetyl-2-(benzyloxy)benzoate, yielding methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] This protocol emphasizes a robust and efficient method utilizing N-bromosuccinimide (NBS) as the brominating agent under acidic catalysis, ensuring high selectivity and yield.[3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline crucial safety precautions, and offer guidance on product purification and characterization.

Introduction: The Significance of α-Brominated Ketones

The α-bromination of acetophenone derivatives is a foundational reaction in organic synthesis.[4] The resulting α-bromo ketones are highly versatile synthetic intermediates due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[4] This dual reactivity allows for a wide range of subsequent transformations, making them invaluable precursors in the pharmaceutical and fine chemical industries.[4]

Specifically, this compound is a key intermediate in the synthesis of several biologically active molecules, including certain long-acting β2-adrenergic agonists.[2] The benzyloxy group serves as a protecting group for the phenolic hydroxyl, while the methyl ester and the now-activated acetyl group provide handles for further molecular elaboration.[2]

This protocol focuses on a selective bromination of the acetyl side-chain, avoiding competitive aromatic bromination. This selectivity is achieved by manipulating the electron density of the aromatic ring and utilizing specific reaction conditions.[5]

Reaction Mechanism and Rationale

The acid-catalyzed bromination of an acetophenone derivative proceeds through a three-step mechanism:[4][6]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This step increases the electrophilicity of the carbonyl carbon.

  • Enolization (Rate-Determining Step): A subsequent deprotonation at the α-carbon leads to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.[4] The stability of the enol is crucial for the reaction to proceed efficiently.

  • Electrophilic Attack by Bromine: The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine source (in this case, from N-bromosuccinimide). This results in the formation of the α-bromo ketone and regenerates the acid catalyst.

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions such as polybromination.

Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of acetophenones.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 5-acetyl-2-(benzyloxy)benzoateReagent Grade, >98%
N-Bromosuccinimide (NBS)Reagent Grade, >98%
p-Toluenesulfonic acid (PTSA)Reagent Grade, monohydrate
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate SolutionAqueous
Saturated Sodium Thiosulfate SolutionAqueous
Brine (Saturated NaCl Solution)Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add p-toluenesulfonic acid (PTSA) (0.1 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C using an ice bath.

Bromination:

  • Once the mixture is cooled, begin the portion-wise addition of N-bromosuccinimide (NBS) (1.1 equivalents) over 15-20 minutes. It is crucial to maintain the reaction temperature below 5°C during the addition to minimize side-product formation.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C.

Reaction Monitoring:

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate.[7] The consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the product should be observed. Visualize the spots under UV light.

Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.[7]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Choose an appropriate solvent system. For brominated aromatic compounds, common choices include ethanol, methanol, or a mixed solvent system like ethanol-water. The ideal solvent is one in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated charcoal.[8]

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualization of the Experimental Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material and Catalyst in DCM cool Cool to 0°C start->cool add_nbs Add NBS Portion-wise (T < 5°C) cool->add_nbs react Stir at 0-5°C add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ Solution monitor->quench Reaction Complete extract Separate Layers quench->extract wash_bicarb Wash with Sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from suitable solvent concentrate->recrystallize Crude Product filter_dry Filter and Dry Crystals recrystallize->filter_dry product Pure Product filter_dry->product

Caption: Experimental workflow for the bromination of methyl 5-acetyl-2-(benzyloxy)benzoate.

Safety Precautions

Chemical Hazards:

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • p-Toluenesulfonic acid (PTSA): Corrosive. Causes skin and eye burns.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

  • Bromine (if used as an alternative): Elemental bromine is highly toxic, corrosive, and can cause severe burns on contact and damage to the respiratory tract upon inhalation.[9][10] Extreme caution must be exercised when handling liquid bromine, and it should always be done in a well-ventilated fume hood with appropriate personal protective equipment.[10][11]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield must be worn at all times.

  • Chemically resistant gloves (e.g., nitrile) are mandatory.[10]

  • A laboratory coat should be worn to protect from splashes.

  • All operations should be conducted in a well-functioning chemical fume hood.

Emergency Procedures:

  • Skin Contact: In case of contact with any of the reagents, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[12]

  • Eye Contact: If chemicals splash into the eyes, immediately flush with water for at least 15 minutes and seek urgent medical attention.[12]

  • Spills: Small spills can be neutralized and absorbed with an appropriate absorbent material. For larger spills, follow institutional emergency procedures. A solution of sodium thiosulfate should be readily available to neutralize any bromine-containing spills.[10]

Characterization of the Product

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Typically a white to yellowish powder or solid.[13]

  • Molecular Formula: C₁₇H₁₅BrO₄[14]

  • Molecular Weight: 363.2 g/mol [14]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic protons, the methyl ester protons, and the methylene protons adjacent to the bromine and carbonyl group.

    • ¹³C NMR: The carbon NMR will confirm the presence of all 17 carbon atoms in their respective chemical environments.

    • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak and the characteristic isotopic pattern for a compound containing one bromine atom.

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (ester and ketone) and the C-O bonds.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive reagents, insufficient catalyst, or reaction temperature too low.Check the quality of NBS and ensure the catalyst is active. A slight increase in temperature might be necessary, but do not exceed 5°C to avoid side reactions.
Formation of multiple products (observed by TLC) Reaction temperature too high, leading to side reactions or polybromination.Strictly maintain the reaction temperature below 5°C. Ensure slow, portion-wise addition of NBS.
Product is colored (yellow/brown) Presence of residual bromine or NBS.During the work-up, ensure a thorough wash with sodium thiosulfate solution. Treatment with activated charcoal during recrystallization can also remove colored impurities.[8]
Difficulty in recrystallization Incorrect solvent choice or supersaturation.Perform small-scale solvent screening to find the optimal recrystallization solvent. Scratch the inside of the flask or add a seed crystal to induce crystallization.

Conclusion

This protocol provides a detailed and reliable method for the selective α-bromination of methyl 5-acetyl-2-(benzyloxy)benzoate. By understanding the underlying reaction mechanism and adhering to the specified conditions and safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The key to a successful outcome lies in the careful control of the reaction temperature and the purity of the starting materials.

References

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The Architect's Toolkit: Advanced Strategies in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the bedrock of medicinal chemistry and materials science.[1][2] Their prevalence in nature is staggering, forming the core scaffolds of everything from nucleic acids to a majority of pharmaceuticals currently on the market.[2] It is estimated that over half of all known organic compounds are heterocyclic.[1] This structural ubiquity is a direct consequence of their remarkable versatility; the incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework imparts unique electronic and steric properties.[3] These properties allow for fine-tuned interactions with biological targets, making them privileged structures in drug discovery.[3][4]

The continuous demand for novel therapeutics to combat challenges like drug resistance necessitates the development of innovative and efficient synthetic methodologies.[3] This guide provides an in-depth exploration of modern strategies for the synthesis of novel heterocyclic compounds, moving beyond rote procedural descriptions to elucidate the underlying principles that govern these powerful transformations. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust toolkit for the rational design and synthesis of next-generation heterocyclic molecules.

I. The Paradigm Shift: Modern Synthetic Methodologies

Traditional methods for heterocycle synthesis, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste.[5] The modern synthetic chemist now has an arsenal of advanced techniques that prioritize efficiency, sustainability, and molecular diversity.[6][7]

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave irradiation has emerged as a transformative technology in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity.[5][8] Unlike conventional heating which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This localized superheating can accelerate reaction rates by orders of magnitude.

Causality in Action: The efficiency of microwave synthesis stems from its unique heating mechanism. For polar reactants, the rapid oscillation of the electromagnetic field induces rapid molecular rotation, generating thermal energy. This avoids the "hot plate" effect of conventional heating, where the vessel walls are hotter than the bulk of the reaction mixture, often leading to side reactions and decomposition.

Protocol: Microwave-Assisted Synthesis of Benzimidazoles

This protocol details a rapid and efficient synthesis of benzimidazole, a common scaffold in pharmaceuticals, using microwave irradiation.

Materials:

  • o-phenylenediamine dihydrochloride

  • Glacial acetic acid

  • Water

  • Concentrated ammonia solution

  • 10% aqueous ethanol

  • Decolorizing charcoal

  • Microwave reactor

  • Round bottom flask (RBF) appropriate for the microwave reactor

Procedure:

  • In a suitable RBF, prepare a solution of o-phenylenediamine dihydrochloride (5.3 g) and glacial acetic acid (5.4 g) in water (20 mL).

  • Place the RBF in the microwave reactor and irradiate the mixture at 425W for 8 minutes.

  • After 7 minutes, carefully remove the reaction mixture and allow it to cool.

  • Make the solution basic by the gradual addition of concentrated ammonia solution.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from 10% aqueous ethanol using a small amount of decolorizing charcoal to obtain pure benzimidazole.

Comparative Data:

MethodReaction TimeYield
Microwave-Assisted8 minutesHigh
Conventional Heating45 minutes (reflux)Moderate

Table 1: Comparison of microwave-assisted and conventional synthesis of benzimidazole.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs) are elegant and highly atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.[9][10] This convergent approach allows for the rapid generation of molecular complexity and diverse libraries of compounds from simple precursors.[11][12]

The Logic of MCRs: The efficiency of MCRs lies in their domino or tandem nature, where the product of one reaction becomes the substrate for the next, all within the same pot.[9] This avoids lengthy purification steps of intermediates, saving time, solvents, and resources.

Workflow: Logic of a Multi-Component Reaction for Heterocycle Synthesis

MCR_Workflow A Reactant A Intermediate1 Intermediate 1 A->Intermediate1 + B B Reactant B C Reactant C Intermediate2 Intermediate 2 Intermediate1->Intermediate2 + C Product Heterocyclic Product Intermediate2->Product Cyclization

Caption: A generalized workflow for a three-component reaction leading to a heterocyclic product.

Protocol: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Concentrated Hydrochloric acid (catalyst)

  • Ethyl acetate

  • Ethanol

  • Microwave reactor (optional, can also be done with conventional heating)

  • Round bottom flask (RBF)

Procedure:

  • In a 250 mL RBF, take an equimolar mixture of the aromatic aldehyde, ethyl acetoacetate, and urea.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Microwave-assisted method: Subject the reaction to microwave irradiation at 225W for 12 minutes, monitoring the reaction progress by TLC.

  • Conventional method: Reflux the mixture for approximately 2 hours.

  • After completion of the reaction, wash the product with ethyl acetate and then with alcohol to obtain the pure compound.

  • Further recrystallize the product from ethanol if necessary.

Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes.[13][14] This includes the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient reaction conditions.[15][16]

The Rationale for Green Synthesis: Beyond the ethical imperative, green chemistry often leads to more efficient and cost-effective syntheses. For example, performing reactions in water can eliminate the need for flammable and toxic organic solvents, simplifying workup procedures and reducing waste.[17]

Key Green Strategies in Heterocyclic Synthesis:

  • Aqueous Media: Utilizing water as a solvent.[17][18]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with microwave or mechanical (mechanochemical) activation.[13][14]

  • Biocatalysis: Employing enzymes as catalysts for their high selectivity and mild operating conditions.[19]

  • Photoredox Catalysis: Using visible light to drive chemical reactions, often with organic dyes as catalysts.[7][19]

Workflow: Decision-Making in Green Synthesis

Green_Chemistry_Decision Start Start: Design a Heterocyclic Synthesis CheckSolvent Are reactants soluble in water? Start->CheckSolvent UseWater Use Water as Solvent CheckSolvent->UseWater Yes ConsiderSolventFree Consider Solvent-Free Conditions (e.g., Microwave, Mechanochemistry) CheckSolvent->ConsiderSolventFree No CheckCatalyst Is a catalyst required? UseWater->CheckCatalyst ConsiderSolventFree->CheckCatalyst UseGreenCatalyst Select a Green Catalyst (e.g., Biocatalyst, Recyclable Solid Acid) CheckCatalyst->UseGreenCatalyst Yes OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckCatalyst->OptimizeConditions No UseGreenCatalyst->OptimizeConditions FinalProduct Synthesized Heterocycle OptimizeConditions->FinalProduct

Caption: A decision-making flowchart for incorporating green chemistry principles into synthetic planning.

II. A Focus on Key Heteroatoms: Synthesis of N, O, and S-Containing Rings

The nature of the heteroatom profoundly influences the properties and synthetic accessibility of a heterocyclic compound. The following sections provide specific examples and protocols for the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles.

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are arguably the most significant class in medicinal chemistry, present in a vast number of drugs.[2] Their basicity and ability to participate in hydrogen bonding are key to their biological activity.

Catalytic Methods for N-Heterocycle Synthesis: Transition metal catalysis has revolutionized the synthesis of N-heterocycles, enabling the construction of complex ring systems with high efficiency and selectivity.[20] For instance, iron-catalyzed reactions can be used to synthesize highly substituted imidazoles and pyrimidines from readily available starting materials.[20] Similarly, cobalt catalysts are effective in C-H activation strategies for the synthesis of quinolines.[20]

Protocol: Synthesis of Tetrahydroquinolines via Povarov Reaction

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinolines. This protocol describes a Lewis acid-catalyzed three-component reaction.

Materials:

  • Aniline

  • Aromatic aldehyde

  • N-vinylpyrrolidinone

  • Scandium(III) triflate (Sc(OTf)₃) (catalyst)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of aniline (1 mmol) and the aromatic aldehyde (1 mmol) in acetonitrile (5 mL), add Sc(OTf)₃ (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-vinylpyrrolidinone (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 12-24 hours).

  • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydroquinoline.

Oxygen-Containing Heterocycles

Oxygen-containing heterocycles such as furans, pyrans, and their derivatives are widespread in natural products and exhibit a broad range of biological activities.[21]

Modern Approaches: Recent synthetic methodologies for oxygen heterocycles include transition metal-catalyzed intramolecular hydroalkoxylation and reactions involving arynes.[22] For example, rhodium-catalyzed reactions of α-diazo carbonyl compounds can lead to the formation of tetrahydrofuran derivatives through intramolecular O-H insertion.

Protocol: Rhodium-Catalyzed Synthesis of Tetrahydrofuran Derivatives

This protocol describes the intramolecular O-H insertion of a β-hydroxy α-diazo carbonyl compound to yield a substituted tetrahydrofuran.

Materials:

  • β-hydroxy α-diazo carbonyl compound

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (catalyst)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a suspension of a catalytic amount of Rh₂(OAc)₄ (approximately 0.5 mol%) in toluene (6 mL) at reflux, add a solution of the β-hydroxy α-diazo carbonyl compound (0.30 mmol) in toluene (2 mL) dropwise.

  • After the addition is complete, continue to reflux the reaction mixture for 10 minutes.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydrofuran derivative.

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles, such as thiazoles and thiophenes, are important components of many biologically active molecules and materials.[15]

Synthetic Strategies: The synthesis of sulfur-containing heterocycles can be achieved through various methods, including the use of elemental sulfur in multi-component reactions and oxidative carbon-hydrogen bond functionalization.[23][24] For instance, vinyl sulfides can react with DDQ to form α,β-unsaturated thiocarbenium ions, which can then undergo intramolecular cyclization to form sulfur-containing rings.[23]

Protocol: Synthesis of 1,3-Dithiolanes from Donor-Acceptor Cyclopropanes

This protocol details a transition-metal-free synthesis of dithiolanes.

Materials:

  • Donor-acceptor cyclopropane

  • Potassium p-toluenethiosulfonate

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the donor-acceptor cyclopropane (0.2 mmol) in DCE (2 mL), add potassium p-toluenethiosulfonate (0.3 mmol).

  • Stir the reaction mixture at 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Directly load the crude reaction mixture onto a silica gel column for purification to afford the 1,3-dithiolane.

III. Conclusion and Future Perspectives

The synthesis of novel heterocyclic compounds remains a vibrant and rapidly evolving field of chemical research. The modern synthetic chemist is equipped with a powerful and diverse toolkit, from microwave-assisted synthesis and multi-component reactions to a host of green and catalytic methodologies. The ability to rapidly and efficiently construct complex heterocyclic scaffolds is paramount to accelerating the drug discovery process and developing new materials with tailored properties.

Future advancements will likely focus on the continued development of sustainable and atom-economical synthetic methods. The integration of flow chemistry, artificial intelligence for retrosynthesis, and biocatalysis will undoubtedly lead to even more elegant and efficient routes to novel heterocyclic compounds. By understanding the fundamental principles behind these synthetic strategies, researchers can continue to push the boundaries of what is possible in the world of heterocyclic chemistry.

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Application Notes & Protocols: The Strategic Role of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Keystone Intermediate

In the landscape of modern drug discovery and development, the efficiency and elegance of a synthetic route are paramount. The journey from a conceptual molecule to a viable active pharmaceutical ingredient (API) is often paved with complex, multi-step syntheses. Within these intricate pathways, certain molecules emerge as "keystone intermediates"—compounds that, through their unique structural features, unlock access to a diverse range of high-value derivatives. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5) stands as a prime example of such a molecule.[1] Its architecture is a study in synthetic strategy, providing researchers with the tools to construct complex therapeutic agents with precision and control. This guide serves to elucidate the properties, synthesis, and critical applications of this versatile building block, offering both foundational knowledge and actionable protocols for the medicinal chemist.

Molecular Profile and Strategic Importance

This compound is a white to yellowish solid compound whose value lies in the strategic arrangement of its functional groups.[1] A thorough understanding of its structure is essential to appreciating its utility.

Table 1: Compound Identification and Properties

Property Value Source
CAS Number 27475-14-5 [1][2][3]
Molecular Formula C₁₇H₁₅BrO₄ [1][2][4]
Molecular Weight 363.20 g/mol [1][4][5]
IUPAC Name methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate [1][5]
Appearance White to yellowish solid/powder [1][6]

| Storage | 2–8°C, inert atmosphere, protected from light and moisture |[1][3][6][7] |

The molecule's power is derived from three key moieties:

  • The Benzyloxy Group: This group serves as a robust protecting group for the phenolic hydroxyl. Its stability under a variety of reaction conditions allows for selective manipulation of other parts of the molecule before its planned removal in later synthetic stages, typically via catalytic hydrogenation.[8]

  • The Methyl Ester: The ester functionality offers a potential handle for future modification, such as hydrolysis to the corresponding carboxylic acid, but it primarily modulates the electronic properties of the aromatic ring during synthesis.[1]

  • The α-Bromoacetyl Group: This is the molecule's reactive core. The presence of the bromine atom alpha to a carbonyl group creates a potent electrophilic center, making it highly susceptible to nucleophilic substitution.[1] This feature is the primary reason for its use in coupling with amine-containing side chains to build larger, more complex molecules.[8][9]

Synthesis and Manufacturing Insights

The preparation of this compound is a well-documented, two-step process starting from the commercially available Methyl 5-acetyl-2-hydroxybenzoate.[1][10] The causality behind each step is critical for ensuring high yield and purity.

Workflow for Synthesis

G A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B C Methyl 5-acetyl-2-(benzyloxy)benzoate D This compound (Target Compound) C->D  N-Bromosuccinimide (NBS)  Acid Catalyst (e.g., H₂SO₄)  Acetonitrile, ~50°C

Caption: Synthetic pathway for the target compound.

Protocol 1: Synthesis via Benzylation and Bromination

Part A: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate [1][10]

  • Rationale: The acidic phenolic proton must be protected to prevent side reactions during the subsequent bromination step. Benzylation is a common and effective strategy. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance the reaction rate by facilitating the transport of the base into the organic phase.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.).

  • Reagent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add potassium carbonate (K₂CO₃, 2.0–3.0 eq.) as the base, followed by a catalytic amount of potassium iodide or a phase-transfer catalyst (0.1–0.3 eq.).

  • Benzylation: Add benzyl chloride (1.2–1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60–70°C and maintain for 8–12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-acetyl-2-(benzyloxy)benzoate.

Part B: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate [8][10]

  • Rationale: This step introduces the key reactive handle. The use of an acid catalyst facilitates the enolization of the acetyl group, which then attacks the brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its easier handling and more selective reactions. Temperature control is crucial to prevent dibrominated byproducts.[1]

  • Setup: Dissolve the product from Part A (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.[8][10]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.[10]

  • Bromination: Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to approximately 50°C for 1-2 hours, monitoring by TLC.[10]

  • Isolation: After the reaction is complete, cool the mixture to 0–5°C to precipitate the product. Stir for an additional 1-2 hours to maximize crystallization.[10]

  • Purification: Filter the solid product, wash with cold acetonitrile and then water, and dry under vacuum to obtain this compound.[10] Further purification can be achieved by recrystallization from a solvent like acetone or methanol if required.[10]

Core Application: Synthesis of β₂-Adrenergic Agonists

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of long-acting β₂-adrenergic agonists (LABAs), a class of drugs fundamental to the management of asthma and chronic obstructive pulmonary disease (COPD).[11][12][13]

Mechanism of Action: β₂-Adrenergic Agonists

β₂-agonists function by mimicking endogenous catecholamines like epinephrine.[12][13] They bind to β₂-adrenergic receptors on the smooth muscle cells of the airways. This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[11][12] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle (bronchodilation), making breathing easier.[11][12]

G A β₂-Agonist (e.g., Salmeterol) B β₂-Adrenergic Receptor A->B Binds to C G-Protein Activation B->C D Adenylate Cyclase Activation C->D E ATP F cAMP (Increased Concentration) E->F Converted by Adenylate Cyclase G Protein Kinase A (PKA) Activation F->G H Phosphorylation of Target Proteins G->H I Smooth Muscle Relaxation (Bronchodilation) H->I Leads to

Caption: Signaling pathway of β₂-adrenergic agonists.

Protocol 2: Conceptual Synthesis of Salmeterol

This protocol outlines the key coupling step where this compound is utilized.

  • Rationale: The core reaction is a classic Sₙ2 nucleophilic substitution. The secondary amine of the Salmeterol side-chain acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing it to form a new carbon-nitrogen bond.

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).[9][10]

  • Reagent Addition: In a separate vessel, prepare the amine side-chain, N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride, by neutralizing it to its free base form using a suitable base like potassium carbonate or diisopropylethylamine (DIPEA).[9][10]

  • Coupling Reaction: Add the free amine solution to the solution of the bromoacetyl compound. The reaction is typically conducted at a controlled temperature (e.g., 10°C to room temperature) and stirred for several hours until completion, as monitored by TLC.[10]

  • Work-up: Quench the reaction with water and extract the coupled product, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate, into an organic solvent.[9][10]

  • Subsequent Steps: This intermediate is then subjected to two critical transformations to yield Salmeterol:

    • Reduction: The ketone and ester functionalities are reduced, typically using a powerful reducing agent like Vitride or Lithium Aluminium Hydride (LiAlH₄), to form the corresponding secondary alcohol and primary alcohol.[9]

    • Debenzylation: Both benzyloxy protecting groups are removed via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) to reveal the two phenolic hydroxyl groups of the final Salmeterol molecule.[9]

This compound is also a documented intermediate in the synthesis of other important LABAs, such as Vilanterol, underscoring its versatility in the field.[14][15][16]

Analytical Validation and Quality Control

Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic methods is employed.[1][2]

Table 2: Representative Analytical Data

Technique Specification
¹H NMR (CDCl₃) Benzyloxy protons (δ 5.1–5.3 ppm), bromoacetyl methylene (δ 4.3–4.5 ppm), aromatic protons (δ 7.2–8.1 ppm)[1]
¹³C NMR Ester carbonyl (δ ~168 ppm), bromoacetyl carbonyl (δ ~190 ppm)[1]
HPLC Purity ≥98% using a C18 column with an acetonitrile/water gradient[1]

| Mass Spec (MS) | Confirms molecular weight of 363.20 g/mol [2][4] |

Safety, Handling, and Storage Protocols

As with any reactive chemical intermediate, stringent safety protocols must be followed.

  • Hazard Identification: The compound is classified as harmful if swallowed, and causes skin, serious eye, and potential respiratory irritation.[1][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17][19]

  • Handling:

    • Handle exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][18]

    • Avoid contact with skin and eyes.[6][17] In case of contact, rinse the affected area thoroughly with water.[17][19]

    • Keep away from heat, sparks, and open flames.[6][18]

    • Avoid formation of dust and aerosols.[17]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7]

    • The compound is light and moisture sensitive; store in a cool, dry, and well-ventilated area, protected from sunlight.[6]

    • Recommended storage temperature is between 2°C and 8°C (refrigerated).[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Conclusion

This compound is more than just a chemical; it is a testament to strategic molecular design. Its carefully orchestrated functional groups provide a reliable and efficient entry point for the synthesis of life-changing β₂-adrenergic agonists. By understanding the principles behind its synthesis, handling, and application, researchers can leverage this powerful intermediate to accelerate the development of new respiratory therapeutics and continue the vital work of advancing medicinal chemistry.

References

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The Organic Azide: A Versatile Chemical Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azide functional group (-N₃), first described in the 19th century, has evolved from a chemical curiosity into an indispensable tool for researchers, scientists, and drug development professionals.[1] Characterized by its high energy content and unique reactivity, the organic azide is a compact, stable, and versatile building block.[2][3] Its true power lies in its ability to participate in a wide array of highly selective and efficient chemical transformations.

This guide provides an in-depth exploration of the organic azide's applications, focusing on its pivotal role in bioorthogonal "click chemistry" and as a reliable precursor to primary amines via the Staudinger reaction.[1] We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer practical guidance for troubleshooting common experimental challenges.

Physicochemical Properties and Critical Safety Considerations

Organic azides are energy-rich compounds that require careful handling.[4] Low molecular weight azides, in particular, can be explosive and sensitive to shock, heat, and friction.[1][5] Adherence to strict safety protocols is not merely recommended; it is mandatory.

Key Safety Imperatives:

  • Personal Protective Equipment (PPE): Always wear appropriate nitrile gloves, safety glasses, and a laboratory coat. For reactions with known or potentially explosive azides, a blast shield is essential.[6]

  • Scale Limitations: Always work on the smallest scale possible. Scaling up reactions should be done with extreme caution and proper risk assessment.[7]

  • Avoid Metal Contact: Never use metal spatulas to handle azides, as this can form highly sensitive and explosive heavy metal azides.[7][8] Use plastic or ceramic spatulas instead.[6]

  • Solvent Choice: Avoid chlorinated solvents like dichloromethane or chloroform, which can form dangerously unstable diazidomethane and triazidomethane.[5][8]

  • Purification: Never purify volatile or low molecular weight organic azides by distillation or sublimation.[5] Purification should be limited to extraction, precipitation, or low-temperature chromatography.[6]

  • Storage: Store organic azides in a cool, dark, and well-ventilated area, away from heat, light, and incompatible materials like acids and metals.[6]

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and must not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[6][8]

A compound's stability can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide).[8] Compounds with a high nitrogen-to-carbon ratio are generally less stable.[5][8]

Application I: The Azide as a Linchpin in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological systems without interfering with native biochemical processes. The azide is a cornerstone of this field, primarily through its participation in azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, a term coined to describe reactions that are high-yielding, stereospecific, and create byproducts that are easily removed.[9][10] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[9][11] The uncatalyzed version requires high temperatures and often yields a mixture of regioisomers, whereas the copper-catalyzed variant proceeds rapidly at room temperature, even in aqueous solutions.[11]

Mechanism: The reaction is initiated by the formation of a copper(I) acetylide. This species then coordinates with the azide, leading to a six-membered copper-containing intermediate which, upon rearrangement and protonolysis, releases the stable triazole product and regenerates the catalyst.[9][11]

CuAAC_Mechanism

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Model CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified peptide to an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-Peptide (10 mM stock in water)

  • Alkyne-Dye (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, prepared fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • PBS to a final volume of 500 µL.

    • 5 µL of Azide-Peptide stock (Final conc: 100 µM).

    • 5.5 µL of Alkyne-Dye stock (Final conc: 110 µM, 1.1 eq).

  • Catalyst Preparation: In a separate tube, premix the catalyst solution:

    • 6.3 µL of 20 mM CuSO₄.

    • 12.5 µL of 50 mM THPTA.[12]

    • Scientist's Note: The ligand stabilizes the Cu(I) oxidation state, preventing catalyst oxidation and protecting biomolecules from reactive oxygen species.[12][13]

  • Initiation:

    • Add the premixed CuSO₄/THPTA solution to the main reaction tube.

    • Add 25 µL of freshly prepared 100 mM sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.[9][12] The final concentration of ascorbate will be 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Analysis: Monitor reaction progress by LC-MS or SDS-PAGE. The conjugated product will show a shift in molecular weight or electrophoretic mobility.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential toxicity of the copper catalyst is a significant concern.[14][15] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by using a strained cyclooctyne (e.g., BCN, DBCO, DIBO) instead of a terminal alkyne.[14][16] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction, eliminating the need for a catalyst.[15][17]

Mechanism: SPAAC is a metal-free [3+2] cycloaddition that proceeds via a concerted mechanism.[14] The reaction is highly bioorthogonal as neither azides nor strained alkynes are naturally present in biological systems.[]

Protocol: Metabolic Labeling of Cell Surface Glycans via SPAAC

This protocol outlines the labeling of cell surface sugars with an azide-modified mannosamine derivative, followed by fluorescent tagging using a DBCO-conjugated dye.[14][15]

Materials:

  • HeLa cells (or other adherent mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (stock in DMSO)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) (stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells in a suitable format (e.g., 6-well plate with coverslips) to ~70% confluency.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours under standard conditions (37°C, 5% CO₂) to allow metabolic incorporation of the azido-sugar into cell-surface glycans.[14][15]

  • SPAAC Labeling:

    • Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.[15]

    • Dilute the DBCO-fluorophore in pre-warmed complete medium to a final concentration of 20-50 µM.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove the unreacted dye.

    • Fix the cells if desired (e.g., with 4% paraformaldehyde).

    • Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope.

Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) required[11]Metal-free[14]
Alkyne Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[15]
Kinetics Very fast (can be tuned with ligands)Generally slower, but highly dependent on cyclooctyne structure[17]
Bioorthogonality Good; catalyst toxicity can be a concern for live cells[13]Excellent; ideal for in vivo and live-cell applications[]
Reactant Size Smaller reactants (terminal alkyne)Bulky cyclooctyne may cause steric hindrance
Primary Use Bioconjugation, materials science, synthesis[9]Live-cell imaging, in vivo studies, proteomics[15]

Workflow_Choice Start Start: Need to conjugate Azide to Alkyne LiveCells Is the reaction in live cells or in vivo? Start->LiveCells UseSPAAC Use SPAAC (Strain-Promoted) LiveCells->UseSPAAC Yes CuAAC_Option Is copper toxicity a major concern? LiveCells->CuAAC_Option No (in vitro) End Proceed with chosen protocol UseSPAAC->End CuAAC_Option->UseSPAAC Yes UseCuAAC Use CuAAC (Copper-Catalyzed) CuAAC_Option->UseCuAAC No UseCuAAC->End

Caption: Decision workflow for selecting an azide-alkyne cycloaddition method.

Application II: The Azide as an Amine Precursor - The Staudinger Reaction

Beyond cycloadditions, the azide serves as an excellent masked primary amine. The Staudinger reaction, discovered by Hermann Staudinger, traditionally reduces an azide to an amine using a phosphine, such as triphenylphosphine.[19] The reaction proceeds in two steps: formation of a phosphazide intermediate, which then expels dinitrogen gas to form an aza-ylide (or iminophosphorane). Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct.[19]

A powerful variant for bioconjugation is the Staudinger Ligation . In this modification, the phosphine reagent contains an ortho-ester group that acts as an electrophilic trap.[20][] After the aza-ylide forms, it undergoes an intramolecular cyclization and rearrangement to form a stable amide bond, covalently linking the two molecules.[20] This process is highly chemoselective and has been instrumental in peptide synthesis and protein modification.[][22]

Staudinger_Ligation

Caption: Simplified mechanism of the traceless Staudinger Ligation.

Protocol: Staudinger Reduction of an Alkyl Azide to an Amine

This protocol describes a general procedure for the reduction of an azide to its corresponding primary amine.

Materials:

  • Alkyl Azide (e.g., 1-azidohexane)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the alkyl azide (1.0 eq) in THF (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Phosphine: Add triphenylphosphine (1.1 eq) to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.

    • Scientist's Note: The reaction should be performed in a well-ventilated fume hood as N₂ is evolved. A bubbler can be used to monitor the progress of gas evolution.

  • Aza-ylide Formation: Stir the reaction mixture at room temperature until the evolution of nitrogen ceases (typically 2-4 hours). The reaction can be monitored by TLC or IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹).[23]

  • Hydrolysis: Add water (10 eq) to the reaction mixture and stir vigorously for 8-12 hours (or overnight) at room temperature to hydrolyze the aza-ylide intermediate.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or distillation. The primary byproduct, triphenylphosphine oxide, can often be removed by crystallization.

Application III: Synthesis of Organic Azides

The utility of these reactions depends on the availability of the azide building block itself. Fortunately, several reliable methods exist for their synthesis.

Protocol: Synthesis of an Alkyl Azide via Nucleophilic Substitution

This is the most common method for preparing primary and secondary alkyl azides from the corresponding alkyl halides.[24]

Materials:

  • Alkyl Bromide or Chloride (e.g., 1-bromohexane)

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • Safety First: Sodium azide is highly toxic and potentially explosive. Handle with extreme care using appropriate safety measures.[24]

  • Reaction Setup: In a round-bottom flask, dissolve the alkyl bromide (1.0 eq) in DMF (approx. 0.5 M).

  • Azide Addition: Add sodium azide (1.5 eq) to the solution.

  • Incubation: Heat the reaction mixture to 50-70°C and stir for 4-16 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with water and brine to remove residual DMF and sodium azide.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

    • Caution: Do not heat the crude azide excessively during solvent removal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Yield in CuAAC Inactive Catalyst: Cu(I) oxidized to Cu(II).[25]Prepare sodium ascorbate solution fresh. Ensure solutions are degassed. Use a stabilizing ligand like THPTA or TBTA.[13]
Poor Reagent Quality: Starting materials are impure or degraded.Verify the purity of azide and alkyne starting materials by NMR or LC-MS.[26]
Inhibitors Present: Thiols, phosphates, or other functional groups are interfering with the catalyst.[25]Purify starting materials. Consider using a copper-chelating ligand to protect the catalyst. For biological samples, buffer exchange may be necessary.
Low/No Yield in SPAAC Steric Hindrance: The azide or cyclooctyne is sterically inaccessible.Redesign the linker connecting the functional group to the molecule of interest to be longer or more flexible.
Low Reactivity: The chosen cyclooctyne is not reactive enough for the application.Switch to a more reactive cyclooctyne (e.g., from BCN to DBCO). Reaction kinetics are highly dependent on the cyclooctyne structure.[17]
Incomplete Staudinger Reduction Insufficient Hydrolysis: Aza-ylide intermediate has not fully converted to the amine.Increase the amount of water added and/or extend the hydrolysis time. Gentle heating can sometimes facilitate this step.
Stable Aza-ylide: The aza-ylide is particularly stable and resistant to hydrolysis.Add a mild acid (e.g., dilute HCl) during the workup to promote hydrolysis, but be mindful of any acid-sensitive groups on your substrate.
Azide Synthesis Fails Poor Leaving Group: The halide is a poor leaving group (e.g., chloride vs. bromide/iodide).Convert the corresponding alcohol to a better leaving group (e.g., tosylate or mesylate) before substitution with azide.
Steric Hindrance: The reaction site is sterically crowded (e.g., neopentyl halide).Use harsher conditions (higher temperature, more polar solvent like HMPA - with extreme caution), but be aware of potential elimination side reactions.

Conclusion

The organic azide is a powerful and multifaceted building block in modern organic synthesis. Its participation in robust and bioorthogonal reactions like CuAAC and SPAAC has revolutionized fields from drug discovery to materials science, enabling the precise construction of complex molecular architectures in diverse environments.[2][27] Furthermore, its reliable conversion to primary amines via the Staudinger reaction provides a mild and effective synthetic route to a crucial functional group.[19] By understanding the principles behind its reactivity and adhering to stringent safety protocols, researchers can confidently harness the explosive potential of the azide for creative and impactful chemical innovation.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

  • Application of Organic Azides for the Synthesis of Nitrogen-Containing Molecules. (n.d.). MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

  • Tanimoto, H., & Kakiuchi, K. (2013). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products. Natural Product Communications. [Link]

  • Tanimoto, H., & Kakiuchi, K. (2013). Recent applications and developments of organic azides in total synthesis of natural products. PubMed. [Link]

  • Staudinger Ligation. (n.d.). Creative Biolabs. [Link]

  • Handling Azide Compounds Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

  • Staudinger reaction. (n.d.). Wikipedia. [Link]

  • Azide Compounds. (n.d.). University of California, Santa Barbara. [Link]

  • Organic azide. (n.d.). Wikipedia. [Link]

  • Bednarek, C., et al. (2020). The Staudinger Ligation. Chemical Reviews. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. [Link]

  • Process for the preparation of organic azides. (2001).
  • Sodium Azide. (n.d.). Organic Chemistry Data. [Link]

  • Rokhum, L., & Bez, G. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]

  • El-Faham, A., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules. [Link]

  • Baral, D. K., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. [Link]

  • Click Reaction Looking Weird? (2022). Reddit. [Link]

  • Wang, W., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. [Link]

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Application Note: Selective Hydrolysis of the Ester Group in Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] Its structure incorporates three key functional groups: a methyl ester, a benzyl ether, and a bromoacetyl group. The selective hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical transformation, often required to enable subsequent coupling reactions or to reveal a necessary acidic moiety for biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective hydrolysis of the ester group in this compound. We will delve into the mechanistic principles, provide a detailed experimental protocol, address potential challenges, and outline purification and characterization strategies.

Mechanistic Considerations: The Chemistry of Ester Hydrolysis

Ester hydrolysis can be achieved under either acidic or basic conditions.[2] However, for substrates like this compound, basic hydrolysis, also known as saponification, is generally preferred due to its irreversibility, which drives the reaction to completion.[2][3]

Basic Hydrolysis (Saponification):

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (like another hydroxide ion or the expelled methoxide) to form the carboxylate salt.[4] An essential final step is the acidification of the reaction mixture during workup to protonate the carboxylate and yield the desired carboxylic acid.[4][5]

Saponification Mechanism cluster_reaction Reaction Steps cluster_workup Workup Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic Attack OH_minus OH⁻ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid 2. Elimination Methoxide CH₃O⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate 3. Deprotonation Methanol Methanol Final_Product 2-(benzyloxy)-5-(2-bromoacetyl)benzoic acid Carboxylate->Final_Product 4. Protonation H3O_plus H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis:

While possible, acid-catalyzed hydrolysis is a reversible process, the reverse of Fischer esterification.[2] To drive the reaction towards the carboxylic acid, a large excess of water is required.[2] Given the presence of other acid-sensitive groups like the benzyl ether, which can be cleaved under strong acidic conditions, this method is generally less favorable for this particular substrate.[6]

Experimental Protocol: Selective Saponification

This protocol details a reliable method for the selective hydrolysis of the methyl ester group using lithium hydroxide (LiOH), a commonly used reagent for this transformation in laboratory settings.[4][7]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound>98% PurityBenchChem[1]
Lithium hydroxide monohydrate (LiOH·H₂O)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Water (H₂O)DeionizedIn-house
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Brine (saturated NaCl solution)-In-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 v/v ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture with stirring until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(benzyloxy)-5-(2-bromoacetyl)benzoic acid can be further purified by recrystallization or column chromatography.

Experimental_Workflow Start Start: Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate Dissolve Dissolve in THF/H₂O Start->Dissolve Add_LiOH Add LiOH·H₂O Dissolve->Add_LiOH React Stir at Room Temperature (Monitor by TLC/HPLC) Add_LiOH->React Acidify Acidify with 1 M HCl React->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify Product Final Product: 2-(benzyloxy)-5- (2-bromoacetyl)benzoic acid Purify->Product

Caption: Experimental workflow for the saponification of the ester.

Potential Challenges and Troubleshooting

4.1. Side Reactions

  • Cleavage of the Benzyl Ether: Benzyl ethers are generally stable to basic conditions. However, prolonged reaction times or elevated temperatures in the presence of a strong base could potentially lead to cleavage.[6] It is crucial to monitor the reaction closely and maintain a moderate temperature.

  • Reaction at the Bromoacetyl Group: The bromoacetyl moiety is an electrophilic center susceptible to nucleophilic attack. Under basic conditions, hydroxide could potentially displace the bromide, leading to the formation of a hydroxyacetyl byproduct. Using a milder base like lithium hydroxide and maintaining a low reaction temperature can help minimize this side reaction.

4.2. Incomplete Reaction

If the reaction does not proceed to completion, potential causes include:

  • Insufficient Base: Ensure that at least a stoichiometric amount of base is used. An excess is often employed to drive the reaction.

  • Poor Solubility: If the starting material has poor solubility in the chosen solvent system, the reaction rate may be slow. Adjusting the THF/water ratio or gently warming the reaction mixture might improve solubility.

4.3. Purification Challenges

The product, being a carboxylic acid, can sometimes be challenging to purify by column chromatography due to streaking on silica gel. A common technique to mitigate this is to add a small amount of acetic acid to the eluent system. Alternatively, purification can be achieved by dissolving the crude product in an aqueous basic solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[8]

Characterization of the Product

The successful synthesis of 2-(benzyloxy)-5-(2-bromoacetyl)benzoic acid can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the methyl ester singlet (typically around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) are key indicators of a successful reaction.

  • ¹³C NMR Spectroscopy: A shift in the carbonyl carbon signal of the former ester group will be observed.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid and a C=O stretch (around 1700 cm⁻¹) will be evident.

Conclusion

The selective hydrolysis of the methyl ester in this compound is a readily achievable transformation using basic conditions, particularly with lithium hydroxide in a THF/water solvent system. Careful control of reaction conditions and monitoring are essential to minimize potential side reactions. The resulting carboxylic acid is a versatile intermediate for further synthetic modifications in drug discovery and development.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. Ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • BYJU'S. Ester Hydrolysis with H₂SO₄. Retrieved from [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]

  • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • National Institutes of Health. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Retrieved from [Link]

  • YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Google Patents. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • Georg Thieme Verlag. 2.2 Carboxy Group. Retrieved from [Link]

  • ScienceDirect. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • gsrs. This compound. Retrieved from [Link]

  • Google Patents. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • National Institutes of Health. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide | Request PDF. Retrieved from [Link]

  • Taylor & Francis. 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

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Application Notes and Protocols for the Reduction of the Bromoacetyl Group to a 2-Bromoethanol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bromoacetyl to 2-Bromoethanol Conversion

In the landscape of pharmaceutical development and complex organic synthesis, the bromoacetyl group serves as a versatile functional handle. While it is frequently employed as a reactive electrophile for covalent modification of biomolecules, its selective reduction to a 2-bromoethanol derivative opens up a distinct and valuable synthetic pathway. This transformation converts a reactive acyl group into a chiral secondary alcohol, introducing a stereocenter while preserving the synthetically useful carbon-bromine bond for subsequent cross-coupling reactions or nucleophilic displacements.

This guide provides an in-depth exploration of the methodologies for the reduction of the bromoacetyl group. We will delve into the mechanistic underpinnings of various reducing agents, discuss the critical aspects of chemoselectivity, and provide detailed, field-proven protocols for researchers and scientists. The emphasis is on providing not just a set of instructions, but a framework for rational decision-making in the laboratory.

Choosing the Right Tool: A Comparative Overview of Reducing Agents

The primary challenge in the reduction of a bromoacetyl group is to selectively reduce the carbonyl without affecting the adjacent carbon-bromine bond. Reductive dehalogenation is a common side reaction that must be mitigated.[1] The choice of reducing agent is therefore paramount and is dictated by the substrate's overall functionality and the desired stereochemical outcome.

Reducing Agent/MethodKey CharacteristicsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Mild and selective hydride donor.High chemoselectivity for aldehydes and ketones over esters and amides.[2][3] Tolerant to a wide range of functional groups. Safer to handle than LiAlH₄.[4]Can be slow with sterically hindered ketones. May cause reductive dehalogenation under certain conditions.
Lithium Aluminum Hydride (LiAlH₄) Powerful, non-selective hydride donor.Rapid reduction of a broad range of carbonyl compounds, including esters and carboxylic acids.[5][6]Highly reactive and pyrophoric; reacts violently with protic solvents.[7] Low chemoselectivity; will likely reduce the C-Br bond.[8]
Luche Reduction (NaBH₄/CeCl₃) "Hard" hydride reagent.Excellent for selective 1,2-reduction of α,β-unsaturated ketones.[9][10][11] Can enhance selectivity for ketone reduction in the presence of aldehydes.[10]Requires stoichiometric amounts of cerium chloride.
Meerwein-Ponndorf-Verley (MPV) Reduction Catalytic transfer hydrogenation.Highly chemoselective, leaving double bonds, nitro groups, and halogens unaffected.[12][13] Uses inexpensive and environmentally friendly reagents.[14][15]Can have long reaction times and may require a large excess of the sacrificial alcohol.[16]
Catalytic Hydrogenation Heterogeneous or homogeneous catalysis with H₂.Can be highly selective depending on the catalyst and conditions.[17]May lead to hydrogenolysis of the C-Br bond, especially with catalysts like Pd/C. Requires specialized equipment for handling hydrogen gas.[17]

Mechanistic Considerations: Hydride Delivery and Chelation Control

The reduction of a carbonyl group by a metal hydride reagent, such as sodium borohydride, proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][6] This is followed by protonation of the resulting alkoxide to yield the alcohol.

For α-substituted ketones like bromoacetyl compounds, the stereochemical outcome of the reduction can often be influenced by chelation control. In this model, a Lewis acidic metal cation coordinates to both the carbonyl oxygen and the α-halogen, creating a rigid cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl.[18][19]

G cluster_0 Chelation-Controlled Hydride Delivery R R C1 C R->C1 O O C1->O O C2 C C1->C2 M M+ O->M H_alpha H C2->H_alpha Br Br C2->Br Br->M H_delivery H⁻ H_delivery->C1  Hydride Attack

Figure 1. Chelation model for hydride reduction of an α-bromo ketone.

Experimental Protocols

Protocol 1: Selective Reduction of a Bromoacetyl Group using Sodium Borohydride

This protocol is designed for the selective reduction of a bromoacetyl group in a molecule where other reducible functional groups (e.g., esters) are present and need to be preserved.

Materials:

  • Bromoacetyl-containing substrate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the bromoacetyl-containing substrate (1.0 eq) in a mixture of DCM and MeOH (typically a 4:1 to 10:1 ratio) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution (hydrogen). The slow addition prevents an exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash removes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromoethanol derivative.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the starting material. A new, more polar spot should appear for the alcohol product.

  • LC-MS Analysis: Confirm the mass of the product. The mass should correspond to the starting material + 2 atomic mass units. The absence of a peak corresponding to the dehalogenated product confirms the selectivity.

  • ¹H NMR Spectroscopy: The appearance of a new multiplet in the alcohol region (typically 2-5 ppm, broad singlet) and a shift in the signals for the protons adjacent to the carbonyl/newly formed alcohol are indicative of a successful reduction.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction for Highly Sensitive Substrates

This protocol is ideal for substrates containing functional groups that are sensitive to hydridic reducing agents, such as other reducible halogens or nitro groups.[12][13]

Materials:

  • Bromoacetyl-containing substrate

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Isopropanol (i-PrOH), anhydrous

  • Toluene, anhydrous

  • Acetone (for driving the equilibrium)

  • Distillation apparatus (optional, for removal of acetone)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add the bromoacetyl-containing substrate (1.0 eq) and a solution of aluminum isopropoxide (0.5 - 1.0 eq) in anhydrous toluene.

  • Solvent and Reagent Addition: Add a large excess of anhydrous isopropanol, which serves as both the solvent and the hydride source.[14]

  • Heating and Equilibrium Shift: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, acetone formed during the reaction can be slowly removed by distillation.[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. MPV reductions can be slow, sometimes requiring several hours to overnight for completion.[16]

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation:

  • GC-MS Analysis: This is an excellent technique for monitoring the disappearance of the starting ketone and the appearance of the product alcohol, as well as the formation of acetone.

  • ¹H NMR Spectroscopy: Confirm the structure of the product. The absence of signals corresponding to byproducts from the reduction of other functional groups will validate the chemoselectivity of the MPV reduction.

G cluster_workflow General Workflow for Bromoacetyl Reduction start Start: Bromoacetyl Substrate setup Reaction Setup: - Dissolve Substrate - Inert Atmosphere start->setup reagent_add Add Reducing Agent (e.g., NaBH₄ or Al(O-i-Pr)₃) setup->reagent_add monitoring Monitor Reaction (TLC, LC-MS, GC-MS) reagent_add->monitoring quench Quench Reaction monitoring->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Final Product: 2-Bromoethanol Derivative purify->product

Figure 2. A generalized experimental workflow for the reduction of a bromoacetyl group.

Conclusion and Future Perspectives

The reduction of the bromoacetyl group to a 2-bromoethanol is a nuanced yet powerful transformation in organic synthesis. The choice between a mild hydride donor like sodium borohydride and a chemoselective transfer hydrogenation method like the MPV reduction is dictated by the specific molecular context. The protocols provided herein offer a robust starting point for laboratory execution. As the demand for stereochemically complex molecules grows, the development of catalytic, enantioselective methods for this transformation, potentially using chiral ligands with boranes or in transfer hydrogenation, presents an exciting frontier for future research.[20][21][22]

References

  • Boit, T. B., et al. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. ACS Omega, 5(31), 19853-19860. Available from: [Link]

  • Wikipedia. Luche reduction. Available from: [Link]

  • Wikipedia. Meerwein–Ponndorf–Verley reduction. Available from: [Link]

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  • The Organic Chemistry Tutor. (2020). Luche Reduction. YouTube. Available from: [Link]

  • Organic Chemistry Data. Meerwein-Ponndorf-Verley Reduction. Available from: [Link]

  • Physics Wallah. Mechanism of Meerwein-Ponndorf-Verley Reduction. Available from: [Link]

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  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
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  • University of Toronto. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
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  • Reddit. Will LiAlH4 substitute a Br? Available from: [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. Available from: [Link]

  • Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783–8788. Available from: [Link]

  • Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1976). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 53(7), 657-662. Available from: [Link]

  • University of Calgary. Enantioselective Reduction of Ketones.
  • Imperial College London. 5 LiAlH4.
  • Righi, G., et al. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(2), 269-274.
  • ResearchGate. Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(8), 541-608. Available from: [Link]

  • Organic Chemistry Data. Reduction and Oxidation :: Catalytic Hydrogenation. Available from: [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds- Reduction. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. Available from: [Link]

  • Chemistry by Dr. Anunoy. (2020). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. YouTube. Available from: [Link]

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  • Benchchem. Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
  • Pericàs, M. A. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2293–2305. Available from: [Link]

  • Google Patents. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No: 27475-14-5).[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this key synthetic intermediate.

This compound is a high-value chemical building block, often appearing as a white to yellowish solid.[1] Its purification is critical, as impurities can significantly impact the yield and purity of downstream products in complex synthetic pathways, such as the preparation of Salmeterol.[5] Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[6][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the compound's melting point.[9]

  • Immediate Corrective Actions:

    • Reheat the mixture to bring the oil back into solution.

    • Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation of the solution.[10]

    • Ensure a slow cooling process. Rapid cooling encourages precipitation rather than crystallization.[8] Allow the flask to cool to room temperature on a surface that provides insulation, such as a cork ring or wooden block, before moving to an ice bath.[10]

  • Causality Explained: The goal is to ensure the solution becomes supersaturated at a temperature below the compound's melting point. By adding more solvent, you lower the saturation point, giving the molecules more time and space to align into an ordered crystal lattice as the solution cools slowly.[6][8]

Question 2: No crystals are forming, even after the solution has cooled completely.

Answer: The absence of crystal formation typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.[8][10]

  • Troubleshooting Steps:

    • Increase Concentration: Gently heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. This will increase the concentration of the solute. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form. Once you observe crystal formation upon cooling, you have reached a suitable concentration.[10]

    • Induce Crystallization (Nucleation):

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

      • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[9]

    • Drastic Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath may initiate crystallization, though this can sometimes lead to the formation of a precipitate rather than well-defined crystals.[9]

Question 3: My final yield is very low. What went wrong?

Answer: A low yield can result from several factors, primarily related to the amount of solvent used and the transfer process.

  • Potential Causes & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7] To rectify this for future attempts, add the hot solvent in small portions until the solid just dissolves.

    • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your hot solution.[9]

    • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. After slow cooling to room temperature, placing the flask in an ice-water bath for at least 20-30 minutes can maximize crystal formation.[8]

Question 4: The recrystallized product is still colored or appears impure.

Answer: This indicates that the chosen solvent did not adequately separate the impurities or that impurities were trapped within the crystals during formation.

  • Refinement Strategies:

    • Charcoal Treatment: If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Slow Down Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[10] A slower cooling rate allows for the selective formation of pure crystals.[6][11]

    • Re-recrystallization: A second recrystallization, possibly using a different solvent system, may be necessary to achieve the desired level of purity. The principle of "like dissolves like" can be a useful guide when selecting an alternative solvent.[12]

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent?

A1: The ideal solvent for recrystallization should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0 °C).[6][7]

  • Inertness: The solvent must not react with the compound.[13]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[7]

  • Impurity Solubility: Impurities should ideally be either insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

For this compound, which is an aromatic ketone and ester, suitable solvents could include alcohols (ethanol, isopropanol) or ketones (acetone).[1][14] Solvent mixtures, such as acetone/water or ethanol/water, can also be effective.[5] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair.[12]

Q2: What are the common impurities found in crude this compound?

A2: The impurities depend on the synthetic route. The compound is typically synthesized from Methyl 5-acetyl-2-(benzyloxy)benzoate via bromination.[1][5] Therefore, common impurities may include:

  • Unreacted Starting Material: Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Side-Products: Di-brominated species or other byproducts from the bromination reaction.

  • Reagents from Previous Steps: If the synthesis started from methyl salicylate, impurities from the benzylation or a preceding Friedel-Crafts acylation could be present.[15] Friedel-Crafts reactions, for instance, can sometimes result in poly-acylated products.[16]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to confirm the purity of your recrystallized product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broaden.[8]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopy: For definitive structural confirmation and purity assessment, techniques like ¹H-NMR, Mass Spectrometry, and IR spectroscopy are invaluable.[2]

Data & Protocols

Recrystallization Solvent Selection

The selection of an appropriate solvent is paramount for successful recrystallization.[13] The following table provides guidance on potential solvents for this compound based on its chemical structure. Small-scale trials are required to confirm the best choice.

Solvent SystemClassBoiling Point (°C)Expected Behavior
IsopropanolAlcohol82.5Good potential; dissolves the compound when hot, less soluble when cold.
EthanolAlcohol78.4Similar to isopropanol, a common choice for aromatic compounds.[11]
AcetoneKetone56Often a good solvent for ketones, but solubility might be high at room temp.[14]
Acetone/WaterMixed SolventVariableA good system if the compound is too soluble in pure acetone. Water acts as an anti-solvent.[13]
Ethyl Acetate/HexanesMixed SolventVariableA good system if the compound is too soluble in pure ethyl acetate. Hexanes act as an anti-solvent.
Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B Heat to boiling C Are insoluble impurities present? B->C D Filter hot solution through pre-heated funnel C->D Yes E Proceed to Cooling C->E No F Allow filtrate to cool slowly to room temp D->F E->F G Cool in ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash with small amount of cold solvent H->I J Dry crystals to remove residual solvent I->J K Pure Product J->K

Caption: Workflow for the purification of a solid compound by recrystallization.

Detailed Experimental Protocol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved.[7][11]

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel.[6]

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[6][8] Crystal formation should begin during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 20-30 minutes to induce maximum crystallization.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a vacuum oven at a temperature well below the compound's melting point. The final product should be a pure, crystalline solid.

References

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mohrig, J. R. (1974). Solvent Selection for Recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound, CAS No : 27475-14-5. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows, most notably in the preparation of long-acting β2-adrenergic agonists like Salmeterol.[1] Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis.

Synthesis Overview

The target molecule is typically synthesized via a Friedel-Crafts acylation reaction or by direct bromination of an acetyl precursor. A common and efficient method involves the electrophilic aromatic substitution of Methyl 2-(benzyloxy)benzoate using bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃).[2][3][4] Understanding the nuances of this reaction is key to controlling the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this synthesis?

A1: Impurities can arise from several sources:

  • Incomplete Reaction: Unreacted starting material, Methyl 2-(benzyloxy)benzoate, is a common impurity if the reaction does not go to completion.

  • Side Reactions: The harsh conditions of the Friedel-Crafts reaction can promote undesirable side reactions, including debenzylation of the ether linkage, hydrolysis of the methyl ester or bromoacetyl group, and formation of colored byproducts.

  • Reagents and Solvents: Residual solvents or byproducts from the acylating agent can contaminate the final product.

  • Work-up and Purification: Improper work-up can lead to hydrolysis, while inefficient purification may fail to remove closely related impurities.

Q2: Is polysubstitution a significant concern in this Friedel-Crafts acylation?

A2: Generally, no. Polysubstitution is a more significant drawback in Friedel-Crafts alkylation. In acylation, the introduction of the first bromoacetyl group, which is an electron-withdrawing group, deactivates the aromatic ring.[5][6][7] This deactivation makes the product, this compound, less reactive than the starting material, thereby strongly disfavoring a second acylation reaction.[8] While trace amounts of di-acylated products are theoretically possible under extreme conditions (e.g., large excess of catalyst and high temperatures), it is not a commonly observed issue.[8]

Q3: What are the optimal reaction conditions to minimize impurity formation?

A3: To minimize impurities, careful control of reaction parameters is essential:

  • Temperature: The reaction should be conducted at low temperatures (e.g., 0 to 5 °C) to reduce the rate of side reactions, particularly debenzylation.

  • Stoichiometry: Use of a slight excess of the acylating agent can help drive the reaction to completion, but a large excess should be avoided. A stoichiometric amount or more of the Lewis acid catalyst (e.g., AlCl₃) is typically required because it complexes with the product ketone.[9]

  • Moisture Control: The reaction must be carried out under anhydrous (moisture-free) conditions. Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and can promote hydrolysis of the acylating agent and the product ester.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure the reaction is stopped once the starting material is consumed, preventing prolonged exposure to harsh conditions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem 1: Final product contains significant amounts of unreacted starting material.
  • Probable Cause 1: Inactive Catalyst. The Lewis acid (e.g., AlCl₃) was likely deactivated by exposure to atmospheric moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use a freshly opened container of the Lewis acid or a properly stored, anhydrous grade. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause 2: Insufficient Acylating Agent or Catalyst. The stoichiometry was incorrect, or the reagents have degraded over time.

    • Solution: Verify the purity and molar equivalents of your bromoacetyl chloride/bromide and Lewis acid. It may be necessary to use a slight excess (1.1-1.2 equivalents) of the acylating agent.

  • Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction was not allowed to proceed to completion.

    • Solution: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider allowing it to run for a longer duration at the controlled low temperature or letting it warm slowly to room temperature while monitoring for the appearance of new impurity spots.

Problem 2: A significant impurity with a lower molecular weight is detected by LC-MS.
  • Probable Cause: Debenzylation. The benzyl ether protecting group has been cleaved by the Lewis acid catalyst, resulting in the formation of Methyl 2-hydroxy-5-(2-bromoacetyl)benzoate . Strong Lewis acids are known to mediate the cleavage of benzyl ethers.[10][11][12][13]

    • Solution: This side reaction is often promoted by higher temperatures or prolonged reaction times. Maintain the reaction temperature strictly at 0-5 °C. Once the reaction is complete by TLC/HPLC, quench it immediately by carefully pouring the reaction mixture into ice-cold dilute acid (e.g., HCl). Consider using a milder Lewis acid if debenzylation remains a persistent issue.

Problem 3: An acidic impurity is detected, complicating extraction and purification.
  • Probable Cause: Hydrolysis. The methyl ester has been hydrolyzed to the corresponding carboxylic acid, 2-(benzyloxy)-5-(2-bromoacetyl)benzoic acid . This can occur during an aqueous work-up, especially if basic conditions (e.g., sodium bicarbonate wash) are used for an extended period or at elevated temperatures.[14][15] The bromoacetyl group can also be susceptible to hydrolysis.

    • Solution: During the work-up, perform any aqueous washes quickly and at low temperatures. If a bicarbonate wash is necessary to neutralize acid, use a saturated solution and minimize contact time. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

Problem 4: The crude or final product is off-color (yellow, brown, or pink).
  • Probable Cause: Formation of Colored Byproducts. These impurities often arise from complex side reactions or degradation, potentially involving the bromoacetyl moiety, which is a reactive alkylating agent.[16] The impurities may be present in very small quantities but have high extinction coefficients.

    • Solution: Most minor colored impurities can be effectively removed by recrystallization. A charcoal treatment during the recrystallization process can also be effective. If the color persists, column chromatography may be necessary for complete removal.

Impurity Profile and Characterization

The following table summarizes the most common process-related impurities.

Impurity NameStructureMolecular Weight ( g/mol )Key Analytical Identifiers
Unreacted Starting Material Methyl 2-(benzyloxy)benzoate242.27Appears as an earlier eluting peak in reversed-phase HPLC. Absence of the bromoacetyl singlet in ¹H NMR.
Debenzylation Product Methyl 2-hydroxy-5-(2-bromoacetyl)benzoate273.09Mass peak at M-91 (loss of benzyl group). Appearance of a phenolic -OH peak in ¹H NMR and IR spectra.
Hydrolysis Product 2-(benzyloxy)-5-(2-bromoacetyl)benzoic acid349.18Mass peak corresponding to the loss of a methyl group and gain of a hydrogen. Soluble in aqueous base. Broad -OH stretch in IR.
Dibromoacetyl Impurity Methyl 2-(benzyloxy)-3,5-bis(2-bromoacetyl)benzoate482.08While unlikely, this would have a significantly higher molecular weight and a distinct aromatic substitution pattern in ¹H NMR.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of the final product and tracking the reaction progress.[14][17][18]

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector (set to ~254 nm).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 60% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

  • Data Analysis: The product typically elutes as the major peak. Unreacted starting material will elute earlier, while more non-polar impurities (like potential over-acylation products) would elute later.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing most common impurities from the crude product.[19]

  • Solvent Selection: An ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or isopropanol and heptane often works well.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent (or primary solvent, e.g., ethanol).

    • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis and Impurity Formation Workflow

The following diagram illustrates the primary synthetic pathway and the formation routes of key impurities.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Desired Product cluster_impurities Common Impurities SM Methyl 2-(benzyloxy)benzoate P This compound SM->P Friedel-Crafts Acylation I1 Unreacted Starting Material SM->I1 Incomplete Reaction R Bromoacetyl Chloride + AlCl₃ R->P Cond Anhydrous Solvent Low Temperature (0-5 °C) Cond->P I2 Debenzylation Product P->I2 Excess Lewis Acid / High Temperature I3 Hydrolysis Product P->I3 Aqueous Work-up

Caption: Workflow of synthesis and common impurity pathways.

Troubleshooting Logic Tree

This diagram provides a logical approach to diagnosing purity issues identified by HPLC analysis.

G cluster_peaks Analyze Impurity Peaks cluster_causes Probable Causes cluster_solutions Solutions start Problem: Low Purity by HPLC peak1 Major Impurity Peak Elutes Before Product? start->peak1 peak2 Impurity Peak Matches Starting Material Retention Time? peak1->peak2 Yes peak3 Unexpected Peak (Confirm with LC-MS)? peak1->peak3 No cause1 Incomplete Reaction peak2->cause1 Yes cause2 Debenzylation (M-91 observed) peak3->cause2 cause3 Hydrolysis (M-14 observed) peak3->cause3 sol1 Increase Reaction Time Check Reagent Stoichiometry Ensure Anhydrous Conditions cause1->sol1 sol2 Maintain Low Temperature Quench Promptly cause2->sol2 sol3 Minimize Contact with Water Avoid Basic Conditions in Work-up cause3->sol3

Caption: Troubleshooting logic for HPLC purity analysis.

References

  • Brainly. (2023, December 21). Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in. Retrieved from [Link]

  • Google Patents. (2012). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • ResearchGate. (2020, July). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

  • ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]

  • Google Patents. (1991). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides.
  • ACS Publications. (2023, May 16). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. Retrieved from [Link]

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

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  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

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  • Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
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  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubMed. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 18: Reactions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

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Technical Support Center: Strategies to Avoid Dibrominated Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with selectivity in bromination reactions. As Senior Application Scientists, we understand that controlling the formation of undesired dibrominated byproducts is a common yet critical challenge. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve clean, selective monobromination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Issue 1: My reaction is producing a significant amount of dibrominated product, even with a 1:1 stoichiometry.

Q: I'm trying to synthesize a monobrominated aromatic compound, but I'm consistently getting a mixture of mono- and di-substituted products. What's going wrong?

A: This is a classic selectivity problem that often arises from the reactivity of the product itself. The initial monobromination can activate the aromatic ring, making the monobrominated product more susceptible to a second electrophilic attack than the starting material. Several factors could be at play, primarily revolving around reaction conditions and the choice of brominating agent.

Root Cause Analysis & Corrective Actions:

  • Reagent Reactivity: Molecular bromine (Br₂) is a highly reactive brominating agent and often lacks selectivity, leading to over-bromination.[1] Milder reagents are generally preferred for selective monobromination.

    • Solution: Switch to a less reactive brominating agent. N-Bromosuccinimide (NBS) is a widely used alternative that provides a low, steady concentration of bromine, which is crucial for controlling the reaction.[2][3][4] For highly activated systems, even milder reagents like pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB) can be effective.[2]

  • Temperature Control: Electrophilic aromatic bromination is an exothermic process. Higher temperatures can provide the activation energy needed for the less favorable second bromination to occur, reducing selectivity.[5]

    • Solution: Lowering the reaction temperature is a key strategy to favor the monobrominated product.[5][6] By decreasing the overall reaction rate, you gain better control. Performing the reaction at 0 °C or even lower (e.g., -30 °C) can significantly enhance selectivity.[6]

  • Solvent Effects: The solvent can dramatically influence the reaction's outcome. Highly polar and activating solvents can sometimes promote over-bromination.[7]

    • Solution: Consider switching to a less polar or less coordinating solvent to temper the reactivity. For radical brominations (e.g., benzylic positions), solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are traditionally used, in part because the succinimide byproduct is insoluble and can be filtered off.[8] For electrophilic aromatic brominations, a systematic screening of solvents with varying polarities is advisable.

Experimental Protocol: Selective Monobromination of an Activated Aromatic Compound using NBS

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve your aromatic substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice bath. For highly reactive substrates, a dry ice/acetone bath (-78 °C) may be necessary.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent and add it to the dropping funnel.

  • Slow Addition: Add the NBS solution dropwise to the stirred substrate solution over a period of 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up & Purification: Proceed with a standard aqueous work-up. The crude product can then be purified by column chromatography or recrystallization to separate the desired monobrominated product from any residual starting material and dibrominated byproduct.

Issue 2: The regioselectivity of my aromatic bromination is poor, leading to a mixture of ortho and para isomers, with some dibromination.

Q: I'm targeting the para-brominated product, but I'm getting a difficult-to-separate mixture of ortho and para isomers, along with the ortho,para-dibrominated byproduct. How can I improve the para-selectivity?

A: Achieving high regioselectivity is a common goal, and it's influenced by a combination of electronic and steric factors. The choice of catalyst and solvent are paramount in directing the substitution towards the desired position and preventing subsequent reactions.

Root Cause Analysis & Corrective Actions:

  • Steric Hindrance: The ortho positions of a substituted benzene ring are sterically more hindered than the para position. You can leverage this to your advantage.

    • Solution 1 (Catalyst Choice): Employing bulky catalysts can physically block the ortho positions, favoring attack at the para position. Zeolites and other supported catalysts like zinc bromide on silica have been shown to be highly selective for para-bromination.[9][10][11] These catalysts can be reused, making them an environmentally friendly option.

    • Solution 2 (Solvent Choice): For substrates with hydrogen-bond donating groups (e.g., -OH, -NH₂), using a hydrogen-bond accepting solvent like acetonitrile can sterically block the ortho positions, leading to preferential para attack.[7]

  • Kinetic vs. Thermodynamic Control: In some cases, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[12][13] Lower temperatures generally favor the kinetically preferred product, which often corresponds to the product formed via the lowest energy transition state.[5][14]

    • Solution: As a general rule, lower reaction temperatures enhance selectivity.[15] It is always advisable to run the reaction at the lowest effective temperature to maximize the formation of a single isomer.[6]

Data Summary: Solvent Effects on ortho:para Ratio

SubstrateBrominating AgentSolventortho:para RatioReference
PhenolBr₂CCl₄~2:1[16]
PhenolNBSAcetonitrileHigh para-selectivity[7]
TolueneBr₂/ZnBr₂ on SilicaHexaneHigh para-selectivity[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of dibrominated byproducts?

The formation of a dibrominated byproduct occurs when the monobrominated product of a reaction is sufficiently reactive to undergo a second bromination under the same reaction conditions.[17] This is particularly common in electrophilic aromatic substitution where an activating group on the ring makes both the starting material and the monobrominated product susceptible to attack. The mechanism for the side reaction is often identical to the primary reaction.[17]

Q2: How do I choose the right brominating agent for my reaction?

The choice depends on the substrate and the desired selectivity.

  • Molecular Bromine (Br₂): Highly reactive, often unselective. Best for less reactive substrates or when polybromination is desired.[1][15]

  • N-Bromosuccinimide (NBS): A versatile and selective reagent for allylic, benzylic, and aromatic brominations.[2][3][4] It provides a low concentration of Br₂, which helps control the reaction.

  • Bromide-Bromate Salts: An eco-friendly alternative that generates bromine in situ upon acidification.[18]

  • In-situ Generation from HBr: Reacting HBr with an oxidant like H₂O₂ can generate Br₂ in the reaction mixture, avoiding the handling and storage of liquid bromine.[1][19] This method can offer high selectivity for monobromination.[19]

Q3: Can catalysts help in preventing dibromination?

Yes, catalysts can significantly improve selectivity. In electrophilic aromatic bromination, Lewis acids like FeBr₃ or AlBr₃ are traditionally used, but they can sometimes lead to side reactions.[9] Modern approaches often use solid acid catalysts like zeolites, which can provide shape selectivity, favoring the formation of the less sterically hindered para-isomer and reducing the likelihood of a second substitution.[9][11]

Q4: What is the difference between kinetic and thermodynamic control in bromination, and how can I use it to my advantage?

Kinetic and thermodynamic control refers to how reaction conditions determine the product ratio when multiple products can be formed.[13][20]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product (the kinetic product) is the one that forms the fastest, i.e., via the lowest activation energy pathway.[12][21]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established. The major product (the thermodynamic product) is the most stable one.[12][21]

To favor monobromination, you generally want to be under kinetic control . By running the reaction at a low temperature, you favor the formation of the first (mono-substituted) product and limit the energy available for the system to overcome the activation barrier for the second bromination.[5]

Workflow for Optimizing Bromination Selectivity

G start Dibromination Observed reagent Step 1: Change Brominating Agent (e.g., Br2 -> NBS) start->reagent Is reagent too reactive? temp Step 2: Lower Reaction Temperature (e.g., RT -> 0°C or -78°C) reagent->temp Still seeing byproducts? solvent Step 3: Modify Solvent (e.g., Polar -> Nonpolar) temp->solvent Isomer ratio still poor? catalyst Step 4: Introduce Selective Catalyst (e.g., Zeolite for para-selectivity) solvent->catalyst Need higher regioselectivity? end Monobromination Achieved catalyst->end

Caption: A stepwise approach to troubleshooting and optimizing for selective monobromination.

References

  • Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available from: [Link]

  • Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora. Retrieved from [Link]

  • Derivations, C. (n.d.). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. CIMST. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Retrieved from [Link]

  • Berthelot, J., et al. (1986). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Engineered Science Publisher. (2023). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. Retrieved from [Link]

  • Wikipedia. (n.d.). DBNPA. Wikipedia. Retrieved from [Link]

  • Li, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13791-13807. Available from: [Link]

  • ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Available from: [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2024). Bromination Solvent Alternative?. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile, Metal-free, Highly Para-Selective Room Temperature Monobromination of Aniline Analogs. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0866046A1 - Catalytic process for selective aromatic bromination. Google Patents.
  • Quora. (2017). Why is bromination more selective than chlorination?. Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2018). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. Available from: [Link]

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  • N-Bromosuccinimide. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). What determines the high degree of selectivity in free radical brominations?. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]

  • YouTube. (2020). Organic chemistry - Kinetic and thermodynamic control. YouTube. Retrieved from [Link]

  • ACS Publications. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Chemical Communications. (1998). Environmentally friendly catalysis using supported reagents: the fast and selective bromination of aromatic substrates using supported zinc bromide1. Chemical Communications. Available from: [Link]

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  • ResearchGate. (2000). Low and high temperature bromination of exocyclic dienes: High temperature bromination. Part 16. ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing Benzylation of Methyl-5-acetyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

B

Welcome to the technical support center for the optimization of reaction conditions for the benzylation of methyl-5-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during this crucial synthetic transformation.

The benzylation of phenols, a classic Williamson ether synthesis, is a fundamental reaction in organic chemistry, often employed for the protection of hydroxyl groups.[1] While seemingly straightforward, the specifics of the substrate, in this case, methyl-5-acetyl-2-hydroxybenzoate, introduce nuances that require careful consideration of reaction parameters to achieve high yields and purity. This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Reaction Overview: The Williamson Ether Synthesis

The benzylation of methyl-5-acetyl-2-hydroxybenzoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[3][4]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide or benzyl chloride), displacing the leaving group to form the desired aryl benzyl ether.[3][4]

ReactionMechanism Reactant_Phenol Methyl-5-acetyl-2-hydroxybenzoate Arrow1 Reactant_Phenol->Arrow1 Deprotonation Reactant_Base + Base Reactant_Base->Arrow1 Intermediate_Phenoxide Phenoxide Intermediate Arrow2 Intermediate_Phenoxide->Arrow2 SN2 Attack Reactant_BenzylHalide + Benzyl Halide (Bn-X) Reactant_BenzylHalide->Arrow2 Product Methyl-5-acetyl-2-(benzyloxy)benzoate Byproduct + Base-H⁺ + X⁻ Arrow1->Intermediate_Phenoxide Arrow2->Product Arrow2->Byproduct Arrow3

Caption: General workflow for the benzylation of a phenolic compound.

Troubleshooting Guide

This section addresses common problems encountered during the benzylation of methyl-5-acetyl-2-hydroxybenzoate, providing potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, often related to incomplete deprotonation, side reactions, or suboptimal reaction conditions.[5]

  • Incomplete Deprotonation: The acidity of the phenolic proton is crucial. While phenols are more acidic than aliphatic alcohols, the electron-withdrawing acetyl and ester groups on the ring of methyl-5-acetyl-2-hydroxybenzoate increase its acidity compared to simple phenol. However, a base that is too weak may not lead to complete formation of the reactive phenoxide ion.

    • Solution: Consider the strength of your base. If you are using a weak base like potassium carbonate (K₂CO₃), switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly improve the deprotonation equilibrium.[5] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, but with caution, as it increases the likelihood of side reactions.[5][6]

  • Side Reactions: The primary competing reaction is elimination (E2) of the alkyl halide, especially if using a sterically hindered benzylating agent or harsh conditions.[2] Another potential side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks the benzyl halide via a carbon atom of the aromatic ring.[2]

    • Solution: Ensure you are using a primary benzylic halide (e.g., benzyl bromide or benzyl chloride). Secondary or tertiary halides are more prone to elimination.[7] To minimize C-alkylation, using aprotic polar solvents like DMF or acetonitrile can favor O-alkylation.[8]

  • Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.

    • Solution: Most Williamson ether syntheses are conducted at elevated temperatures, typically between 50-100 °C, for 1-8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate, even after a long reaction time. What are these byproducts?

The presence of multiple spots indicates the formation of byproducts or the presence of unreacted starting materials.

  • Unreacted Starting Material: The most common "extra" spot is often your starting phenol. This points back to incomplete deprotonation or insufficient reaction time/temperature.

  • Benzyl Alcohol: This can form from the hydrolysis of the benzylating agent if there is moisture in your reaction.

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your glassware thoroughly before starting the reaction.

  • Dibenzyl Ether: This can form if the benzylating agent reacts with benzyl alcohol generated in situ.

  • C-Alkylated Products: As mentioned earlier, alkylation can occur on the aromatic ring, leading to isomers.[9]

    • Solution: Careful control of reaction conditions and solvent choice can minimize this.

Q3: My product is difficult to purify. What purification strategies are most effective?

Purification of the crude product is essential to obtain the desired methyl-5-acetyl-2-(benzyloxy)benzoate in high purity.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), and washing with water and brine to remove inorganic salts and water-soluble impurities.[5]

  • Recrystallization: If the product is a solid, recrystallization is often an effective purification method.[10] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the method of choice.[11] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product from byproducts and starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

The choice of base is critical and depends on the specific reactivity of the phenol.

BaseStrengthComments
Potassium Carbonate (K₂CO₃) WeakOften sufficient for activated phenols. It is inexpensive and easy to handle.[11]
Cesium Carbonate (Cs₂CO₃) ModerateMore effective than K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[8]
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) StrongEnsures complete deprotonation of most phenols.[12]
Sodium Hydride (NaH) Very StrongUsed for less reactive phenols, but can promote side reactions. Reacts with any protic solvent.[4][5]

For methyl-5-acetyl-2-hydroxybenzoate, starting with a moderately strong base like K₂CO₃ or Cs₂CO₃ is a good approach. If the reaction is sluggish, moving to NaOH or KOH is a logical next step.

Q2: Which solvent is most suitable?

Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the phenoxide anion, thus increasing its nucleophilicity.[5]

  • Acetonitrile (CH₃CN): An excellent choice for many Williamson ether syntheses.[2]

  • N,N-Dimethylformamide (DMF): Another common and effective solvent that can accelerate the reaction rate.[8]

  • Acetone: Can also be used, particularly with carbonate bases.

  • Tetrahydrofuran (THF): Often used in conjunction with strong bases like NaH.[1]

Protic solvents like alcohols should be avoided as they can solvate the phenoxide ion, reducing its reactivity.[5]

Q3: What is the best benzylating agent to use? Benzyl bromide or benzyl chloride?

Both benzyl bromide and benzyl chloride can be used effectively. Benzyl bromide is generally more reactive than benzyl chloride because bromide is a better leaving group than chloride. This means that reactions with benzyl bromide may proceed faster or at lower temperatures. However, benzyl bromide is also more lachrymatory and may be less stable over long-term storage. Benzyl tosylates are also excellent alkylating agents for this transformation.[3]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (typically silica gel).

    • Spot the plate with the starting material (methyl-5-acetyl-2-hydroxybenzoate), the benzylating agent, and a sample of the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Benzylation using Potassium Carbonate in Acetonitrile

This is a reliable starting point for the benzylation of methyl-5-acetyl-2-hydroxybenzoate.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl-5-acetyl-2-hydroxybenzoate (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.) and acetonitrile (to achieve a suitable concentration, e.g., 0.1-0.5 M).

  • Add benzyl bromide (1.2 eq.) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic solids and wash the solids with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Benzylation using Sodium Hydride in DMF

This protocol is suitable for situations where a stronger base is required.

Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 eq.).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF to the flask, followed by a solution of methyl-5-acetyl-2-hydroxybenzoate (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Add benzyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Conditions Are the reaction time and temperature adequate? Check_Base->Check_Conditions Yes Action_StrongerBase Use a stronger base (e.g., NaOH, NaH) Check_Base->Action_StrongerBase No Check_Reagents Are reagents and solvents anhydrous? Check_Conditions->Check_Reagents Yes Action_IncreaseTimeTemp Increase reaction time and/or temperature. Monitor by TLC. Check_Conditions->Action_IncreaseTimeTemp No Side_Reactions Are there significant side reactions? Check_Reagents->Side_Reactions Yes Action_DryReagents Use anhydrous reagents and solvents. Check_Reagents->Action_DryReagents No Action_OptimizeSolvent Optimize solvent to favor O-alkylation (e.g., DMF, Acetonitrile). Side_Reactions->Action_OptimizeSolvent Yes Result_ContinueTroubleshooting Problem Persists Side_Reactions->Result_ContinueTroubleshooting No Result_Improved Yield Improved Action_StrongerBase->Result_Improved Action_IncreaseTimeTemp->Result_Improved Action_DryReagents->Result_Improved Action_OptimizeSolvent->Result_Improved

Caption: A troubleshooting workflow for low reaction yield.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. (2024, February 13).
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.). Name-Reaction.com.
  • Huang, X., & Zhang, L. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Organic Letters, 9(23), 4627–4630.
  • Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosyl
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Williamson ether synthesis. (2023, October 23). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • CN110903185A - Production method of benzyl salicylate. (2020).
  • Application Note and Protocol: Friedel-Crafts Benzylation of Methyl 5-acetyl-2-(benzyloxy)
  • US2891090A - Purification of salicylic acid derivatives. (1959).
  • WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. (2012).
  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021).
  • Preparation of methyl salicyl
  • Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. (2025).
  • Application Notes and Protocols: Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)
  • WO2007027375A2 - Method of making benzylated phenols. (2007).
  • Benzylic substitution, benzyl
  • Control reactions to determine the origin of the side product benzyl benzoate. (n.d.).
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
  • What is the best solvent to prepare phenol and flavonoid extracts? (2021).
  • JP2002338521A - Method for producing benzyl hydroxybenzoate. (2002).
  • Benzylation of hydroxyl groups by Williamson reaction. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.
  • Methyl 5-acetylsalicyl
  • Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. (2012). Journal of Photochemistry and Photobiology A: Chemistry, 230(1), 44-51.
  • Benzyl Salicyl
  • CN105601512A - Efficient preparation method of methyl salicylate. (2016).
  • US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters. (2003).
  • Candidate List of substances of very high concern for Authoris

Sources

Managing side reactions of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. This compound is a critical building block, notably in the synthesis of long-acting β2-adrenergic agonists like Salmeterol and Vilanterol.[1][2] Its unique structure, featuring a reactive α-haloketone, a methyl ester, and a benzyl ether, presents specific challenges during synthesis, purification, and handling.[3]

This guide provides in-depth, experience-driven answers to frequently encountered issues, focusing on the management of side reactions, purification strategies, and stability concerns. Our goal is to empower you to anticipate and resolve experimental challenges, ensuring the integrity of your synthesis and the quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis & Side Reactions

Q1: I am seeing significant amounts of a dibrominated byproduct in my crude reaction mixture. What is causing this and how can I prevent it?

A1: The formation of a dibrominated species is a common side reaction during the α-bromination of the acetyl group. This typically occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. The α-bromo ketone product can, under certain conditions, enolize again and react with a second equivalent of bromine.

Causality and Prevention:

  • Mechanism: The acid-catalyzed α-halogenation proceeds through an enol intermediate.[4] Once the first bromine is installed, the remaining α-proton becomes more acidic, but enol formation can be slower due to steric hindrance and electronic effects. However, excess bromine or prolonged reaction times can force the formation of the dibrominated product.

  • Stoichiometry Control: The most critical factor is the precise control of the brominating agent (e.g., Br₂). Use no more than 1.0-1.05 equivalents. We recommend titrating the bromine solution to confirm its concentration before use.

  • Temperature Management: Perform the bromination at low temperatures (typically 0-5 °C) to moderate the reaction rate and improve selectivity.[3] Runaway temperatures can significantly increase the rate of the second bromination.

  • HBr Scavenging: The reaction generates hydrogen bromide (HBr) as a byproduct, which catalyzes the reaction.[5] In some systems, the buildup of HBr can promote side reactions. While not always necessary, performing the reaction in a solvent system that helps to mitigate HBr buildup or using a non-nucleophilic acid scavenger can sometimes be beneficial, though this adds complexity to the work-up.

Troubleshooting Workflow: Minimizing Dibromination

start Dibromination Observed (>5% by HPLC) check_stoi Verify Molarity & Stoichiometry of Brominating Agent start->check_stoi check_temp Monitor Internal Reaction Temperature check_stoi->check_temp No Deviation solution1 Action: Use freshly titrated Br₂ (1.0-1.05 eq.) check_stoi->solution1 Deviation Found check_time Analyze Reaction Progress (TLC/HPLC) vs. Time check_temp->check_time Stable Temp solution2 Action: Maintain Temp at 0-5 °C using an ice/salt bath check_temp->solution2 Exotherm Detected solution3 Action: Quench reaction immediately upon full consumption of starting material check_time->solution3

Caption: Troubleshooting decision tree for addressing dibromination.

Q2: My Friedel-Crafts acylation step to introduce the bromoacetyl group is giving low yields and a complex mixture of isomers. How can I improve this?

A2: This issue points to problems with electrophile generation and control of regioselectivity. Friedel-Crafts acylation, while powerful, has several limitations, especially with substituted aromatic rings.[6][7] The benzyloxy group is a strong ortho-, para-director, and the methyl ester is a meta-directing deactivator. The desired product results from para-acylation relative to the activating benzyloxy group.

Common Pitfalls and Solutions:

  • Catalyst Stoichiometry: The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of the substrate and the bromoacetyl chloride. This deactivates the ring and requires more than a catalytic amount of Lewis acid. Typically, 2.0-2.5 equivalents are needed. Insufficient catalyst leads to a stalled reaction.

  • Substrate Purity: Ensure the starting material, Methyl 2-(benzyloxy)benzoate, is pure. Impurities can interfere with the catalyst.

  • Ortho-Acylation: A common side product is the ortho-isomer. Regioselectivity is highly dependent on the solvent and temperature.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. In our experience, DCE often provides better yields for less reactive substrates. Avoid nitrobenzene if possible due to purification difficulties.

    • Temperature Control: Add the bromoacetyl chloride/AlCl₃ complex to the substrate solution at low temperature (0 °C) and then allow the reaction to slowly warm to room temperature. This minimizes the formation of kinetic (often ortho) byproducts.

  • Debenzylation: A harsh Lewis acid like AlCl₃ can cleave the benzyl ether. If you observe byproducts corresponding to a free phenol, consider using a milder Lewis acid such as FeCl₃ or ZnCl₂, although this may require higher temperatures or longer reaction times.

Table 1: Lewis Acid and Solvent Effects on Acylation

Lewis AcidTypical EquivalentsSolventCommon Side ReactionsRecommendation
AlCl₃2.0 - 2.5DCM, DCEOrtho-acylation, DebenzylationStandard choice; requires careful temperature control.
FeCl₃2.0 - 2.5DCE, NitromethaneSlower reaction ratesGood alternative to minimize debenzylation.
SnCl₄1.5 - 2.0DCMCan be less effectiveUse for highly activated substrates (not ideal here).
ZnCl₂1.5 - 2.0DCERequires higher tempsMilder option, but may result in incomplete conversion.
Section 2: Purification & Stability

Q3: My purified product is a yellowish solid and its purity degrades over time, even in the freezer. What is happening and what are the optimal storage conditions?

A3: The yellow color and degradation are hallmarks of the inherent instability of the α-bromo ketone moiety. This functional group is a potent electrophile and lachrymator.[3][8] Degradation can occur via several pathways.

Degradation Pathways & Mitigation:

  • Hydrolysis: The C-Br bond is susceptible to nucleophilic substitution by water, leading to the corresponding α-hydroxy ketone. The methyl ester can also hydrolyze, especially if acidic (HBr) or basic impurities are present.

  • Light Sensitivity: Like many halogenated compounds, this intermediate can be sensitive to light, which can generate radical species and lead to decomposition and discoloration.

  • Thermal Instability: While more stable at low temperatures, prolonged storage, even at 2-8 °C, can lead to slow decomposition. Hazardous decomposition upon heating can release toxic fumes like hydrogen bromide and carbon oxides.[9]

Recommended Storage Protocol:

  • Purity is Key: Ensure the product is highly pure before storage. Residual solvents or acidic impurities (like HBr) will accelerate degradation. Purity should be ≥95% by HPLC.[3]

  • Inert Atmosphere: Store the solid under an inert atmosphere (Argon or Nitrogen) to protect it from moisture and oxygen.

  • Temperature: The recommended storage temperature is 2-8 °C.[9][10][11] Do NOT store at room temperature. For long-term storage (>6 months), consider -20 °C.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Final Check: Always re-analyze the purity of the material by HPLC or NMR before use if it has been stored for an extended period.

Visualizing Degradation Pathways

sub Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate p1 α-Hydroxy Ketone Impurity sub->p1 H₂O (Hydrolysis) p2 Carboxylic Acid Impurity sub->p2 H₂O / H⁺ or OH⁻ (Hydrolysis) p3 Colored Byproducts + HBr sub->p3 Light (hν) or Heat (Δ) (Decomposition)

Caption: Major degradation pathways for the title compound.

Q4: I am struggling to purify the crude product. Recrystallization gives poor recovery, and column chromatography is slow. What is the best purification strategy?

A4: Purifying this compound requires balancing purity with yield, while minimizing degradation. The choice between recrystallization and chromatography depends on the specific impurity profile.

Expert Recommendations:

  • For Crude Product with Mainly Starting Material: If the main impurity is unreacted Methyl 2-(benzyloxy)benzoate, recrystallization is often effective.

    • Solvent Screening: An ideal solvent is one where the product is sparingly soluble at room temperature but highly soluble when hot. A common and effective system is isopropanol or an ethanol/water mixture. Test on a small scale first.

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Wash the collected crystals with a small amount of cold solvent.

  • For Complex Mixtures (Isomers, Byproducts): When the crude material contains multiple, closely-related impurities (e.g., the ortho-isomer from acylation), column chromatography is necessary.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The product is moderately polar and should elute effectively.

    • Pro-Tip: The α-bromo ketone can slowly react with silica gel, which is slightly acidic. Do not let the product sit on the column for an extended period. Run the column efficiently and combine the pure fractions promptly. Neutralizing the silica gel by pre-treating it with a triethylamine solution is an option for highly sensitive substrates, but often not necessary here.

Section 3: Analytical & Handling

Q5: What are the key analytical signatures I should look for to confirm the structure and purity of this compound?

A5: A combination of techniques is essential for full characterization. For routine purity checks, HPLC is the gold standard.[12]

Table 2: Key Analytical Characterization Data

TechniqueKey Feature to ObservePurpose
¹H-NMR A sharp singlet around 4.5-4.8 ppm for the -COCH₂Br protons. Singlets for the methyl ester (-OCH₃) and benzylic (-OCH₂) protons. Aromatic protons will show characteristic splitting patterns.Structural confirmation. Absence of starting material signals.
HPLC A single major peak with >95% purity. Use a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid.[13]Quantitative purity assessment. Detection of trace impurities.
Mass Spec (MS) Correct molecular ion peak (m/z for [M+H]⁺ or [M+Na]⁺) and the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity, separated by 2 m/z units).Confirmation of molecular weight and elemental composition (Br presence).
FT-IR Strong carbonyl (C=O) stretches for the ester (~1730 cm⁻¹) and the ketone (~1690 cm⁻¹). C-Br stretch in the fingerprint region.Functional group confirmation.

Q6: This compound is listed as an irritant. What are the essential safety precautions for handling it?

A6: Absolutely. This compound is an α-haloketone, a class of compounds known to be potent lachrymators and irritants.[9][14] It may cause skin, eye, and respiratory irritation.[3] Strict adherence to safety protocols is mandatory.

Mandatory Safety Protocol:

  • Engineering Controls: Always handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Gloves: Use nitrile gloves (double-gloving is recommended) and change them immediately if contamination occurs.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Handling: Avoid all contact with skin and eyes. Do not breathe dust.[9] When weighing the solid, do so carefully within the fume hood to minimize aerosolization.

  • Spill & Waste: Have a spill kit ready. Absorb spills with an inert material like vermiculite and place in a sealed container for hazardous waste disposal.[14] Dispose of all contaminated materials and surplus chemicals through a licensed disposal company.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

References

  • Arctom. CAS NO. 27475-14-5 | this compound.[Link]

  • Aaron Chemicals LLC. Safety Data Sheet: this compound.[Link]

  • Pharmaffiliates. this compound, CAS No : 27475-14-5.[Link]

  • Al-Tohmy, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Google Patents.
  • Ruijter, E. D., et al. (2020). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • Sahadeva Reddy, P., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol. Der Pharma Chemica. [Link]

  • Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkat USA. [Link]

  • PharmaCompass. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | Drug Information.[Link]

  • Al-Awadi, N. A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

  • PubChem - NIH. Bromoacetyl bromide | C2H2Br2O | CID 61147.[Link]

  • Patsnap. A kind of preparation method of vilanterol intermediate.[Link]

  • Google Patents.CN109574860B - A kind of method for preparing vilanterol.
  • University of Colorado Boulder. Preparation of Methyl Benzoate.[Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.[Link]

  • Google Patents.
  • Wang, C., et al. (2021). Effects of bromide on peracetic acid degradation of sulfonamide antibiotics. ResearchGate. [Link]

  • Lucideon. Analytical Techniques for Chemical Analysis & Testing.[Link]

  • Wiley. The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines.[Link]

  • ResearchGate. Study on the Content Analysis Method of Key Intermediates of Vilanterol and Its Related Substances.[Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • ResearchGate. Simplified degradation pathway for bronopol (2-bromo-2-nitro-1,3-propanediol) as implemented in HYDRUS.[Link]

  • ResearchGate. Aromatic acylation reaction using methyl salicylate as a leaving group.[Link]

  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • ResearchGate. Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process.[Link]

  • Sdfine. ALLYL BROMIDE GHS Safety Data Sheet.[Link]

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Troubleshooting low yield in the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured, question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction and empowering you to optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

Low yield in this synthesis is a common issue and can often be attributed to several factors related to the core Friedel-Crafts acylation reaction. This reaction is an electrophilic aromatic substitution, and its success is highly dependent on the reactivity of the aromatic ring and the stability of the reagents.[1]

Possible Causes & Solutions:

  • Sub-optimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Aluminum chloride (AlCl₃) is commonly used, but its reactivity can sometimes lead to side reactions.

    • Troubleshooting:

      • Catalyst Stoichiometry: Ensure you are using a sufficient amount of the Lewis acid. For acylation, more than one equivalent is often required as the catalyst complexes with the carbonyl groups of both the acylating agent and the product.

      • Alternative Catalysts: Consider milder Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or even acid catalysts like sulfuric acid.[2] Metal triflates have also been shown to be effective in acylating moderately deactivated substrates.[3]

  • Deactivation of the Aromatic Ring: The methyl ester group on your starting material, methyl 2-(benzyloxy)benzoate, is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and less reactive in Friedel-Crafts acylation.[3]

    • Troubleshooting:

      • Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions and decomposition.

      • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Instability of the Benzyl Protecting Group: Benzyl ethers are generally stable in both acidic and basic media.[4] However, under strong Lewis acidic conditions, there is a risk of de-benzylation.[5][6]

    • Troubleshooting:

      • Milder Conditions: Employing a milder Lewis acid or lower reaction temperatures can help preserve the benzyl group.

      • Protecting Group Stability Check: If you suspect de-benzylation, analyze your crude product for the presence of the corresponding phenol.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?

The formation of multiple byproducts is a common challenge in Friedel-Crafts reactions. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

ImpurityPotential CauseMitigation Strategy
Isomeric Products The benzyloxy group is an ortho, para-director, while the methyl ester is a meta-director. This can lead to substitution at different positions on the aromatic ring.The directing effect of the benzyloxy group is generally stronger, favoring para-substitution due to sterics. Optimizing the reaction temperature and choice of Lewis acid can improve regioselectivity.[7]
Polyacylation Products Although the acyl group is deactivating, preventing further acylation, under harsh conditions, a second acylation might occur.[1]Use of a stoichiometric amount of the acylating agent and careful control of reaction time can minimize this.
De-benzylated Product Cleavage of the benzyl ether protecting group by the Lewis acid.[5]Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) or perform the reaction at lower temperatures.
Unreacted Starting Material Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.Optimize reaction conditions as described in Q1.

Troubleshooting Workflow

Below is a systematic workflow to troubleshoot low yield and impurity issues in your synthesis.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_verification Verification start Low Yield or High Impurity tlc_analysis Analyze Crude Product by TLC/HPLC/NMR start->tlc_analysis identify_impurities Identify Impurities (Starting Material, Isomers, De-benzylated product) tlc_analysis->identify_impurities optimize_catalyst Optimize Lewis Acid (Type and Stoichiometry) identify_impurities->optimize_catalyst If catalyst-related issues optimize_temp Adjust Reaction Temperature identify_impurities->optimize_temp If temperature-related issues optimize_time Modify Reaction Time identify_impurities->optimize_time If reaction is incomplete check_reagents Verify Reagent Purity and Stoichiometry identify_impurities->check_reagents If unexpected impurities verify_yield Re-run Reaction and Verify Yield/Purity optimize_catalyst->verify_yield optimize_temp->verify_yield optimize_time->verify_yield check_reagents->verify_yield verify_yield->tlc_analysis Further Optimization Needed success Successful Synthesis verify_yield->success Improved Outcome Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acyl_halide Bromoacetyl Halide (Br-CO-CH2-X) acylium_ion Acylium Ion [Br-CO-CH2]+ acyl_halide->acylium_ion + AlCl3 lewis_acid Lewis Acid (AlCl3) lewis_acid->acylium_ion aromatic_ring Methyl 2-(benzyloxy)benzoate sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex + Acylium Ion acylium_ion->sigma_complex product Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate sigma_complex->product - H+

Sources

Technical Support Center: Stability of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we address common stability issues encountered in solution, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

The molecule possesses two primary reactive sites prone to degradation in solution: the α-bromoacetyl group and the methyl ester linkage.[1] The bromoacetyl moiety is a potent electrophile, making it highly susceptible to nucleophilic attack, while the ester is vulnerable to hydrolysis.[1][5]

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1][6] The bromoacetyl group is also highly susceptible to hydrolysis, which can be a significant issue.[5]

  • Nucleophilic Substitution: The bromoacetyl group is an electrophilic center that readily reacts with nucleophiles, where the bromine atom is replaced.[1] This is a key feature for its use in synthesis but also a major pathway for degradation if unintended nucleophiles are present.[1]

  • Solvolysis: In protic solvents (e.g., water, methanol, ethanol), the solvent itself can act as a nucleophile, leading to the substitution of the bromine atom.[7][8]

  • Sensitivity to Moisture, Light, and Heat: The compound should be protected from moisture, light, and heat to prevent degradation. It is also incompatible with strong oxidizing agents.

Q2: What are the recommended storage and handling conditions for this compound?

To maintain its integrity, this compound should be stored under controlled conditions.

ParameterRecommendationRationale
Temperature 2°C - 8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[1]
Light Protect from lightAromatic ketones can be susceptible to photodegradation.[9]
Container Tightly sealedPrevents ingress of moisture and air.

Handling Precautions: This compound is classified as a lachrymator and is irritating to the eyes, skin, and respiratory system.[5] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Q3: Which solvents are recommended for dissolving this compound?

The choice of solvent is critical and depends on the intended downstream application.

  • For reactions: Anhydrous aprotic solvents such as dichloromethane (DCM) or chloroform are often used for reactions involving the bromoacetyl group, for instance, in bromination reactions to synthesize this compound.[11]

  • For analysis (e.g., HPLC): Acetonitrile (ACN) and Tetrahydrofuran (THF) are common choices. When preparing samples in aqueous buffers for analysis, be mindful of potential hydrolysis.[9] It is advisable to prepare samples immediately before analysis and keep them cool.

Q4: How can I detect degradation of my compound in solution?

Several analytical techniques can be employed to monitor the stability and purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a typical starting point.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the progress of a reaction or the purity of a sample.[12] The appearance of new spots suggests the formation of byproducts.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the mass of the parent compound and any degradation products, providing clues to the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of degradation products by observing the appearance of new signals or changes in the integration of existing signals.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments.

Issue 1: Rapid Loss of Starting Material in Solution

Observation: HPLC analysis shows a significant decrease in the peak corresponding to this compound shortly after dissolving it, accompanied by the appearance of one or more new, more polar peaks.

dot

Start Rapid loss of starting material CheckSolvent Is the solvent protic (e.g., water, -OH containing)? Start->CheckSolvent CheckpH Is the solution acidic or basic? CheckSolvent->CheckpH No Solvolysis Probable Cause: Solvolysis of -bromoacetyl group CheckSolvent->Solvolysis Yes CheckNucleophiles Are other nucleophiles present (e.g., amines, thiols)? CheckpH->CheckNucleophiles No (Neutral) Hydrolysis Probable Cause: Hydrolysis of -ester and/or -bromoacetyl group CheckpH->Hydrolysis Yes Substitution Probable Cause: Nucleophilic Substitution CheckNucleophiles->Substitution Yes Sol_Solution Solution: Use anhydrous aprotic solvent. Solvolysis->Sol_Solution pH_Solution Solution: Buffer to neutral pH. Work at low temp. Hydrolysis->pH_Solution Nuc_Solution Solution: Purify reagents. Protect functional groups. Substitution->Nuc_Solution Start Low Yield in Substitution Reaction BaseStrength Is a strong, sterically hindered base used? Start->BaseStrength BaseExcess Is excess base used? BaseStrength->BaseExcess No SideReaction Probable Cause: Base-mediated side reactions (e.g., elimination, self-condensation) BaseStrength->SideReaction Yes BaseExcess->SideReaction Yes EsterAttack Probable Cause: Nucleophilic attack at the ester carbonyl BaseExcess->EsterAttack No Solution Recommended Protocol: 1. Use a non-nucleophilic, hindered base (e.g., DIPEA). 2. Use stoichiometric amount of base (1.0-1.1 eq). 3. Add base slowly at low temperature (0°C). 4. Monitor reaction by TLC/LC-MS. SideReaction->Solution SolutionEster Recommended Protocol: 1. Use a softer nucleophile if possible. 2. Consider protecting the ester if side reaction persists. EsterAttack->SolutionEster

Caption: Decision tree for low yield in substitution reactions.

Probable Causes & Solutions:

  • Cause A: Competing Reactions. The α-protons adjacent to the ketone are acidic and can be abstracted by a base, leading to enolate formation and subsequent side reactions. [13]Strong bases can also attack the ester carbonyl. [14] * Verification: Look for byproducts with unexpected masses. Self-condensation or elimination products may be present.

    • Solution:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of primary or secondary amines.

      • Stoichiometry: Carefully control the stoichiometry of the base. Use only a slight excess (1.0-1.1 equivalents) to neutralize the HBr formed during the reaction.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or below) and add the base slowly to control the reaction rate and minimize side reactions.

  • Cause B: Degradation of Starting Material. If the reaction conditions are aqueous or involve protic solvents, the starting material may be degrading via hydrolysis or solvolysis in parallel with the desired reaction.

    • Verification: Run a control reaction without the nucleophile to see if the starting material degrades under the reaction conditions.

    • Solution: Ensure anhydrous conditions. If the nucleophile is dissolved in a protic solvent, consider an alternative solvent or minimize the amount used.

Section 3: Experimental Protocols

Protocol 1: Stability Assessment in a Protic Solvent (e.g., 50% Acetonitrile/Water)

This protocol outlines a method to quantify the hydrolytic stability of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Reaction Solution: In a clean vial, add 500 µL of water (or a buffer of a specific pH) and 500 µL of the stock solution. This creates a 0.5 mg/mL solution in 50% ACN/Water.

  • Time Points: Immediately inject a sample (t=0) into an HPLC system. Continue to take aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Keep the reaction vial at a constant, controlled temperature (e.g., 25°C).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Data Analysis: Plot the peak area of the parent compound against time to determine the rate of degradation. Identify and quantify the formation of major degradation products.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for reacting the compound with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents:

    • Add the amine nucleophile (1.0-1.2 eq.).

    • Slowly add diisopropylethylamine (DIPEA) (1.1 eq.) dropwise over 5-10 minutes.

  • Reaction: Stir the reaction at 0°C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS. [15]5. Workup:

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Google Patents. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Pharmapproach. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • ACS Publications. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Available from: [Link]

  • ScienceDirect. Stabilization strategies - Pharmaceutical. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Available from: [Link]

  • National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • Global Substance Registration System. This compound. Available from: [Link]

  • precisionFDA. This compound. Available from: [Link]

  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Available from: [Link]

  • National Center for Biotechnology Information. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]

  • Eawag-BBD. Benzoate Degradation Pathway. Available from: [Link]

  • Wikipedia. Ketone halogenation. Available from: [Link]

  • Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available from: [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • Google Patents. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • Penn State University. Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Available from: [Link]

  • YouTube. Effect of pH Changes on Sodium Benzoate Laboratory Experiment Part 1. Available from: [Link]

  • Pearson. The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... Available from: [Link]

  • JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Loba Chemie. BROMOACETYL BROMIDE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Bromoacetyl Bromide. Available from: [Link]

  • YouTube. [Chemistry] Solvolysis of 2 -bromo-2-methylbutane in acetic acid containing potassium acetate gave. Available from: [Link]

  • KEGG. KEGG Benzoate degradation - Reference pathway. Available from: [Link]

  • Analytica Chimica Acta. Analytical methods for human biomonitoring of pesticides. A review. Available from: [Link]

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Technical Support Center: Scaling Up the Production of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No: 27475-14-5) is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenergic agonist, Salmeterol.[1] As demand for such therapeutics grows, the need for robust, scalable, and cost-effective manufacturing processes becomes paramount. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning the synthesis of this compound from laboratory scale to pilot or commercial production. We will address frequently asked questions and provide in-depth troubleshooting guides grounded in chemical principles and practical field experience.

Compound Profile
PropertyValue
IUPAC Name methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate[2][3]
CAS Number 27475-14-5[4]
Molecular Formula C₁₇H₁₅BrO₄[4][5]
Molecular Weight 363.2 g/mol [4][5]
Appearance White to yellowish solid[3]

Section 1: Synthesis Pathway and Core Principles

The most industrially viable synthesis is a two-step process starting from the readily available Methyl 5-acetyl-2-hydroxybenzoate.[6][7] This route is favored for its high yields and operational simplicity.[6]

  • Step 1: Benzylation (O-Alkylation): A Williamson ether synthesis where the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate is protected with a benzyl group to form Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Step 2: Bromination: An α-bromination of the acetyl group on the intermediate to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B Benzyl Bromide, K₂CO₃, Acetone/DMF C This compound B->C Br₂, AlCl₃ or H⁺, Dichloromethane (DCM) G start Low Purity in Final Product (Post-Recrystallization) q1 Is the product oily or does it fail to crystallize? start->q1 a1_yes Adjust Solvent System: - Decrease polarity of 'good' solvent. - Increase cooling time. - Use a seed crystal. q1->a1_yes Yes q2 Is the product pure but the yield is low? q1->q2 No a1_yes->q2 a2_yes Optimize for Yield: - Reduce amount of solvent used. - Cool to a lower temperature. - Increase hold time before filtration. q2->a2_yes Yes q3 Does the product still contain colored impurities? q2->q3 No a2_yes->q3 a3_yes Add Pre-Crystallization Step: - Perform an activated carbon treatment in solution. - Filter hot to remove carbon. q3->a3_yes Yes end_node Achieved High Purity & Yield q3->end_node No a3_yes->end_node

Sources

Technical Support Center: Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

Q1: My initial purity assessment (TLC/LC-MS) shows significant starting material. What's the first step?

A1: Before proceeding to large-scale purification, it's crucial to diagnose the potential cause.

  • Reaction Incompletion: Re-evaluate your reaction conditions. Could a longer reaction time, increased temperature, or additional reagent drive the reaction to completion?

  • Equilibrium: If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.

  • Reagent Stability: Ensure your starting materials and reagents have not degraded.

Q2: How do I choose the best purification method for my product?

A2: The choice of purification technique is dictated by the physicochemical properties of your product and the impurities.

Property DifferenceRecommended Primary Technique
Polarity Flash Chromatography, Preparative HPLC
Solubility Crystallization, Extraction
Volatility Distillation
Ionic State Ion Exchange Chromatography

A decision-making workflow can be visualized as follows:

G start Crude Product Mixture prop_diff Significant Difference in Physicochemical Properties? start->prop_diff polarity Polarity? prop_diff->polarity Yes complex Consider a combination of techniques or alternative synthetic route prop_diff->complex No solubility Solubility? polarity->solubility No chromatography Flash Chromatography or Preparative HPLC polarity->chromatography Yes volatility Volatility? solubility->volatility No crystallization Crystallization or Extraction solubility->crystallization Yes distillation Distillation volatility->distillation Yes volatility->complex No

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Specific Purification Techniques

Flash Chromatography

Flash chromatography is a cornerstone of purification in synthetic chemistry. However, several common issues can arise.

Q3: My compound is streaking on the column and TLC plate. What's causing this?

A3: Streaking is often a sign of poor solubility or interaction with the stationary phase.[1][2]

Troubleshooting Streaking:

Potential CauseRecommended Solution
Sample Overload Reduce the amount of sample loaded onto the column.[1]
Inappropriate Solvent System For acidic compounds, add 0.1-2.0% acetic or formic acid to the mobile phase. For basic compounds, add 0.1-2.0% triethylamine.[1][2]
Compound Instability on Silica Test your compound's stability on silica gel using a 2D TLC. If it's unstable, consider using a different stationary phase like alumina or a reverse-phase C18 silica.[3]
Incomplete Dissolution of Sample Ensure your sample is fully dissolved in a minimal amount of the mobile phase or a stronger, compatible solvent before loading.[3]

Q4: My compounds are co-eluting, but they have different Rf values on the TLC plate. Why is this happening?

A4: This discrepancy can be misleading. Co-elution despite TLC separation can occur due to column overloading or the wrong choice of solvent.[3]

Troubleshooting Co-elution:

Potential CauseRecommended Solution
Column Overloading Reduce the amount of crude material loaded.
Poor Solvent Choice Select a solvent system that dissolves both compounds well.[3]
Channeling in the Column Ensure the column is packed uniformly to prevent channels from forming. Tapping the column gently during packing can help.[4]
Structural Similarity If compounds are structurally very similar, a shallower gradient or a different stationary phase may be required to improve resolution.[5]

Experimental Protocol: Optimizing a Flash Chromatography Separation

  • TLC Analysis: Develop a solvent system where the desired product has an Rf of 0.2-0.35, and there is maximum separation from the starting material.

  • Column Packing: Use the "slurry method" for a homogeneously packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is an issue, use a stronger solvent and adsorb the sample onto a small amount of silica gel ("dry loading").

  • Elution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). This often provides better separation than isocratic (constant solvent composition) elution.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.[6]

Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds. However, it can be challenging to induce.

Q5: My compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated too quickly or the melting point of the impure compound is below the solution's temperature.[7][8][9]

Troubleshooting Oiling Out:

Potential CauseRecommended Solution
Rapid Cooling Allow the solution to cool slowly. Insulate the flask to slow down the cooling process.[7][9]
High Supersaturation Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[7][8]
Impure Compound The presence of impurities can lower the melting point. Consider a preliminary purification step like a short silica plug filtration.[8][10]
Inappropriate Solvent The solvent may be too non-polar. Try a different solvent or a co-solvent system.[7]

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oiling_out -- reheat; oiling_out -- slow_cool; reheat -- seed; slow_cool -- change_solvent; seed -- success; change_solvent -- success; }

Caption: Troubleshooting workflow for "oiling out" in crystallization.

Q6: No crystals are forming, even after cooling. How can I induce crystallization?

A6: If crystals do not form spontaneously, nucleation can be induced.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[8]

  • Seeding: Add a few crystals of the pure compound to the solution. This provides a template for crystal growth.[7]

  • Concentration: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and cool again.[8]

Liquid-Liquid Extraction

This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases.

Q7: An emulsion has formed between the two layers, and they won't separate. How can I break it?

A7: Emulsions are common when the sample contains surfactant-like molecules.[11]

Methods to Break Emulsions:

MethodDescription
Salting Out Add a saturated solution of brine (NaCl) or solid NaCl. This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[11][12][13]
Centrifugation Spinning the sample in a centrifuge can force the denser phase to the bottom and break the emulsion.[12][14][15]
Filtration Passing the mixture through a phase separation filter paper or a plug of glass wool can help separate the layers.[11]
Gentle Swirling Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[11]
Distillation

Distillation is ideal for separating liquids with different boiling points or for removing a volatile solvent from a non-volatile product.

Q8: The liquid in the distillation flask is bumping violently. How can I prevent this?

A8: Bumping is the sudden, violent boiling of a liquid. It can be prevented by ensuring smooth boiling.[16]

  • Boiling Chips/Stones: Add a few boiling chips to the liquid before heating. Do not add them to a hot liquid, as this can cause violent boiling over.[16]

  • Stirring: Continuous stirring of the liquid ensures even heating and prevents bumping.[16]

  • Even Heating: Use a heating mantle and ensure the flask is properly seated to provide uniform heating.[16]

Q9: My compound seems to be decomposing during distillation. What can I do?

A9: Thermal degradation is a concern for heat-sensitive compounds.

  • Vacuum Distillation: Reducing the pressure lowers the boiling point of the liquid, allowing for distillation at a lower temperature.[16]

  • Steam Distillation: This technique is suitable for water-immiscible compounds. The compound co-distills with water at a temperature below 100°C.[17]

Section 3: Verification of Purity

After purification, it is essential to verify the purity of the final product.

Q10: How can I accurately determine the purity of my final compound?

A10: Several analytical techniques can be used to assess purity. A combination of methods often provides the most comprehensive picture.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of a sample. Method validation according to ICH guidelines ensures accuracy and reliability.[18]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte peak to that of a certified internal standard.[19][20][21] The Journal of Medicinal Chemistry accepts absolute qNMR for purity determination.[22]

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Elemental Analysis: Provides the percentage composition of elements in a sample. A deviation of ±0.4% from the theoretical value is generally considered acceptable.

Protocol: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (of known purity) into an NMR tube.[19][23]

  • Solvent Selection: Dissolve the sample and standard in a deuterated solvent in which both are fully soluble and their signals are well-resolved.[21]

  • Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Use the following equation to calculate the purity of the analyte:[21] Purity (%) = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • a = analyte

    • std = standard

References

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  • Oiling Out in Crystallization. Mettler Toledo. [Link]

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  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H-NMR Analysis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of molecular structures is paramount. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in the synthesis of various heterocyclic systems, demands rigorous analytical scrutiny to ensure its identity and purity.[1] This guide provides an in-depth analysis of the 1H-Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a comparative framework with structurally similar molecules and detailed experimental protocols. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical application, explaining the "why" behind the "how" in spectral interpretation.

The Importance of 1H-NMR in Structural Elucidation

1H-NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the electronic environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shift, integration, and splitting patterns of the NMR signals, we can deduce the connectivity and spatial arrangement of atoms. For a molecule like this compound, with its distinct functional groups—a methyl ester, a benzyloxy group, a bromoacetyl moiety, and a trisubstituted aromatic ring—1H-NMR offers a definitive fingerprint for its structural confirmation.

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

The quality of an NMR spectrum is directly dependent on the sample preparation and the parameters of data acquisition. Following a standardized protocol is crucial for obtaining reproducible and high-resolution data.

Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of this compound. While modern NMR spectrometers are highly sensitive, this quantity ensures a good signal-to-noise ratio for a relatively short acquisition time.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard, with its signal set to δ 0.00 ppm. The chemical shifts of all other protons in the sample are reported relative to TMS.[2]

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent peak broadening, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition

Standard 1H-NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters to consider include:

  • Number of Scans: Typically 16 or 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.

  • Pulse Angle: A 30-45 degree pulse angle is commonly used for routine 1H-NMR to balance signal intensity and relaxation times.

Predicted 1H-NMR Spectrum of this compound

Based on established principles of 1H-NMR spectroscopy and analysis of its molecular structure, the following is a detailed prediction of the spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
(a)-OCH3~ 3.9Singlet (s)3H
(b)-COCH2Br~ 4.4Singlet (s)2H
(c)Ar-H~ 8.1Doublet (d)1H
(d)Ar-H~ 7.9Doublet of doublets (dd)1H
(e)Ar-H~ 7.1Doublet (d)1H
(f)-OCH2Ph~ 5.2Singlet (s)2H
(g)-OCH2Ph ~ 7.3-7.5Multiplet (m)5H

Comparative Analysis with a Structural Analog: Methyl 5-acetyl-2-(benzyloxy)benzoate

To substantiate our predictions, we can compare the expected spectrum with that of a closely related compound, Methyl 5-acetyl-2-(benzyloxy)benzoate. This analog differs only by the absence of the bromine atom on the acetyl group.

A reported 1H-NMR spectrum of Methyl 5-acetyl-2-(benzyloxy)benzoate shows a sharp singlet for the methyl ester protons in the range of 3.8-4.0 ppm.[3] This aligns perfectly with our prediction for proton (a).

The key difference lies in the chemical shift of the methylene protons of the acetyl group. In our target molecule, the presence of the highly electronegative bromine atom on the adjacent carbon will cause a significant downfield shift of the -COCH2Br protons (b) to approximately 4.4 ppm. In contrast, the -COCH3 protons of the analog would appear much further upfield, typically around 2.5 ppm.

The aromatic region of both compounds is expected to be very similar. The 1,2,4-trisubstituted pattern of the benzoate ring should give rise to three distinct signals.

  • Proton (c): This proton is ortho to the electron-withdrawing acetyl group and will be the most deshielded, appearing as a doublet due to coupling with proton (d).

  • Proton (d): This proton is coupled to both proton (c) (ortho-coupling) and proton (e) (meta-coupling), resulting in a doublet of doublets.

  • Proton (e): This proton is ortho to the electron-donating benzyloxy group and will be the most shielded of the aromatic protons on the benzoate ring, appearing as a doublet due to coupling with proton (d).

The benzyloxy group's protons will present as two distinct signals:

  • Proton (f): The two benzylic protons are not adjacent to any other protons and will therefore appear as a sharp singlet at approximately 5.2 ppm.

  • Proton (g): The five protons on the phenyl ring of the benzyloxy group are in a different electronic environment from the benzoate ring protons and will typically appear as a multiplet in the range of 7.3-7.5 ppm.

Causality of Experimental Choices and Expected Outcomes

The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for resolving the complex splitting patterns in the aromatic region. At lower field strengths, the signals for the aromatic protons may overlap, making a definitive assignment challenging.

The use of CDCl3 as the solvent is standard, but it's important to be aware of the residual solvent peak at 7.26 ppm, which may overlap with the multiplet from the benzyloxy phenyl protons. In such cases, another deuterated solvent like acetone-d6 could be considered.

Conclusion

The 1H-NMR analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the influence of each functional group on the chemical shifts and splitting patterns of the protons, researchers can confidently verify the identity and purity of this important synthetic intermediate. The comparative analysis with a close structural analog further strengthens the interpretation of the spectrum. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds, emphasizing the power of 1H-NMR as a primary tool for structural elucidation.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key building block in organic synthesis[1][2][3], demands a robust analytical method to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, grounded in scientific principles and practical expertise.

The Criticality of Purity for this compound

This compound (Molecular Formula: C₁₇H₁₅BrO₄) is a benzophenone derivative featuring a reactive bromoacetyl group.[1][4] This functionality makes it a valuable intermediate for introducing the benzoylphenyl moiety in the synthesis of more complex molecules. However, its synthesis can lead to impurities such as unreacted starting materials or dibrominated byproducts.[1] These impurities can have downstream effects on reaction yields, impurity profiles of the final API, and ultimately, patient safety. Therefore, a highly selective and sensitive analytical method is imperative.

Foundational Principles: Reversed-Phase HPLC

For the analysis of moderately polar to non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the technique of choice.[5] This is due to its robustness, versatility, and the wide availability of stationary phases.[5] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Method Development: A Tale of Two Columns

The choice of the HPLC column is a critical decision in method development.[7] To illustrate the impact of stationary phase chemistry on the separation, we will compare two commonly used reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column.

  • Method A: The Workhorse C18 Column

    • Rationale: C18 columns are the most widely used in RP-HPLC due to their strong hydrophobic retention, making them suitable for a broad range of analytes.[8]

  • Method B: The Alternative Phenyl-Hexyl Column

    • Rationale: Phenyl-based stationary phases offer alternative selectivity, particularly for aromatic compounds.[7][9] The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte can provide enhanced resolution for structurally similar compounds.[9]

Experimental Protocols

The following detailed protocols outline the optimized conditions for each method. These methods are designed to be self-validating, adhering to the principles outlined in ICH Q2(R2) and USP General Chapter <621>.[10][11][12][13][14][15][16][17]

4.1. Standard and Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

4.2. Chromatographic Conditions

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)%B
050
2090
2590
2650
3050
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Causality behind Experimental Choices:

  • Mobile Phase: A gradient elution is employed to ensure the timely elution of both the main compound and any potential late-eluting impurities.[18] The use of 0.1% phosphoric acid helps to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and improving peak shape.[19][20][21]

  • Detection Wavelength: 254 nm is chosen as it is a common wavelength for detecting aromatic compounds due to the strong UV absorbance of the benzene ring.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and minimizes viscosity-related pressure fluctuations.

Comparative Data Analysis

The performance of each method was evaluated based on key chromatographic parameters. The data presented below is a representative example of what can be expected.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (Main Peak) 15.2 min14.5 min
Theoretical Plates (Main Peak) > 5000> 6000
Tailing Factor (Main Peak) 1.11.0
Resolution (Main Peak and Closest Impurity) 2.12.8

Interpretation of Results:

Both methods demonstrate acceptable performance. However, Method B (Phenyl-Hexyl Column) shows a clear advantage in terms of theoretical plates and, most importantly, resolution. The enhanced resolution with the Phenyl-Hexyl column is likely due to the additional π-π interactions, which provide a different separation mechanism compared to the purely hydrophobic interactions of the C18 column. This is particularly beneficial for separating structurally similar impurities.

Method Validation: A Trustworthy System

To ensure the reliability of the chosen method (Method B), a validation study should be conducted in accordance with ICH guidelines.[11][13][15][17][22] The validation would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Optimization cluster_2 Comparison & Selection cluster_3 Validation Define Analytical Target Profile Define Analytical Target Profile Select Separation Mode (RP-HPLC) Select Separation Mode (RP-HPLC) Define Analytical Target Profile->Select Separation Mode (RP-HPLC) Column Screening Column Screening Select Separation Mode (RP-HPLC)->Column Screening Method A (C18) Method A (C18) Column Screening->Method A (C18) Method B (Phenyl-Hexyl) Method B (Phenyl-Hexyl) Column Screening->Method B (Phenyl-Hexyl) Optimize Mobile Phase A Optimize Mobile Phase A Method A (C18)->Optimize Mobile Phase A Optimize Mobile Phase B Optimize Mobile Phase B Method B (Phenyl-Hexyl)->Optimize Mobile Phase B Optimized Method A Optimized Method A Optimize Mobile Phase A->Optimized Method A Optimized Method B Optimized Method B Optimize Mobile Phase B->Optimized Method B Compare Performance Compare Performance Optimized Method A->Compare Performance Optimized Method B->Compare Performance Select Best Method (Method B) Select Best Method (Method B) Compare Performance->Select Best Method (Method B) Validate according to ICH Q2(R2) Validate according to ICH Q2(R2) Select Best Method (Method B)->Validate according to ICH Q2(R2)

Caption: Workflow for HPLC method development and selection.

Method_Comparison_Logic Start Start Method A (C18) Method A (C18) Start->Method A (C18) Method B (Phenyl-Hexyl) Method B (Phenyl-Hexyl) Start->Method B (Phenyl-Hexyl) Evaluation Evaluation Method A (C18)->Evaluation Method B (Phenyl-Hexyl)->Evaluation Superior Resolution? Superior Resolution? Evaluation->Superior Resolution? Select Method B Select Method B Superior Resolution?->Select Method B Yes Consider Method A Consider Method A Superior Resolution?->Consider Method A No

Caption: Decision logic for comparing HPLC methods.

Conclusion: An Authoritative Recommendation

Based on the comparative data, the HPLC method utilizing a Phenyl-Hexyl column (Method B) is recommended for the purity assessment of this compound. Its superior resolving power provides a higher degree of confidence in the quality of the material, which is paramount in a drug development setting. While a C18 column provides adequate separation, the alternative selectivity of the phenyl phase offers a more robust and reliable method for this particular analyte and its potential impurities. The principles and workflows outlined in this guide provide a comprehensive framework for developing and validating scientifically sound HPLC methods for pharmaceutical intermediates.

References

  • U.S. Pharmacopeia.
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  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
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A Comparative Guide to the Mass Spectrometry of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, mass spectrometry is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a compound featuring multiple reactive functional groups. We will explore its fragmentation patterns under different ionization techniques, offering a comparative perspective supported by mechanistic insights. This document is designed to not only present data but to explain the rationale behind the observed and predicted fragmentation, thereby providing a practical framework for the analysis of similarly complex molecules.

Introduction to the Analyte: A Multifunctional Scaffold

This compound (Molecular Formula: C₁₇H₁₅BrO₄, Molecular Weight: 363.2 g/mol ) is a multifaceted organic molecule.[1][2][3][4] Its structure incorporates a methyl ester, a benzyl ether, an aromatic ketone, and a bromoacetyl moiety. Each of these functional groups imparts a degree of reactivity and a characteristic signature in mass spectrometry. The bromoacetyl group, in particular, is a valuable electrophilic center for nucleophilic substitution reactions, making this compound a useful building block in medicinal chemistry.[5] Understanding its stability and fragmentation under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification.

A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[6] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any bromine-containing ion, providing a clear marker for these fragments.[6]

Experimental Design: Ionization Techniques and Their Implications

The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of information that can be gleaned from the mass spectrum. We will compare two common ionization methods: the "hard" technique of Electron Ionization (EI) and the "soft" technique of Electrospray Ionization (ESI).

  • Electron Ionization (EI): This high-energy method involves bombarding the analyte with a beam of electrons (typically 70 eV), leading to the formation of a high-energy radical cation (M•+) that readily undergoes extensive fragmentation.[4][7][8] EI is invaluable for detailed structural elucidation by providing a rich "fingerprint" of fragment ions. However, the molecular ion peak may be weak or entirely absent for some molecules.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, typically by protonation to form [M+H]⁺.[4][9] This method imparts minimal excess energy to the ion, resulting in a prominent peak for the protonated molecule and significantly less fragmentation.[4][9][10] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[10]

Experimental Protocols
Sample Preparation

A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. For ESI, this solution is further diluted with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. For EI, the sample is introduced via a direct insertion probe or after separation by gas chromatography, if the compound is sufficiently volatile and thermally stable.

Mass Spectrometry Conditions
  • EI-MS:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250°C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-500

  • ESI-MS(/MS):

    • Ionization Mode: Positive

    • Solvent Flow Rate: 0.2-0.4 mL/min

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

    • For MS/MS: The [M+H]⁺ ion is selected as the precursor, and collision energy is varied (e.g., 10-40 eV) to induce fragmentation.

Comparative Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, we anticipate a complex spectrum due to the high energy imparted to the molecule. The fragmentation will be driven by the stability of the resulting cations and neutral losses.


M [label="[M]•+\nm/z 362/364", fillcolor="#FBBC05"]; F1 [label="[M - CH₂Br]•+\nm/z 270", fillcolor="#EA4335"]; F2 [label="[M - COCH₂Br]+\nm/z 241", fillcolor="#4285F4"]; F3 [label="[C₇H₇]+\nm/z 91", fillcolor="#34A853"]; F4 [label="[M - OCH₃]+\nm/z 331/333", fillcolor="#4285F4"]; F5 [label="[M - C₇H₇]+\nm/z 271/273", fillcolor="#4285F4"]; F6 [label="[F2 - CO]+\nm/z 213", fillcolor="#EA4335"]; F7 [label="[C₆H₅CO]+\nm/z 105", fillcolor="#34A853"];

M -> F1 [label=" - •CH₂Br"]; M -> F2 [label=" - •COCH₂Br"]; M -> F3 [label="β-cleavage"]; M -> F4 [label=" - •OCH₃"]; M -> F5 [label=" - •C₇H₇"]; F2 -> F6 [label=" - CO"]; F2 -> F7 [label="Rearrangement"]; }

Predicted EI Fragmentation of this compound.

The primary fragmentation pathways under EI are expected to be:

  • α-Cleavage at the Ketone: The bond between the carbonyl group and the bromoacetyl moiety is a likely site for cleavage. This can occur in two ways:

    • Loss of a bromine radical (•Br) is less common directly from the molecular ion but can occur from fragments.

    • More prominently, cleavage of the C-C bond will lead to the loss of a bromoacetyl radical (•COCH₂Br) to form an ion at m/z 241 , or loss of a bromomethyl radical (•CH₂Br) to form an acylium ion at m/z 270 .[3][6][11] The acylium ion at m/z 241 is expected to be quite stable.

  • Benzylic Cleavage: The benzyl ether linkage provides a facile fragmentation route. Cleavage of the C-O bond results in the formation of a benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91 .[5][12][13][14] This is often the base peak in the mass spectra of compounds containing a benzyl group.[12][13][14] The corresponding remaining fragment would be at m/z 271/273.

  • Fragmentation of the Ester Group: The methyl ester can fragment by loss of a methoxy radical (•OCH₃) to yield an ion at m/z 331/333 .[15][16]

  • Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 241 could potentially lose carbon monoxide (CO) to form an ion at m/z 213 .

Electrospray Ionization (ESI-MS/MS) Fragmentation

With ESI, the primary ion observed in a full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 363/365 . Fragmentation is induced via CID in an MS/MS experiment. The fragmentation of this even-electron ion will proceed through different, often lower-energy, pathways compared to the radical cation from EI.


MH [label="[M+H]+\nm/z 363/365", fillcolor="#FBBC05"]; F1 [label="[M+H - C₇H₈]+\nm/z 271/273", fillcolor="#EA4335"]; F2 [label="[C₇H₇]+\nm/z 91", fillcolor="#34A853"]; F3 [label="[M+H - CH₃OH]+\nm/z 331/333", fillcolor="#4285F4"]; F4 [label="[M+H - HBr]+\nm/z 282", fillcolor="#4285F4"]; F5 [label="[F1 - CO]+\nm/z 243/245", fillcolor="#EA4335"];

MH -> F1 [label=" - Toluene"]; MH -> F2 [label="Charge migration"]; MH -> F3 [label=" - Methanol"]; MH -> F4 [label=" - HBr"]; F1 -> F5 [label=" - CO"]; }

Predicted ESI-MS/MS Fragmentation of this compound.

Key fragmentations for the [M+H]⁺ ion include:

  • Loss of Toluene: A common fragmentation pathway for protonated benzyl ethers is the loss of a neutral toluene molecule (C₇H₈), resulting in a fragment ion at m/z 271/273 . This is a stable, charge-remote fragmentation.

  • Formation of the Tropylium Ion: Similar to EI, the tropylium ion at m/z 91 is an expected and likely prominent fragment, even under CID conditions, due to its exceptional stability.

  • Loss of Methanol: The protonated methyl ester can facilitate the neutral loss of methanol (CH₃OH) to produce an ion at m/z 331/333 .

  • Loss of Hydrogen Bromide: Elimination of a neutral HBr molecule can lead to a fragment at m/z 282 .

Data Summary and Comparison
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure/Neutral LossFragmentation Mechanism
EI [M]•+ (362/364)241[M - •COCH₂Br]⁺α-Cleavage
91[C₇H₇]⁺β-Cleavage & Rearrangement (Tropylium ion)
331/333[M - •OCH₃]⁺Ester α-Cleavage
271/273[M - •C₇H₇]⁺Ether Cleavage
ESI [M+H]⁺ (363/365)271/273[M+H - C₇H₈]⁺Neutral Loss of Toluene
91[C₇H₇]⁺Charge Migration & Cleavage (Tropylium ion)
331/333[M+H - CH₃OH]⁺Neutral Loss of Methanol
282[M+H - HBr]⁺Neutral Loss of HBr

Comparative Insights:

The primary difference lies in the nature of the precursor ion and the energy of the fragmentation process. EI fragmentation proceeds from a high-energy radical cation, leading to numerous radical-driven cleavage reactions like α-cleavage.[4][8] The resulting spectrum is rich in structural detail but may lack a clear molecular ion.

ESI, being a soft ionization method, produces a stable even-electron precursor ([M+H]⁺).[9][10] The subsequent CID-induced fragmentation favors lower-energy pathways, such as the loss of stable neutral molecules (toluene, methanol, HBr). While both techniques are predicted to yield the highly stable tropylium ion (m/z 91), the overall fragmentation pattern will be significantly different. The ESI-MS/MS spectrum is generally "cleaner" and allows for more controlled, sequential fragmentation analysis, which can be invaluable for pinpointing specific structural motifs.

Conclusion

The mass spectrometric analysis of this compound provides a compelling case study in comparative fragmentation analysis. Electron Ionization is predicted to induce extensive fragmentation through high-energy pathways, yielding a detailed structural fingerprint where the tropylium ion (m/z 91) and acylium ions (e.g., m/z 241) are likely to be prominent. In contrast, Electrospray Ionization will primarily form the protonated molecule ([M+H]⁺), with subsequent MS/MS experiments favoring the loss of stable neutral molecules.

For researchers working with this or structurally related compounds, a dual-method approach is recommended. ESI-MS provides unambiguous determination of the molecular weight, while EI-MS or ESI-MS/MS offers the detailed fragmentation data necessary for complete structural confirmation. The predictable formation of the tropylium ion and the characteristic bromine isotopic pattern serve as reliable diagnostic markers in the interpretation of the mass spectra.

References
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  • MDPI. (2023). Tropylium Ion. In Encyclopedia. [Link]

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Decoding Molecular Architecture: An Infrared Spectroscopy Guide to Analyzing Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, offering a rapid and non-destructive method of analysis. This guide provides an in-depth comparison of using IR spectroscopy to identify the key functional groups in a complex organic molecule, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a compound with significant potential as a building block in pharmaceutical chemistry.

This guide moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices and provides a framework for confident spectral interpretation, grounded in the principles of vibrational spectroscopy.

The Vibrational Fingerprint: Principles of IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups. The position, intensity, and shape of the absorption bands reveal a wealth of structural information.[1][2]

Deconstructing this compound: A Multi-functional Landscape

To effectively analyze the IR spectrum of this compound, we must first dissect its molecular structure and identify the constituent functional groups. Each of these groups will give rise to characteristic absorption bands in the IR spectrum.

Figure 1. Molecular structure and key functional groups of this compound.

The primary functional groups to be identified are:

  • Methyl Ester: Characterized by a carbonyl (C=O) group and a C-O single bond.

  • α-Bromo Ketone: An aliphatic ketone with a bromine atom on the alpha-carbon.

  • Benzyl Ether: An ether linkage connecting a benzyl group and the aromatic ring.

  • Aromatic Rings: The substituted benzene ring and the benzyl group's phenyl ring.

Predicted Infrared Absorption Profile

Based on established correlation tables and spectral data of analogous compounds, we can predict the characteristic IR absorption bands for this compound. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Methyl Ester C=O Stretch1735 - 1715StrongThe position is influenced by conjugation with the aromatic ring, which can lower the frequency.[3][4][5]
C-O Stretch1300 - 1000Strong, two bandsEsters typically show two distinct C-O stretching bands.[3][6]
α-Bromo Ketone C=O Stretch1715 - 1685StrongConjugation with the aromatic ring tends to lower the frequency from a typical aliphatic ketone. The presence of the electronegative bromine atom on the α-carbon can slightly increase the frequency.[7][8][9]
Aromatic Rings C-H Stretch3100 - 3000Medium to WeakAromatic C-H stretches appear at a slightly higher frequency than aliphatic C-H stretches.[9][10]
C=C Stretch1600 - 1450Medium to Weak, multiple bandsAromatic rings exhibit several characteristic bands in this region due to ring vibrations.[9][10]
C-H Out-of-plane Bending900 - 675StrongThe pattern of these bands can provide information about the substitution pattern on the aromatic ring.[9][11]
Benzyl Ether C-O Stretch1275 - 1200 (Aryl-Alkyl) and 1150 - 1050 (Alkyl)StrongPhenyl alkyl ethers typically show two strong C-O stretching absorbances.[12][13][14]
Aliphatic C-H C-H Stretch3000 - 2850MediumThese arise from the methylene (-CH₂-) group of the benzyl ether and the bromoacetyl moiety.[9][15]
C-Br Stretch C-Br Stretch690 - 515Medium to StrongThis absorption falls in the lower frequency "fingerprint" region of the spectrum.

Comparative Analysis: Distinguishing from Alternatives

The power of IR spectroscopy lies not only in identifying the functional groups present but also in differentiating the target molecule from potential starting materials, byproducts, or isomers.

  • Comparison with Starting Materials: If this compound were synthesized from a precursor like methyl 2-(benzyloxy)-5-acetylbenzoate, the key difference in the IR spectrum would be the absence of the C-Br stretch and a likely shift in the ketone C=O stretching frequency.

  • Distinguishing from Isomers: Positional isomers would exhibit subtle but potentially significant differences in the C-H out-of-plane bending region (900-675 cm⁻¹), which is sensitive to the substitution pattern on the aromatic ring.[11] For example, a different substitution pattern would alter the number and position of these strong absorption bands.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean and interpretable IR spectrum is crucial for accurate analysis. For a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Method 1: KBr Pellet Preparation

This traditional method involves intimately mixing the solid sample with dry, spectroscopy-grade KBr and pressing the mixture into a transparent pellet.

Step-by-Step Protocol:

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[3][4] The KBr must be thoroughly dried to avoid a broad O-H absorption band from water, which can obscure important spectral features.[5]

  • Grinding: Using an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[3]

  • Pellet Pressing: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.[3][9] A clear pellet is essential for a high-quality spectrum.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

cluster_workflow KBr Pellet Preparation Workflow Start Start Weigh Weigh Sample (1-2 mg) and Dry KBr (100-200 mg) Start->Weigh Grind Grind Sample and KBr in Agate Mortar Weigh->Grind Press Press into a Transparent Pellet Grind->Press Acquire Acquire IR Spectrum Press->Acquire End End Acquire->End

Figure 2. Workflow for preparing a KBr pellet for IR spectroscopy.

Method 2: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16][17]

  • Spectral Acquisition: Acquire the IR spectrum.

  • Cleaning: After analysis, clean the crystal surface with an appropriate solvent.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By systematically analyzing the key absorption bands, researchers can confidently identify the presence of the ester, α-bromo ketone, benzyl ether, and aromatic functionalities. A thorough understanding of the principles of IR spectroscopy, coupled with meticulous experimental technique, enables not only the confirmation of a target structure but also the differentiation from related compounds. This guide provides a robust framework for applying this powerful analytical technique to accelerate research and development in the chemical and pharmaceutical sciences.

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A Comparative Guide to the Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a pharmaceutical pipeline. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a valuable building block in medicinal chemistry, presents multiple synthetic avenues. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your process development.

Executive Summary

This guide evaluates two strategic approaches for the synthesis of this compound:

  • Route 1: The Sequential Approach - A two-step synthesis commencing with the benzylation of methyl 5-acetyl-2-hydroxybenzoate, followed by the selective α-bromination of the resulting ketone.

  • Route 2: The Convergent Approach - A Friedel-Crafts acylation of methyl 2-(benzyloxy)benzoate with bromoacetyl chloride to directly install the bromoacetyl moiety.

Each route is assessed based on its chemical principles, operational complexity, safety considerations, and overall efficiency, providing a comprehensive framework for selecting the optimal pathway for your research and development needs.

Route 1: The Sequential Benzylation and Bromination Approach

This is a widely documented and reliable method that builds the target molecule in a logical, step-wise fashion. The overall transformation is depicted below:

Route 1 Overview Start Methyl 5-acetyl-2-hydroxybenzoate Intermediate Methyl 5-acetyl-2-(benzyloxy)benzoate Start->Intermediate Step 1: Benzylation (Williamson Ether Synthesis) Product This compound Intermediate->Product Step 2: α-Bromination

Caption: Overall workflow for the sequential synthesis (Route 1).

Step 1: Benzylation via Williamson Ether Synthesis

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis, a robust and well-understood SN2 reaction.[1]

Reaction Mechanism: The reaction proceeds by deprotonation of the weakly acidic phenolic hydroxyl group with a mild base, typically potassium carbonate, to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.[2]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Base K2CO3 Base->Phenoxide Nucleophile Ar-O⁻ Product Ar-O-Bn Nucleophile->Product Electrophile Bn-Cl Electrophile->Product Leaving_Group Cl⁻ Electrophile->Leaving_Group

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

  • To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium carbonate (2.0-3.0 eq).

  • Add benzyl chloride (1.2-1.5 eq) to the suspension. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[3]

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as acetone to yield methyl 5-acetyl-2-(benzyloxy)benzoate as a solid.[3]

Step 2: α-Bromination of the Acetyl Group

The second step is the selective bromination of the methyl group of the acetyl moiety. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low concentration of bromine in situ, which favors radical substitution at the benzylic-like α-position over electrophilic aromatic substitution on the electron-rich benzene ring.[4][5]

Reaction Mechanism: The reaction can proceed via a radical or an acid-catalyzed pathway. Under acidic conditions, the ketone is enolized, and the resulting electron-rich enol attacks the electrophilic bromine provided by NBS.[6][7]

NBS Bromination Mechanism cluster_0 Step 1: Enolization (Acid-Catalyzed) cluster_1 Step 2: Electrophilic Attack Ketone Ar-C(O)CH3 Enol Ar-C(OH)=CH2 Ketone->Enol H+ H⁺ H+->Enol Enol_Reactant Ar-C(OH)=CH2 Product Ar-C(O)CH2Br Enol_Reactant->Product NBS NBS Bromonium Br⁺ source NBS->Bromonium Bromonium->Product

Caption: Acid-catalyzed α-bromination of a ketone using NBS.

Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.[8][9]

  • Add a catalytic amount of a mineral acid, such as concentrated sulfuric acid, or a Lewis acid like aluminum chloride.[1][9]

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution while maintaining the temperature, typically at or below room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with water or an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude product, which can be further purified by recrystallization.

Route 2: The Convergent Friedel-Crafts Acylation Approach

This route offers a more direct method to introduce the bromoacetyl group onto a pre-synthesized benzyloxy-substituted aromatic ring.

Route 2 Overview Start Methyl 2-(benzyloxy)benzoate Product This compound Start->Product Friedel-Crafts Acylation Reagent Bromoacetyl chloride + AlCl3 Reagent->Product

Caption: Overall workflow for the convergent synthesis (Route 2).

Reaction Mechanism: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from bromoacetyl chloride.[10] The electron-rich benzene ring of methyl 2-(benzyloxy)benzoate then acts as a nucleophile, attacking the acylium ion. The benzyloxy group is a strong activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The regiochemical outcome is therefore primarily dictated by the powerful ortho-, para-directing influence of the benzyloxy group.[8] Steric hindrance from the ortho-benzyloxy group favors substitution at the para-position, leading to the desired 5-substituted product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Acyl_Chloride Br-CH2-C(O)Cl Acylium_Ion [Br-CH2-C=O]⁺ AlCl4⁻ Acyl_Chloride->Acylium_Ion Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Aromatic_Ring Methyl 2-(benzyloxy)benzoate Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex Electrophile [Br-CH2-C=O]⁺ Electrophile->Sigma_Complex Product Final Product Sigma_Complex->Product -H⁺

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1-1.5 eq) in a dry, non-polar solvent such as dichloromethane or carbon disulfide.

  • Cool the suspension in an ice bath.

  • Slowly add bromoacetyl chloride (1.0-1.2 eq) to the cooled suspension with vigorous stirring.

  • After the addition of bromoacetyl chloride is complete, add a solution of methyl 2-(benzyloxy)benzoate (1.0 eq) in the same solvent dropwise to the reaction mixture, maintaining a low temperature.

  • Once the addition is complete, allow the reaction to stir at a low temperature or warm to room temperature, monitoring its progress by TLC.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product may require purification by column chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Sequential ApproachRoute 2: Convergent Approach
Overall Strategy Linear, two-step synthesisConvergent, one-pot potential
Starting Materials Methyl 5-acetyl-2-hydroxybenzoate, benzyl chloride, NBSMethyl 2-(benzyloxy)benzoate, bromoacetyl chloride, AlCl₃
Key Reactions Williamson ether synthesis, α-brominationFriedel-Crafts acylation
Reagent Handling & Safety Benzyl chloride is a lachrymator and suspected carcinogen.[11] NBS is a solid and safer to handle than liquid bromine, but should be handled with care.[5]Bromoacetyl chloride is highly toxic, corrosive, and a strong lachrymator, requiring stringent handling precautions.[3][9] Anhydrous AlCl₃ is water-sensitive.
Selectivity & Side Reactions Benzylation: Generally high yielding with minimal side reactions. Bromination: Potential for over-bromination or aromatic bromination if conditions are not controlled.Prone to the formation of ortho- and para-isomers, although the para-isomer is generally favored due to sterics.[8] The product is deactivated, preventing polyacylation.[12]
Scalability Both steps are generally scalable. The Williamson ether synthesis is a common industrial reaction. Large-scale brominations with NBS require careful thermal management.[13][14]Friedel-Crafts acylations can be challenging to scale due to the handling of corrosive and reactive reagents, and the need for stringent anhydrous conditions.[13]
Yield & Purity Typically high yields (85-90% for benzylation) and good purity after recrystallization.[3]Yields can be variable and purification to separate isomers may be required.
Cost-Effectiveness May involve an additional step, but starting materials are relatively common.Bromoacetyl chloride is a more specialized and potentially more expensive reagent.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Sequential Approach) is the more established and arguably more robust method. It utilizes well-understood reactions with predictable outcomes and generally high yields. The handling of reagents, while not without hazards, is arguably less demanding than for Route 2. This route is recommended for researchers who prioritize reliability, high purity of the final product with simpler purification, and have access to the requisite starting materials.

Route 2 (Convergent Approach) presents a more direct and potentially faster synthesis. However, it comes with significant challenges, most notably the handling of the highly hazardous bromoacetyl chloride and the potential for isomeric impurities that may require more rigorous purification. This route may be advantageous for rapid analogue synthesis where absolute purity is not the primary initial concern, or in situations where the starting material, methyl 2-(benzyloxy)benzoate, is readily available and the necessary expertise and facilities for handling highly reactive reagents are in place.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including scale, timeline, available resources, and the safety infrastructure of the laboratory.

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A Senior Application Scientist's Guide to Alternative Reagents for Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into a molecular scaffold is a cornerstone transformation in organic synthesis, providing a versatile synthetic handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[1][2] For decades, the workhorse reagent for this task has been molecular bromine (Br₂). However, its high toxicity, corrosivity, and volatility present significant handling and safety challenges, compelling the adoption of alternative reagents in both academic and industrial settings.[3][4]

This guide provides an in-depth comparison of the principal alternatives to molecular bromine, evaluating them on the basis of reactivity, selectivity, safety, and operational simplicity. We will explore the mechanistic nuances that dictate their application and provide validated experimental protocols to illustrate their practical use.

The Benchmark: The Perils and Power of Molecular Bromine (Br₂)

Before examining alternatives, it is crucial to understand the benchmark. Molecular bromine is a fuming, red-brown liquid that serves as a powerful and readily available brominating agent.[3] It is widely used for electrophilic additions to alkenes and alkynes, α-bromination of carbonyl compounds, and, with a Lewis acid catalyst, the electrophilic substitution of aromatic rings.[3][5]

Its primary advantage is its high reactivity. However, this is intrinsically linked to its disadvantages:

  • Extreme Hazard: Br₂ is highly toxic, causes severe chemical burns, and has a high vapor pressure, leading to the release of corrosive fumes.[3][4]

  • Poor Selectivity: Its high reactivity can lead to over-bromination and other side reactions. For instance, when reacting with alkenes that also possess allylic protons, competitive radical substitution can occur.[4]

  • Byproduct Generation: Reactions often produce hydrogen bromide (HBr) gas, a corrosive and hazardous byproduct that requires quenching.[3]

These significant drawbacks have driven the development of solid, stable, and more selective brominating agents that offer a safer and more controlled reaction environment.

The Solid Alternatives: Taming Bromine in Crystalline Form

A major advancement in bromination chemistry has been the development of solid reagents that serve as convenient, weighable sources of bromine. These alternatives mitigate the significant handling risks associated with liquid Br₂.

N-Bromosuccinimide (NBS): The Specialist for Radical Bromination

N-Bromosuccinimide (NBS) is arguably the most widely adopted alternative to Br₂. It is a white, crystalline solid that is significantly easier and safer to handle than its liquid counterpart.[3]

Primary Applications: NBS is the reagent of choice for free-radical bromination at positions allylic or benzylic to a double bond or aromatic ring, a transformation known as the Wohl-Ziegler reaction.[3][4][6] It is also effective for the formation of bromohydrins from alkenes in aqueous solvents and the α-bromination of carbonyl derivatives.[7][8]

Mechanism of Action: The key to NBS's selectivity is its ability to provide a low, constant concentration of Br₂ in the reaction medium.[3][4] In radical reactions, initiated by light or a radical initiator like AIBN, NBS serves as a source for the bromine radical (Br•).[7][9][10] This controlled release mechanism minimizes competitive electrophilic addition across double bonds, which is a common side reaction with molecular bromine.[4]

Workflow: Selecting a Brominating Agent

The choice of reagent is dictated by the substrate and the desired transformation. This diagram outlines a general decision-making process.

sub Substrate Type alkene Alkene / Alkyne sub->alkene Electrophilic Addition aromatic Aromatic Ring sub->aromatic Electrophilic Substitution carbonyl Enolizable Carbonyl sub->carbonyl α-Bromination allylic Allylic / Benzylic C-H sub->allylic Radical Substitution br2_alkene Br₂ alkene->br2_alkene nbs_alkene NBS (for Bromohydrin) alkene->nbs_alkene tbatb_alkene TBATB alkene->tbatb_alkene br2_aro Br₂ + Lewis Acid aromatic->br2_aro pybr3_aro Py·Br₃ aromatic->pybr3_aro insitu_aro In Situ Methods aromatic->insitu_aro br2_carb Br₂ carbonyl->br2_carb nbs_carb NBS carbonyl->nbs_carb pybr3_carb Py·Br₃ carbonyl->pybr3_carb nbs_allyl NBS + Initiator allylic->nbs_allyl Highly Selective

Caption: Decision-making workflow for selecting a suitable brominating reagent.

Pyridinium Tribromide (Py·Br₃): The Solid Electrophile

Pyridinium tribromide is a red, crystalline solid composed of a pyridinium cation and a tribromide anion.[3][11][12] It functions as a stable, solid source of electrophilic bromine, making it an excellent substitute for liquid Br₂ in reactions where an electrophile is required.

Primary Applications: Py·Br₃ is primarily used for the electrophilic bromination of electron-rich substrates such as phenols, ethers, and ketones.[3][6][13]

Mechanism of Action: In solution, Py·Br₃ exists in equilibrium with pyridine, HBr, and molecular bromine.[13][14] This equilibrium provides a controlled release of electrophilic bromine for the reaction while avoiding the hazards of handling the pure liquid reagent.

Mechanism: Generation of the Active Brominating Species

The way in which NBS and Py·Br₃ generate the active bromine species is fundamentally different, which dictates their primary applications.

G cluster_0 Radical Pathway (NBS) cluster_1 Electrophilic Pathway (Py·Br₃) NBS NBS Br_radical Br• (Radical) NBS->Br_radical Initiator Light (hν) or Initiator Initiator->NBS PyBr3 Pyridinium Tribromide Br2 Br₂ (Electrophile) PyBr3->Br2 Solvent In Solution Solvent->PyBr3

Caption: Contrasting mechanisms for generating active bromine species.

Tetrabutylammonium Tribromide (TBATB): The Mild and Versatile Reagent

Like Py·Br₃, tetrabutylammonium tribromide is a solid salt containing the tribromide anion, appearing as a pale orange solid.[15] The bulky, lipophilic tetrabutylammonium cation often improves solubility in organic solvents.[16]

Primary Applications: TBATB is used as a mild and selective reagent for the bromination of a wide range of substrates, including phenols, amines, ketones, and alkenes.[15][17] It is also employed as a phase-transfer catalyst.[18]

Advantages: Its key advantages are its stability, ease of handling, and ability to function under mild reaction conditions, which often leads to higher selectivity and reduced side product formation.[15][16][17]

Comparative Performance of Brominating Reagents

The choice of reagent is a critical parameter that influences safety, yield, and selectivity. The following table provides a comparative summary.

ReagentFormulaPhysical FormPrimary Use CaseKey AdvantagesKey Disadvantages
Molecular Bromine Br₂Fuming red-brown liquidGeneral purpose; electrophilic and radical reactionsHighly reactive, readily available.[3]Highly toxic, corrosive, difficult to handle, often unselective.[3]
N-Bromosuccinimide C₄H₄BrNO₂White crystalline solidAllylic & benzylic radical bromination.[3][9][19]Easy to handle solid, high selectivity for radical reactions, safer than Br₂.[3][4]Requires radical initiator, can be unreliable if impure, poor atom economy.[3][20]
Pyridinium Tribromide C₅H₅N·HBr₃Red crystalline solidElectrophilic bromination of ketones, phenols, ethers.[3][13]Stable, weighable solid; safer alternative to liquid Br₂ for electrophilic reactions.[3][14]Less reactive than Br₂, still corrosive as it releases Br₂.[3][13]
Tetrabutylammonium Tribromide [N(C₄H₉)₄]Br₃Pale orange solidMild electrophilic bromination of diverse substrates.[15][17]Stable solid, mild reaction conditions, high selectivity.[16][17]Corrosive, sensitive to reducing agents and bases.[16]
In Situ Generation e.g., NaBr/NaBrO₃ + H⁺Aqueous solutionGeneral purpose; electrophilic and radical reactionsExcellent safety profile (no Br₂ storage), uses cheap reagents, green.[1][21][22]Selectivity can be problematic if not well controlled.[1]

Greener Approaches: In Situ Generation of Bromine

A modern and compelling strategy involves generating the reactive brominating species in situ from stable, non-volatile precursors.[1][22] This approach circumvents the need to store or handle elemental bromine, dramatically improving process safety.

Common methods include:

  • Bromide-Bromate System: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous solution will generate Br₂ upon acidification. This method is versatile and produces only benign salt water as a byproduct.[21]

  • Oxidation of Bromide: Reacting a simple bromide salt, like HBr or KBr, with a common oxidant such as sodium hypochlorite or hydrogen peroxide generates the active brominating agent directly in the reaction vessel.[1][23] This technique is exceptionally well-suited to continuous flow chemistry, further enhancing safety and control.[1]

These methods represent a significant step forward in sustainable chemistry, aligning with green chemistry principles by minimizing hazardous reagents and waste.[22][24]

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present protocols for the benzylic bromination of 4-methylanisole, a common synthetic transformation.

Protocol 1: Benzylic Bromination using N-Bromosuccinimide (Wohl-Ziegler Reaction)

This protocol leverages the selectivity of NBS for radical bromination at the benzylic position.

Materials:

  • 4-Methylanisole

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (CH₃CN)[25][26]

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylanisole (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).[25]

  • Solvent Addition: Add anhydrous acetonitrile as the solvent. The use of acetonitrile is preferred over historically used chlorinated solvents like CCl₄ for safety and environmental reasons.[25][27]

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature. A solid (succinimide) will precipitate. Filter the mixture and wash the solid with a small amount of cold acetonitrile.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)anisole.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Electrophilic Bromination of an Activated Aromatic Ring using Pyridinium Tribromide

This protocol demonstrates the use of Py·Br₃ for the bromination of anisole, an activated aromatic substrate.

Materials:

  • Anisole

  • Pyridinium Tribromide (Py·Br₃)

  • Glacial Acetic Acid

  • Water

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The red color of the reagent will gradually fade as it is consumed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Pour the reaction mixture into a larger beaker containing ice water.

  • Workup: Add sodium bisulfite solution dropwise until the orange/yellow color disappears, indicating that excess bromine has been quenched.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the brominated product, which will be a mixture of ortho and para isomers (predominantly para).

  • Purification: Purify and separate the isomers by column chromatography.

Conclusion

The landscape of bromination chemistry has evolved significantly from its reliance on hazardous molecular bromine. Solid, stable reagents such as N-Bromosuccinimide , Pyridinium Tribromide , and Tetrabutylammonium Tribromide offer researchers safer and more selective tools for synthesis. NBS remains the unparalleled choice for selective allylic and benzylic brominations, while Py·Br₃ and TBATB provide convenient, solid alternatives for a range of electrophilic brominations. Furthermore, the development of in situ generation methods represents a paradigm shift towards greener and inherently safer chemical processes. The judicious selection of a brominating agent, based on a clear understanding of the substrate, desired outcome, and reaction mechanism, is essential for achieving efficient, safe, and successful syntheses in modern drug development and chemical research.

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Efficacy Comparison of Catalysts for the Benzylation Reaction: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a benzyl group is a cornerstone transformation in modern organic synthesis, pivotal for creating crucial C-C bonds in drug discovery and serving as a robust protecting group for alcohols, amines, and thiols. The efficacy of a benzylation reaction, however, is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, moving from classical homogeneous methods to advanced heterogeneous materials. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols to empower researchers in selecting the optimal catalyst for their specific application.

The Mechanistic Landscape of Benzylation Catalysis

Benzylation reactions primarily proceed through electrophilic aromatic substitution (the Friedel-Crafts pathway) or nucleophilic substitution. The catalyst's role is to generate a sufficiently electrophilic benzyl species, typically a benzyl carbocation or a highly polarized complex, from a benzylating agent like a benzyl halide or benzyl alcohol.

  • With Benzyl Halides: Strong Lewis acids like AlCl₃ or FeCl₃ are traditionally used. They abstract the halide to form a carbenium ion or a potent electrophilic complex, which then attacks the aromatic ring or nucleophile.[1][2]

  • With Benzyl Alcohols: This is an environmentally friendlier, more atom-economical approach where water is the only byproduct.[3] It requires catalysts, such as Brønsted acids or specific Lewis acids, that can protonate or coordinate to the hydroxyl group, facilitating its departure as a water molecule to generate the key electrophile.[3][4]

The choice between these pathways dictates the catalyst selection and has profound implications for reaction conditions, substrate scope, and overall process sustainability.

cluster_0 Catalyst Activation Pathways Agent_Halide Benzyl Halide (e.g., Bn-Cl) Electrophile Reactive Electrophile ([Bn]⁺ or δ⁺ complex) Agent_Halide->Electrophile Halide Abstraction Agent_Alcohol Benzyl Alcohol (e.g., Bn-OH) Agent_Alcohol->Electrophile Dehydration Lewis_Acid Lewis Acid (e.g., AlCl₃, FeCl₃) Lewis_Acid->Agent_Halide Bronsted_Acid Brønsted Acid (e.g., H₂SO₄, TfOH) Bronsted_Acid->Agent_Alcohol Nucleophile Nucleophile (Arene, R-OH, R-NH₂) Electrophile->Nucleophile Product Benzylated Product Nucleophile->Product Nucleophilic Attack

Caption: Catalyst activation of different benzylating agents.

Homogeneous Catalytic Systems

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. However, their separation from the reaction mixture can be challenging.

Lewis Acids: The Classical Powerhouses

Traditional Lewis acids like AlCl₃, FeCl₃, and TiCl₄ are highly effective for Friedel-Crafts benzylation using benzyl chloride.[1] They function by coordinating to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of a benzyl carbenium ion.[5]

Causality Behind Experimental Choices: The high reactivity of these catalysts allows for reactions at moderate temperatures. However, their extreme moisture sensitivity necessitates anhydrous conditions. Stoichiometric or even super-stoichiometric amounts are often required because the catalyst forms a complex with the product, rendering it inactive.[2] This leads to significant aqueous waste during workup and poses corrosion challenges, driving the search for more sustainable alternatives.[4][6]

Brønsted Acids: The Proton-Driven Alternative

Simple Brønsted acids such as triflic acid (TfOH) and p-toluenesulfonic acid (PTSA) are particularly effective for activating benzyl alcohols.[3] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O) and generating the benzylic cation for subsequent reaction. This approach is highly atom-economical.[3]

Causality Behind Experimental Choices: The key challenge is that the nucleophile must be less basic than the alcohol to favor the formation of the carbenium ion.[3] Reactions are typically conducted in non-aqueous solvents to shift the equilibrium by removing the water byproduct, often with a Dean-Stark trap.[7]

Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., benzyltriethylammonium chloride), are essential for benzylating nucleophiles (like phenols or amines) that are soluble in an aqueous phase while the benzylating agent is in an organic phase.[8][9] The PTC forms an ion pair with the nucleophilic anion, transporting it into the organic phase where it can react.[8]

Causality Behind Experimental Choices: PTC enables reactions under mild, often biphasic, conditions without the need for anhydrous solvents or strong, stoichiometric bases like sodium hydride.[10] The choice of catalyst, solvent, and temperature significantly influences the reaction rate and efficiency.[11] This method is widely used in industrial synthesis for its operational simplicity and efficiency.[12]

Heterogeneous Catalytic Systems: The Drive for Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, offering straightforward separation, reusability, and reduced waste, aligning with the principles of green chemistry.[1][4]

Zeolites and Acidic Clays

Zeolites (like H-beta) and clays (like Montmorillonite-K10) are solid acid catalysts that possess both Brønsted and Lewis acid sites.[13][14] Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers. They are robust, non-corrosive, and easily recycled.[14]

Causality Behind Experimental Choices: The ratio of Brønsted to Lewis acid sites can be tuned to optimize activity and selectivity.[15] For instance, in the benzylation of benzene with benzyl alcohol, these catalysts effectively promote the reaction while minimizing the formation of byproducts like dibenzyl ether.[14] Their reusability is a significant advantage over homogeneous systems like AlCl₃.[14]

Supported Metal Oxides

Mixed metal oxides, such as Fe₂O₃/ZrO₂, serve as effective and recyclable solid acid catalysts for Friedel-Crafts benzylation.[6] The high catalytic activity of these materials is often attributed to a combination of factors including a specific crystalline phase (e.g., tetragonal for Fe₂O₃/ZrO₂), high surface acidity, and favorable redox potential.[6]

Causality Behind Experimental Choices: These catalysts are designed to be easily separable from the reaction mixture by simple filtration, making them suitable for continuous flow processes. Their thermal stability allows for regeneration by calcination, restoring their catalytic activity for subsequent runs.[6]

Metal-Organic Frameworks (MOFs)

MOFs represent a modern class of catalysts that combine the benefits of both homogeneous and heterogeneous systems.[1] They feature well-defined, isolated metal active sites (acting as Lewis acids) within a porous solid support.[16] This structure mimics the high efficiency of homogeneous catalysts while allowing for easy recovery and recycling.[1] For example, the iron-based MOF, Basolite F300, has shown superior activity in the benzylation of benzene compared to its corresponding metal chloride (FeCl₃) and other solid acids.[1][16]

Causality Behind Experimental Choices: The high dispersion of active metal sites within the MOF structure leads to enhanced intrinsic efficiency compared to bulk materials.[1] Their tunable porosity and active sites allow for rational design to optimize catalytic performance for specific benzylation reactions.

Performance Data at a Glance: A Comparative Table

The following table summarizes experimental data for various catalysts under different reaction conditions, providing a direct comparison of their efficacy.

Catalyst SystemBenzylating AgentSubstrateTemp. (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Homogeneous
AlCl₃Benzyl ChlorideBenzene358 K0.5100~58 (DPM)58[1]
FeCl₃Benzyl ChlorideBenzene353 K0.2510062 (DPM)62[1][16]
TfOH (Brønsted Acid)Benzyl Alcohol1,3-DicarbonylsRT--High-[3]
Heterogeneous
GaCl₃/Montmorillonite-K10Benzyl ChlorideBenzene800.5>95HighHigh[13]
H-beta ZeoliteBenzyl Alcoholp-Xylene353 K-98-85[14]
Fe₂O₃/ZrO₂Benzyl ChlorideBenzene800.5>90>90 (DPM)-[6]
Basolite F300 (Fe-MOF)Benzyl ChlorideBenzene353 K0.2510070 (DPM)70[1][16]

DPM: Diphenylmethane

Validated Experimental Protocols

Protocol 1: Friedel-Crafts Benzylation of Benzene using FeCl₃

This protocol describes a classic approach using a homogeneous Lewis acid catalyst.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous benzene (serving as both reactant and solvent).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous iron(III) chloride (FeCl₃) to the benzene.

  • Reactant Addition: Slowly add benzyl chloride dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by slowly pouring it over ice-water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product (diphenylmethane) by vacuum distillation or column chromatography.

Start Start: Assemble Anhydrous Setup Add_Benzene Add Anhydrous Benzene Start->Add_Benzene Add_FeCl3 Add Anhydrous FeCl₃ under N₂ Add_Benzene->Add_FeCl3 Add_BnCl Add Benzyl Chloride (Dropwise) Add_FeCl3->Add_BnCl Heat Heat to 80°C & Monitor (TLC/GC) Add_BnCl->Heat Quench Cool & Quench with Ice-Water Heat->Quench Extract Extract with Organic Solvent & Wash Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify End End: Isolate Diphenylmethane Purify->End

Caption: Workflow for Friedel-Crafts Benzylation with FeCl₃.

Protocol 2: Green Benzylation of an Arene using H-beta Zeolite

This protocol utilizes a reusable, heterogeneous catalyst and a greener benzylating agent.

  • Catalyst Activation: Activate the H-beta zeolite catalyst by calcining it at high temperature (e.g., 550°C) for several hours prior to use to remove adsorbed water.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the arene (e.g., p-xylene), benzyl alcohol, and the activated H-beta zeolite catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 353 K) with vigorous stirring. Monitor the conversion of benzyl alcohol by GC.[14]

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Separate the solid catalyst by simple filtration.

  • Catalyst Regeneration: Wash the recovered zeolite with a solvent like ethanol, dry it, and calcine it at high temperature to regenerate it for future use.[14]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove excess arene. Purify the residue by column chromatography to isolate the benzylated product.

Protocol 3: O-Benzylation of a Phenol using Phase-Transfer Catalysis

This protocol is suitable for protecting hydroxyl groups under mild, biphasic conditions.

  • Setup: To a round-bottom flask, add the phenol, an organic solvent (e.g., toluene), an aqueous solution of a base (e.g., NaOH), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Reactant Addition: Add benzyl chloride to the vigorously stirring two-phase mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting benzyl ether by silica gel chromatography.

Conclusion and Future Outlook

The field of catalytic benzylation has evolved significantly from a reliance on stoichiometric, corrosive Lewis acids to the adoption of highly efficient, reusable, and environmentally benign heterogeneous systems. While classical catalysts like FeCl₃ and AlCl₃ remain effective, their environmental and handling drawbacks are substantial.[4] Brønsted acids and phase-transfer catalysts offer milder and more atom-economical routes for specific applications.

The future of benzylation catalysis clearly lies in the development of advanced heterogeneous materials. Zeolites and supported metal oxides have already demonstrated their value through excellent reusability and performance.[6][14] Emerging catalysts like MOFs offer unprecedented opportunities for rational design, combining the best aspects of homogeneous and heterogeneous catalysis to achieve superior activity and selectivity.[1] For researchers and drug development professionals, the continued exploration of these green catalytic systems will be paramount in designing synthetic routes that are not only efficient but also sustainable.

References

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A Senior Application Scientist's Comparative Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Characterization, Utility, and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate stands out as a key intermediate, particularly recognized for its role in the synthesis of long-acting β2-adrenergic agonists like Salmeterol.[1] This guide offers an in-depth characterization of this valuable reagent, alongside a comparative analysis with its α-chloro analogue, providing the necessary data and insights to make informed decisions in your synthetic strategy.

Core Characteristics of this compound

This compound is a versatile bifunctional molecule, incorporating a protected phenol, a methyl ester, and a reactive α-bromoketone. This combination of functional groups makes it an excellent electrophilic partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27475-14-5[2]
Molecular Formula C₁₇H₁₅BrO₄[3]
Molecular Weight 363.20 g/mol [3]
Appearance White to yellowish solid[4]
Storage Conditions 2-8°C, under inert atmosphere[5]
Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from methyl 5-acetyl-2-hydroxybenzoate. The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by the bromination of the acetyl group at the α-position.

Experimental Protocol: Synthesis of this compound

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

  • To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a suitable polar solvent such as acetone or dimethylformamide, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

  • Dissolve the Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq) in a suitable solvent, such as dichloromethane or chloroform.

  • Add a suitable brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. Alternatively, elemental bromine in acetic acid can be used.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by recrystallization to yield a white to yellowish solid.

Spectroscopic Characterization

While complete, publicly available spectra are scarce, the expected spectroscopic data for this compound are summarized below based on known chemical principles and supplier information. This data is crucial for reaction monitoring and quality control.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~7.1 (d, 1H, Ar-H), δ ~5.2 (s, 2H, O-CH₂-Ph), δ ~4.4 (s, 2H, Br-CH₂-C=O), δ ~3.9 (s, 3H, O-CH₃)
¹³C NMR δ ~190 (C=O, ketone), δ ~165 (C=O, ester), δ ~158 (C-OBn), δ ~136 (Ar-C), δ ~132 (Ar-CH), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C), δ ~114 (Ar-CH), δ ~71 (O-CH₂-Ph), δ ~52 (O-CH₃), δ ~30 (Br-CH₂)
IR (KBr) ~1720 cm⁻¹ (C=O stretch, ester), ~1685 cm⁻¹ (C=O stretch, ketone), ~1250 cm⁻¹ (C-O stretch, ether), ~700-800 cm⁻¹ (C-Br stretch)
Mass Spec (ESI-MS) m/z [M+H]⁺ = 363.0/365.0 (isotopic pattern for Br)

Comparative Analysis: The α-Chloro Analogue as a Synthetic Alternative

In the realm of α-haloketones, the choice of the halogen atom can significantly influence reactivity, stability, and cost. A common alternative to α-bromoketones are their α-chloro counterparts. Here, we compare this compound with its hypothetical, yet synthetically viable, α-chloro analogue: Methyl 2-(benzyloxy)-5-(2-chloroacetyl)benzoate .

Synthesis and Reactivity Profile

The synthesis of the α-chloro analogue would follow a similar pathway, substituting the brominating agent with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[6]

The primary difference between the two lies in their reactivity, governed by the nature of the carbon-halogen bond. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. This translates to a generally higher reactivity for the α-bromo compound in nucleophilic substitution reactions.

Table 3: Comparison of Physicochemical and Reactivity Properties

PropertyThis compoundMethyl 2-(benzyloxy)-5-(2-chloroacetyl)benzoateJustification
Molecular Weight 363.20 g/mol 318.75 g/mol Difference in atomic mass of Br vs. Cl.
Reactivity HigherLowerBromide is a better leaving group than chloride.
Stability LowerHigherThe C-Cl bond is stronger than the C-Br bond.
Cost Generally HigherGenerally LowerBromine is typically more expensive than chlorine.
Lachrymatory Properties More pronouncedLess pronouncedα-bromoketones are often stronger lachrymators.
Spectroscopic Differentiation

The spectroscopic signatures of the α-chloro analogue would be subtly different from the α-bromo compound, primarily in the mass spectrum and potentially in the chemical shift of the α-methylene protons.

Table 4: Predicted Spectroscopic Data for Methyl 2-(benzyloxy)-5-(2-chloroacetyl)benzoate

TechniquePredicted Features
¹H NMR δ ~4.6 (s, 2H, Cl-CH₂-C=O) - slight downfield shift compared to bromo analogue is possible due to chlorine's higher electronegativity.
¹³C NMR δ ~35 (Cl-CH₂) - upfield shift compared to bromo analogue.
Mass Spec (ESI-MS) m/z [M+H]⁺ = 319.0/321.0 (isotopic pattern for Cl)

Application in Heterocyclic Synthesis: A Mechanistic Perspective

The primary utility of this compound and its analogues lies in their application as electrophilic partners in the synthesis of various heterocycles. A classic example is the Hantzsch thiazole synthesis, where the α-haloketone reacts with a thioamide to form a thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Thioamide Thioamide (Nucleophile) Intermediate1 Nucleophilic Attack Thioamide->Intermediate1 AlphaHalo Methyl 2-(benzyloxy)-5- (2-haloacetyl)benzoate (Electrophile) AlphaHalo->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Thiazole Substituted Thiazole Derivative Intermediate3->Thiazole

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

The higher reactivity of the α-bromo compound often leads to faster reaction times and milder reaction conditions compared to its α-chloro counterpart. However, the increased stability of the α-chloro analogue can be advantageous in multi-step syntheses where the α-haloketone functionality needs to be carried through several transformations.

Conclusion and Recommendations

This compound is a highly valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is well-established, and its reactivity profile makes it the reagent of choice for many applications where a highly electrophilic ketone is required.

The choice between the α-bromo and α-chloro analogue should be guided by the specific requirements of the synthetic route:

  • For rapid, high-yielding reactions under mild conditions , this compound is the superior choice.

  • In scenarios where stability and cost are the primary concerns, and harsher reaction conditions can be tolerated , the corresponding α-chloro analogue presents a viable alternative.

Ultimately, the decision rests on a careful evaluation of the trade-offs between reactivity, stability, and cost, tailored to the specific synthetic challenge at hand. This guide provides the foundational data and rationale to support this critical decision-making process.

References

  • Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2012). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2009). New synthesis process of salmeterol xinafoate. Retrieved from [Link]

  • PMC. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: A Critical Intermediate in Salmeterol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the integrity of each component in a synthetic pathway is paramount. The quality of an active pharmaceutical ingredient (API) is directly contingent on the purity of its precursors. This guide provides an in-depth analysis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in the synthesis of Salmeterol, a long-acting β₂ adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] We will dissect the critical parameters of its Certificate of Analysis (CoA), compare synthetic methodologies, and provide actionable experimental protocols.

The Indispensable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is more than a mere formality; it is a legal document that serves as a cornerstone of quality assurance in the pharmaceutical industry.[3] For a critical intermediate like this compound, the CoA guarantees that the material meets the stringent quality standards necessary for its use in cGMP (current Good Manufacturing Practices) synthesis of an API.[4][5] It provides a detailed summary of the analytical tests performed on a specific batch, ensuring traceability and confidence in the supply chain.[3][6]

A comprehensive CoA for this intermediate should, at a minimum, include the following sections, each with defined specifications and the precise results for the batch .[4][7]

Table 1: Essential Parameters for the Certificate of Analysis of this compound

ParameterSpecificationTest MethodSignificance for Researchers
Identification
Compound NameThis compound-Ensures correct material.[8][9]
CAS Number27475-14-5-Universal identifier for the chemical substance.[10][11]
Molecular FormulaC₁₇H₁₅BrO₄Elemental AnalysisConfirms the elemental composition.[8]
Molecular Weight363.20 g/mol Mass SpectrometryVerifies the molecular mass of the compound.[8]
Physical Properties
AppearanceWhite to off-white or yellowish powderVisual InspectionA deviation may indicate impurities or degradation.[12]
Melting PointTo be reportedCapillary MethodA sharp melting point range is indicative of high purity.
Purity
Assay≥ 98.0%HPLCQuantifies the amount of the desired compound.
Impurity ProfileIndividual impurities ≤ 0.5%HPLCIdentifies and quantifies residual starting materials, by-products, and degradation products.
Identity Confirmation
¹H-NMRConforms to structureNMR SpectroscopyProvides detailed structural information and confirms the identity of the compound.[10]
Mass SpectrumConforms to structureMass SpectrometryConfirms the molecular weight and fragmentation pattern.[10]
Infrared SpectrumConforms to structureIR SpectroscopyConfirms the presence of key functional groups.[10]
Safety and Handling
Residual SolventsMeets ICH Q3C limitsHeadspace GCEnsures that residual solvents from the synthesis are below safety limits.

A Comparative Look at Synthetic Strategies

The most common route to this compound involves a two-step process starting from methyl-5-acetyl-2-hydroxybenzoate.[1][13] The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group with a benzyl group.[14] The second, and more critical, step is the α-bromination of the acetyl group. The choice of brominating agent and reaction conditions can significantly impact the yield, purity, and impurity profile of the final product.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Salmeterol Synthesis A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B Benzyl Chloride, K₂CO₃ C This compound B->C Brominating Agent D Salmeterol C->D Amine Side Chain

Caption: Synthetic pathway from Methyl 5-acetyl-2-hydroxybenzoate to Salmeterol.

The α-bromination of ketones is a classic transformation, but not without its challenges, including the potential for di-bromination and ring bromination, especially on an electron-rich aromatic ring.[15][16] The choice of brominating agent is therefore critical.

Table 2: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentCatalystTypical SolventAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acid catalyst (e.g., p-TsOH, AlCl₃)[17]Dichloromethane, ChloroformHigh selectivity for α-bromination, easier to handle than liquid bromine.[18]Can be more expensive, requires a catalyst.
Liquid Bromine (Br₂) Acetic Acid[15]Acetic Acid, DichloromethaneInexpensive and readily available.Highly corrosive and toxic, can lead to over-bromination and side reactions.[15]
Dibromodimethylhydantoin (DBDMH) None or acid catalystDichloromethaneA stable, solid source of bromine, high selectivity.Less commonly used, may be more expensive.
Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) NoneDioxaneIn situ generation of bromine, avoids handling of pure bromine.[18]Can be slower, may require careful control of stoichiometry.

For cGMP manufacturing, NBS is often the preferred reagent due to its selectivity and improved handling safety profile compared to liquid bromine.

Field-Proven Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and analysis of this compound.

Protocol 1: Synthesis via NBS Bromination[17]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in dichloromethane (10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in dichloromethane (5 volumes) via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding a cold aqueous solution of sodium thiosulfate (10% w/v) to neutralize any unreacted bromine.

  • Workup: Separate the organic layer. Wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure this compound.

Protocol 2: HPLC Analysis for Purity Assessment
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

Context in Drug Action: The Role of Salmeterol

This compound is a precursor to Salmeterol, which exerts its therapeutic effect by acting as a long-acting agonist of the β₂ adrenergic receptor. Activation of this G-protein coupled receptor in the smooth muscle of the airways leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). This initiates a signaling cascade that results in bronchodilation.

Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Salmeterol Salmeterol Beta2AR β₂ Adrenergic Receptor Salmeterol->Beta2AR binds G_Protein G Protein (Gs) Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation phosphorylates targets

Caption: Simplified signaling pathway of Salmeterol via the β₂ adrenergic receptor.

Conclusion for the Discerning Scientist

The procurement of this compound demands a rigorous evaluation of its quality, as substantiated by a comprehensive Certificate of Analysis. For researchers and drug development professionals, understanding the nuances of its synthesis and the potential for impurity formation is critical for mitigating risks in the API manufacturing process. By demanding a CoA that aligns with the parameters outlined in this guide and understanding the causality behind the synthetic and analytical protocols, scientists can ensure the integrity of their research and the quality of the final therapeutic product.

References

Sources

Comparison with other intermediates in Salmeterol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Intermediates in the Synthesis of Salmeterol

Introduction

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a prolonged duration of action, is attributed to its lipophilic side chain, which anchors the molecule to the receptor. The synthesis of Salmeterol, particularly on an industrial scale, demands high efficiency, purity, and cost-effectiveness. The strategic choice of chemical intermediates is paramount to achieving these objectives.

This guide provides a comparative analysis of various synthetic pathways for Salmeterol, focusing on the core intermediates that define each route. We will dissect the prevalent "Dibenzyl Intermediate" pathway and contrast it with alternative strategies that offer advantages in step-economy or stereoselectivity. The discussion is grounded in experimental data from peer-reviewed literature and patents, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The Archetypal Pathway: The Dibenzyl Intermediate Route

The most established and widely documented method for synthesizing Salmeterol proceeds through a multi-step sequence involving the coupling of two key protected intermediates. This pathway is characterized by its robustness and control over impurity profiles, primarily by protecting reactive functional groups until the final stages.

The overall strategy involves three main phases:

  • Condensation: Coupling a protected saligenin moiety (the "head") with a protected amino side-chain (the "tail").

  • Reduction: Stereoselective reduction of the resulting keto group to a secondary alcohol.

  • Deprotection: Removal of protecting groups, typically via catalytic hydrogenation, to yield the final Salmeterol base.

Key Intermediates
  • The Saligenin Moiety: The aromatic core of Salmeterol is typically introduced as a bromoacetyl derivative where the phenolic hydroxyl and benzyl alcohol groups are protected. A common example is Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . The benzyl groups are crucial as they are stable under the conditions of the condensation and reduction steps but can be cleanly removed in the final hydrogenation step.

  • The Amino Side-Chain: The long lipophilic side-chain is almost universally introduced as N-benzyl-6-(4-phenylbutoxy)hexan-1-amine . The N-benzyl group serves two purposes: it protects the secondary amine from side reactions and prevents the formation of dialkylated impurities during the initial condensation. The purity of this intermediate is critical for the quality of the final Active Pharmaceutical Ingredient (API)[1][2][3]. Several patents describe purification via its hydrochloride salt to achieve HPLC purity greater than 99.5%[1][2][4].

Synthetic Workflow

The condensation of this compound with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine yields the key dibenzyl keto intermediate. This reaction is typically performed in aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) with a non-nucleophilic base such as Diisopropylethylamine (DIEA) or potassium carbonate[5].

The subsequent reduction of the ketone is a critical step that forms the chiral center of Salmeterol. While potent reducing agents like Lithium Aluminium Hydride (LiAlH4) can be used, they are pyrophoric and less suitable for large-scale production[5]. Milder and safer reagents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) or Sodium Borohydride are often preferred[1][5].

The final step is the simultaneous removal of both benzyl protecting groups (one O-benzyl from the saligenin core and the N-benzyl from the amine) via catalytic hydrogenation, typically using Palladium on Carbon (Pd/C)[4][5].

Archetypal Salmeterol Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthetic Steps I1 Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate S1 Condensation (Base, Solvent) I1->S1 I2 N-benzyl-6-(4-phenylbutoxy) -hexan-1-amine I2->S1 S2 Dibenzyl Keto Intermediate (Protected Salmeterol Precursor) S1->S2 S3 Reduction (e.g., Vitride, NaBH4) S2->S3 S4 Dibenzyl Alcohol Intermediate S3->S4 S5 Catalytic Hydrogenation (Pd/C, H2) S4->S5 S6 Salmeterol Base S5->S6

Caption: The archetypal synthetic pathway for Salmeterol.
Performance Data & Analysis
StepReagents & ConditionsYieldPurity (HPLC)Reference
CondensationDIEA, DCM, Ambient Temp.Good-[5]
ReductionVitride, Toluene, 0-5°C--[5]
Debenzylation10% Pd/C, H2 (2–4 kg/cm ²), Methanol/MTBE70%>99%[5]
Overall (From Salicylaldehyde) 31.5% -[6]

Advantages:

  • High Purity: The use of protecting groups minimizes side reactions, and the well-defined intermediates can be purified at each stage, leading to a high-purity final product. The purification of the amine intermediate via its salt form is particularly effective[2].

  • Robust & Scalable: This route is well-established and has been optimized for commercial production, with multiple patents detailing process improvements[4][5].

Disadvantages:

  • Step-Economy: The process involves multiple steps, including the protection of starting materials and deprotection of the final intermediate, which reduces overall efficiency.

  • Atom Economy: The use of protecting groups (two benzyl groups) adds mass that is removed in the final step, lowering the atom economy.

Alternative Strategy 1: The Salicylaldehyde Condensation Route

To improve the efficiency of the synthesis, alternative routes have been developed that shorten the number of steps. One notable approach involves using a salicylaldehyde derivative, which combines the reduction and deprotection steps.

Key Intermediate

The central intermediate in this pathway is 5-[(6-(4-phenylbutoxy)hexyl)benzylaminoacetyl]salicylaldehyde . It is formed by the condensation of 5-bromoacetylsalicylaldehyde and the same N-benzyl protected amino side-chain used in the archetypal route[4][7][8].

Synthetic Workflow

This route bypasses the need to protect the phenolic hydroxyl group of the saligenin moiety. The key intermediate is then subjected to a single, powerful hydrogenation step. This one-pot reaction achieves three transformations simultaneously:

  • Reduction of the ketone to a secondary alcohol.

  • Reduction of the aldehyde to a primary alcohol.

  • Hydrogenolysis of the N-benzyl protecting group.

This elegant convergence significantly shortens the overall synthetic sequence[4][7].

Salicylaldehyde Route cluster_intermediates Key Intermediates cluster_synthesis Synthetic Steps I1 5-bromoacetylsalicylaldehyde S1 Condensation I1->S1 I2 N-benzyl-6-(4-phenylbutoxy) -hexan-1-amine I2->S1 S2 5-[...benzylaminoacetyl] salicylaldehyde S1->S2 S3 One-Pot Hydrogenation (Reduction & Debenzylation) S2->S3 S4 Salmeterol Base S3->S4

Caption: A condensed synthetic route via a salicylaldehyde intermediate.
Comparative Analysis

Advantages:

  • Step-Economy: This route is significantly shorter, potentially leading to lower production costs and faster batch times.

  • Reduced Use of Protecting Groups: It avoids the need to protect and deprotect the phenolic hydroxyl group.

Disadvantages:

  • Potential for Side Reactions: The presence of a reactive aldehyde group throughout the process could lead to the formation of impurities if conditions are not strictly controlled.

  • Purification Challenges: A one-pot final step can sometimes lead to more complex reaction mixtures, potentially complicating the purification of the final API.

Alternative Strategy 2: Late-Stage Side-Chain Introduction

A fundamentally different approach involves forming the complete saligenin amino alcohol core first and then attaching the lipophilic side chain at a late stage. This strategy avoids carrying the long and expensive side-chain through multiple synthetic steps.

Key Intermediates
  • The Amino Alcohol Core: An intermediate such as 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol serves as the complete "head" of the Salmeterol molecule[9].

  • The Activated Side-Chain: The "tail" is an activated derivative, for example, 1-iodo-6-(4-phenylbutoxy)hexane , prepared from 4-phenyl-1-butanol and 1,6-diiodohexane[9].

Synthetic Workflow

This strategy involves the direct alkylation of the primary amine of the saligenin core with the activated side-chain. This condensation is typically carried out in a polar solvent like DMF in the presence of a base[9].

Late-Stage Coupling cluster_intermediates Key Intermediates cluster_synthesis Synthetic Step I1 5-(2-amino-1-hydroxyethyl) -2-hydroxybenzyl alcohol S1 N-Alkylation (Base, DMF) I1->S1 I2 1-iodo-6-(4-phenylbutoxy) -hexane I2->S1 S2 Salmeterol Base S1->S2

Caption: Late-stage introduction of the lipophilic side-chain.
Comparative Analysis

Advantages:

  • Convergent Synthesis: This is a highly convergent route, bringing together two complex fragments in the final step.

  • No Protecting Groups: This approach can, in principle, avoid the use of protecting groups altogether, significantly improving atom and step economy.

Disadvantages:

  • Selectivity Issues: Alkylating a primary amine with a reactive alkyl halide can easily lead to over-alkylation, forming a tertiary amine impurity. The archetypal route cleverly avoids this by using a secondary (N-benzyl) amine.

  • Reactive Functional Groups: Performing the alkylation in the presence of three free hydroxyl groups requires carefully controlled conditions to prevent O-alkylation.

Comparative Summary of Synthetic Strategies

StrategyKey Intermediate(s)Approx. StepsKey AdvantagesKey Disadvantages
Archetypal Dibenzyl N-benzyl amino side-chain; Benzyl-protected bromoacetyl saligenin5-7High purity, robust, scalable, well-established.Lower step- and atom-economy due to protecting groups.
Salicylaldehyde N-benzyl amino side-chain; 5-bromoacetylsalicylaldehyde3-4Improved step-economy; fewer protecting groups.Unprotected aldehyde may lead to side reactions; complex final step.
Late-Stage Coupling Saligenin amino alcohol; Activated phenylbutoxyhexyl side-chain2-3Highly convergent; excellent step- and atom-economy.High potential for N,N-dialkylation and O-alkylation impurities.

Experimental Protocols

Synthesis and Purification of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine Hydrochloride (Key Intermediate)

This protocol is a synthesis based on procedures described in patents WO2012032546A2 and CA2838520A1.[1][4]

Objective: To prepare and purify the critical amino side-chain intermediate to >99.5% HPLC purity.

Step 1: Synthesis of 1-bromo-6-(4-phenylbutoxy)hexane

  • To a solution of 4-phenyl-1-butanol in a suitable solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0°C.

  • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) and sodium iodide (NaI).

  • Add 1,6-dibromohexane and allow the reaction to warm to room temperature, stirring until completion (monitored by TLC/GC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude bromoether, which can be used directly.

Step 2: Synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

  • Dissolve the crude 1-bromo-6-(4-phenylbutoxy)hexane in acetonitrile.

  • Add benzylamine and a base such as potassium carbonate.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove excess benzylamine and salts.

  • Dry the organic layer and concentrate to yield crude N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.

Step 3: Purification via Hydrochloride Salt Formation

  • Dissolve the crude amine base in a suitable solvent like isopropanol.

  • Slowly add a solution of HCl in isopropanol or bubble HCl gas through the solution while stirring.

  • Induce crystallization by adding a non-polar anti-solvent such as n-heptane.

  • Stir the resulting slurry at a low temperature to maximize precipitation.

  • Filter the solid, wash with n-heptane, and dry under vacuum to afford the hydrochloride salt with >99.5% HPLC purity.

  • The free base can be liberated just before use by dissolving the salt in water/DCM and adjusting the pH to 8-9 with sodium carbonate solution[5].

Core Synthesis of Salmeterol (Archetypal Route)

This protocol is a synthesis based on the improved process described by Sahadeva Reddy et al. (2016).[5]

Objective: To synthesize Salmeterol from the key intermediates.

Step 1: Condensation to form Dibenzyl Keto Intermediate

  • In a reaction vessel, dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (free base) and this compound in Dichloromethane (DCM).

  • Add Diisopropylethylamine (DIEA) slowly at ambient temperature.

  • Stir the reaction for approximately 4 hours or until completion is confirmed by HPLC.

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and distill the solvent under vacuum to obtain the crude dibenzyl keto intermediate as a residue.

Step 2: Reduction to Dibenzyl Alcohol Intermediate

  • Dissolve the crude residue from the previous step in dry Toluene.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of Vitride® (in Toluene) while maintaining the temperature below 5°C.

  • Stir the reaction at this temperature until the reduction is complete (monitored by HPLC).

  • Quench the reaction by the slow addition of aqueous sodium sulfate solution.

  • Filter the mixture and separate the organic (Toluene) layer.

  • Wash, dry, and concentrate the organic layer to yield the dibenzyl alcohol intermediate.

Step 3: Debenzylation to Salmeterol Base

  • Dissolve the dibenzyl alcohol intermediate in a mixture of Methanol and Methyl tert-butyl ether (MTBE).

  • Charge the solution to a hydrogenator and add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Pressurize the vessel with hydrogen gas to 2–4 kg/cm ² and stir at 25-35°C.

  • Monitor the reaction by HPLC until all starting material is consumed.

  • Filter the reaction mixture through a celite bed to remove the catalyst and wash the bed with Methanol.

  • Concentrate the filtrate under vacuum. The resulting residue can be crystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield Salmeterol base as a crystalline solid.

Conclusion

The synthesis of Salmeterol can be approached through several distinct strategies, each defined by its key intermediates. The archetypal Dibenzyl Intermediate Route is a proven, robust, and scalable method that delivers high-purity API, making it a mainstay in commercial manufacturing. However, its multi-step nature, involving extensive use of protecting groups, presents drawbacks in terms of efficiency and atom economy.

Alternative pathways, such as the Salicylaldehyde Condensation Route , offer a significant advantage in step-economy by combining multiple transformations into a single step. The Late-Stage Coupling strategy provides an even more convergent and atom-economical approach. The primary challenge for these more efficient routes lies in controlling selectivity and minimizing impurity formation, which is elegantly handled in the archetypal pathway. The choice of a specific synthetic route will ultimately depend on a balance of factors including manufacturing scale, cost of raw materials, purity requirements, and process safety considerations.

References

  • Sahadeva Reddy, P., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol. Der Pharma Chemica, 8(8), 28-35. [Available at: https://www.derpharmachemica.com/pharma-chemica/an-improved-and-commercial-viable-process-for-the-active-pharmaceutical-ingredient-of-new-long-acting-2-adrenergic-agonist-laba-salmeterol-has-been-developed-this-improved-process-includes-the-isolation-of-salmeterol-1-and-identification-controlling-and-synthesis-of-its-potential-diether-impurity-2.pdf]
  • Dwivedi, S., et al. (2012). Process for the preparation of Salmeterol and its intermediates. WO2012032546A2. [Available at: https://patents.google.
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Safety Operating Guide

Guide to the Safe and Compliant Disposal of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical intermediate.

Executive Summary: Disposal at a Glance

For experienced personnel requiring a rapid overview, the core disposal protocol is summarized below. This table is not a substitute for reading the detailed procedures in the subsequent sections.

Aspect Core Directive
Waste Classification Halogenated Organic Waste
Primary Hazard Irritant (skin, eyes, respiratory), Harmful if swallowed.[1][2][3]
Container Type Designated, chemically resistant, sealable container for halogenated waste.
Segregation CRITICAL: Do NOT mix with non-halogenated organic or aqueous waste.[4][5]
Labeling Label container as "Hazardous Waste," list all chemical constituents including "this compound," and identify hazards (e.g., "Toxic," "Irritant").[4]
Storage Store in a designated Satellite Accumulation Area (SAA), within secondary containment, away from heat and oxidizing agents.[1][4]
Disposal Route Transfer to your institution's Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste facility, typically through high-temperature incineration.[6][7]

Scientific Rationale: Understanding the 'Why'

Proper disposal protocols are not arbitrary; they are dictated by the specific chemical structure and reactivity of the compound. Understanding this rationale is key to building a culture of safety and compliance.

This compound (C₁₇H₁₅BrO₄) is a multifunctional organic compound.[8][9][10] Its disposal pathway is primarily determined by two key structural features:

  • The Bromine Atom: The presence of a halogen (bromine) classifies this compound as a halogenated organic .[5] Environmental regulations mandate that halogenated waste be segregated from non-halogenated streams.[4][11] This is because the combustion of halogenated compounds can produce hazardous byproducts like hydrogen bromide (HBr) gas.[1] Therefore, they require specialized high-temperature incineration (typically >1100 °C) with off-gas scrubbing systems to neutralize these acidic and toxic emissions.[7][12] Mixing this waste with non-halogenated solvents would contaminate the entire batch, forcing the entire, much larger volume to be disposed of via this more complex and expensive method.[4][11]

  • The α-Bromo Ketone Moiety: The bromoacetyl group (-C(=O)CH₂Br) is a reactive electrophilic center.[8] α-Bromo ketones are known to be reactive intermediates, capable of undergoing nucleophilic substitution and elimination reactions.[8][13][14] While stable under normal storage conditions, this reactivity underscores the importance of avoiding co-disposal with incompatible materials, such as strong bases or nucleophiles, which could initiate unintended reactions within the waste container. It is also incompatible with strong oxidizing agents.[1]

By classifying and segregating this compound as halogenated waste from the point of generation, we ensure it is routed to the correct, safe, and environmentally sound disposal process.

Detailed Step-by-Step Disposal Protocol

This section provides a comprehensive, procedural workflow for handling and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate exposure risks.[3]

PPE Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and dust, as the compound is a serious eye irritant.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, as the compound is a known skin irritant.[1][2][3]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use only within a certified chemical fume hood.Protects against inhalation of the powder, which can cause respiratory irritation.[1][2][3]
Step 2: Waste Segregation (Point of Generation)

This is the most critical step in the disposal process.

  • Identify the Waste Stream: All waste containing this compound, including the pure solid, solutions, or contaminated materials (e.g., weighing paper, contaminated pipette tips, spill cleanup debris), must be classified as Halogenated Organic Waste .[5]

  • Use a Designated Container: Obtain a dedicated waste container from your institution's EHS department specifically for halogenated organic liquids or solids.[4][5]

  • Prevent Co-Mingling:

    • DO NOT add this waste to containers designated for non-halogenated organics (e.g., acetone, methanol, hexanes).

    • DO NOT add this waste to aqueous or acidic/basic waste streams.[4][5]

    • DO NOT dispose of this solid down the drain. This is strictly prohibited.[3]

Step 3: Container Selection and Labeling

Proper containment and communication are essential for safety.

  • Container Choice: Use a chemically-resistant container with a secure, vapor-tight lid. Polyethylene (HDPE) carboys are common for liquid solvent waste.[4] For solid waste, use a sealable container that prevents dust release.

  • Initial Labeling: As soon as the first drop or crystal of waste is added, the container must be labeled.[4]

  • Complete Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste" .

    • Full Chemical Names of all constituents. Write out "this compound" and any solvents used. Avoid abbreviations.

    • Approximate Percentages of each component.

    • Hazard Identification: Check the appropriate boxes for "Toxic" and "Irritant".[4]

    • Generator Information: Your name, lab number, and the date of accumulation.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Keep Containers Closed: The waste container must be sealed at all times, except when actively adding waste.[4]

  • Use Secondary Containment: Place the waste container inside a larger, chemically-resistant tub or tray to contain any potential leaks.[4]

  • Store in a Safe Location: The SAA should be in a well-ventilated area, away from heat, sparks, or open flames.[1] Ensure it does not obstruct an exit path.

  • Avoid Incompatibles: Do not store the halogenated waste container next to containers of strong oxidizing agents.[1]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A best practice is to request pickup when it is approximately 75% full.[4]

  • Request Pickup: Follow your institution's specific procedure for waste collection. This typically involves submitting an online request form to the Environmental Health and Safety (EHS) or equivalent department.[4]

  • Handover: EHS professionals will transport the properly labeled and sealed container to a central accumulation facility before it is shipped to a licensed hazardous waste incineration facility.[6]

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is required.

  • Evacuate and Alert: If the spill is large or you feel unwell, evacuate the immediate area and alert colleagues and your supervisor.

  • Isolate and Ventilate: Ensure the chemical fume hood is operating. Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.[3]

  • Cleanup (for small, manageable spills):

    • Wear the appropriate PPE as described in Step 1.

    • Contain the spill and absorb the material using an inert absorbent like vermiculite, sand, or a commercial spill pad.[2]

    • Do not use combustible materials like paper towels to absorb large quantities of liquid spills.

    • Carefully sweep or scoop the absorbed material and contaminated debris into a designated bag or container.

    • Seal the container, and label it as "Hazardous Waste - Spill Debris containing this compound" .

    • Arrange for disposal through EHS.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams involving this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Contains this compound) IsSolid Is the waste... Pure solid or contaminated solid material? Start->IsSolid Solid Waste Stream IsLiquid Is the waste... A solution in an organic solvent? Start->IsLiquid Liquid Waste Stream SolidWaste Collect in container for SOLID HALOGENATED ORGANIC WASTE IsSolid->SolidWaste Yes LiquidDecision Is the solvent non-halogenated (e.g., THF, Acetone) or halogenated (e.g., DCM)? IsLiquid->LiquidDecision Yes Labeling Label Container Immediately: - 'Hazardous Waste' - List all constituents + % - Check 'Toxic', 'Irritant' hazards SolidWaste->Labeling LiquidWaste Collect in container for LIQUID HALOGENATED ORGANIC WASTE LiquidDecision->LiquidWaste Either case. The presence of the solute makes the entire mixture 'Halogenated Waste' LiquidWaste->Labeling Storage Store in designated SAA in secondary containment. Keep container closed. Labeling->Storage Disposal Request pickup from Environmental Health & Safety (EHS) Storage->Disposal

Sources

Safe Handling Guide: Personal Protective Equipment for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance for the safe handling and disposal of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5). As a research chemical, its toxicological properties are not fully characterized, demanding a cautious and proactive approach to safety.[1] The procedures outlined below are designed to protect researchers from the known hazards of this compound and similar α-bromo ketones.

Immediate Safety Briefing: Core Hazards

This compound is a white to yellowish solid classified as a hazardous substance.[1][2] Immediate risks are associated with its reactive α-bromoacetyl moiety.

  • Primary Hazards:

    • Causes serious eye irritation (H319) [1][3]

    • Causes skin irritation (H315) [1][3]

    • May cause respiratory irritation (H335) [1][3]

    • Harmful if swallowed (H302) [3][4]

The core danger stems from the electrophilic nature of the carbon adjacent to the bromine atom, making the compound a potent alkylating agent and a lachrymator. This reactivity is the reason for its utility in synthesis but also the source of its hazard profile.[2] Exposure can lead to immediate irritation and potential chemical burns.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the chemical's structure is key to appreciating its risks. This compound is an α-haloketone . This functional group is notoriously reactive. The bromine atom readily acts as a leaving group in nucleophilic substitution reactions.[2] When it comes into contact with biological tissues, which are rich in nucleophiles (like water, amines, and thiols in proteins), the compound can covalently modify biological molecules, leading to cellular damage and a strong irritant response.[5]

Therefore, the personal protective equipment (PPE) strategy is not merely to prevent contact with a powder but to create an impermeable barrier against a reactive chemical agent.

Core PPE Requirements for Common Laboratory Tasks

All operations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation risks.[3][6] The following table outlines the minimum PPE required for various laboratory procedures.

Task/Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields & Face shieldDouble-gloving: Nitrile gloves (inner) and thicker, chemical-resistant gloves (e.g., neoprene, outer)Fully-buttoned, flame-resistant lab coatNot required if performed correctly in a fume hood
Preparing Solutions Chemical splash goggles & Face shieldDouble-gloving: Nitrile gloves (inner) and chemical-resistant gloves (outer)Chemical-resistant apron over a flame-resistant lab coatNot required if performed in a fume hood
Running/Monitoring Reaction Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coatNot required if performed in a fume hood
Handling Spills/Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron or coverallsConsult Safety Officer; may require an air-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant glovesFlame-resistant lab coatNot required if containers are handled closed

Procedural Guidance: Step-by-Step Safety Protocols

Engineering Controls: The First Line of Defense

Your primary defense is a properly functioning chemical fume hood.[3] Before starting work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is working correctly. All handling of the solid chemical and its solutions should occur at least 6 inches inside the sash.

Protocol 1: PPE Donning Sequence
  • Lab Coat & Attire: Don a flame-resistant lab coat, ensuring it is fully buttoned. Ensure you are wearing long pants and closed-toe, closed-heel shoes.[7]

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves over the first pair.

  • Eye & Face Protection: Put on your chemical splash goggles. If weighing the solid or there is a significant splash risk, add a face shield over the goggles.[7]

Protocol 2: Handling and Weighing the Solid
  • Perform all weighing operations within the fume hood.

  • Use a disposable weigh boat or creased weighing paper to contain the solid.

  • Handle the container of the chemical with care to avoid generating dust. Do not use a brush to clean up small spills of powder; instead, gently wipe the area with a damp paper towel (wetted with a suitable solvent like acetone) and dispose of it immediately as halogenated waste.

  • After weighing, securely close the primary container.

  • Transfer the weighed solid to your reaction vessel carefully, still within the fume hood.

Protocol 3: Doffing (Removing) PPE to Prevent Contamination

This sequence is critical to avoid transferring chemical residue to your skin or personal clothing.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off from the cuff, ensuring the exterior surface is not touched with your bare skin. Dispose of them in the designated solid hazardous waste container.

  • Exit Work Area: Step away from the immediate work area (e.g., outside the fume hood).

  • Face/Eye Protection: Remove the face shield and goggles. Place them in a designated area for cleaning.

  • Lab Coat: Remove your lab coat, folding it so the potentially contaminated exterior is folded inward. Hang it in its designated storage location.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[1][4]

PPE Selection & Logic Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Mandatory Controls cluster_task_specific Task-Specific PPE Selection start Identify Task: Handling Methyl 2-(benzyloxy) -5-(2-bromoacetyl)benzoate fume_hood Work in Chemical Fume Hood? start->fume_hood base_ppe Base PPE: - Lab Coat - Closed-toe Shoes - Long Pants fume_hood->base_ppe Yes (Proceed) task_type Nature of Material? base_ppe->task_type solid_ops Weighing / Handling Solid task_type->solid_ops Solid Powder liquid_ops Handling Solution / Reaction task_type->liquid_ops Liquid/Solution solid_ppe Required PPE: - Safety Glasses + Face Shield - Double Gloves (Nitrile + Chemical Resistant) solid_ops->solid_ppe liquid_ppe Required PPE: - Chemical Splash Goggles - Chemical Resistant Gloves liquid_ops->liquid_ppe no_splash Proceed with Task solid_ppe->no_splash splash_risk High Splash Risk? liquid_ppe->splash_risk splash_ppe Add Face Shield & Chemical Apron splash_risk->splash_ppe Yes splash_risk->no_splash No splash_ppe->no_splash

Caption: PPE selection workflow for handling the target compound.

Emergency Response & First Aid

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.[4][8]

Disposal Plan: A Critical Final Step

This compound is a halogenated organic compound .[6] As such, all waste streams containing this chemical must be segregated and disposed of correctly to comply with safety and environmental regulations.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[9][10]

  • NEVER dispose of this chemical or its waste down the drain.[6][11]

  • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container for chemically contaminated sharps.

By adhering to these protocols, you establish a self-validating system of safety that protects you and your colleagues while enabling your critical research to proceed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.